molecular formula C4H8N2O2 B086468 3-Amino-1-hydroxypyrrolidin-2-one CAS No. 1003-51-6

3-Amino-1-hydroxypyrrolidin-2-one

Cat. No.: B086468
CAS No.: 1003-51-6
M. Wt: 116.12 g/mol
InChI Key: HCKUBNLZMKAEIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-hydroxypyrrolidin-2-one, also known as this compound, is a useful research compound. Its molecular formula is C4H8N2O2 and its molecular weight is 116.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrrolidines - Pyrrolidinones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-1-hydroxypyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2/c5-3-1-2-6(8)4(3)7/h3,8H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKUBNLZMKAEIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90905333
Record name 3-Amino-1-hydroxy-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90905333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003-51-6
Record name 3-Amino-1-hydroxy-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1003-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hydroxy-3-amino-2-pyrrolidone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-1-hydroxy-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90905333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-1-hydroxy-2-pyrrolidinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HA-966
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2JLV9220T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 3-Amino-1-hydroxypyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1-hydroxypyrrolidin-2-one, also known by its research code HA-966, is a synthetic molecule that has garnered significant interest in the field of neuroscience. Structurally, it is a cyclic hydroxamic acid derivative of the non-proteinogenic amino acid ornithine. Its primary pharmacological activity is as an antagonist or low-efficacy partial agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor. This activity is stereoselective, with the (R)-(+)-enantiomer being responsible for the interaction with the glycine site. The (S)-(-)-enantiomer, conversely, exhibits sedative and muscle relaxant properties through a different, less well-defined mechanism. Given its interaction with a key receptor involved in synaptic plasticity, learning, and memory, as well as in excitotoxic neuronal damage, this compound is a valuable tool for researchers studying glutamatergic neurotransmission and a potential scaffold for the development of novel therapeutics for neurological disorders.

This technical guide provides a comprehensive overview of the basic physicochemical properties of this compound, detailed experimental protocols for their determination, and an illustration of its primary signaling pathway.

Physicochemical Properties

The basic properties of a compound are critical for its handling, formulation, and interpretation of biological data. The following tables summarize the available quantitative data for this compound.

General Properties
PropertyValueReference
Molecular Formula C₄H₈N₂O₂[1][2]
Molecular Weight 116.12 g/mol [1][2]
CAS Number (Racemate) 1003-51-6[2]
CAS Number ((R)-enantiomer) 123931-04-4[3]
CAS Number ((S)-enantiomer) 111821-58-0[1]
pKa

No experimental pKa value for this compound has been reported in the literature. However, as a hydroxamic acid, the acidity of the N-OH proton is the most significant. The pKa of hydroxamic acids is typically around 9.[4][5][6] The basicity of the 3-amino group would be significantly lower than that of a typical primary amine due to the electron-withdrawing effect of the adjacent carbonyl group.

PropertyEstimated ValueReference
pKa (N-OH) ~9[4][5][6]
Solubility
SolventSolubilityEnantiomerReference
WaterSoluble to 100 mM(R)-(+)[7]
WaterSoluble to 100 nM (likely a typo, should be mM)Hydrochloride Salt[8][9]

Note: The reported solubility of 100 nM for the hydrochloride salt is likely a typographical error in the source material and should be interpreted with caution. It is more probable that the solubility is in the mM range, similar to the free base.

Stability

Biological Activity and Signaling Pathway

This compound acts as an antagonist or low-efficacy partial agonist at the glycine co-agonist binding site on the GluN1 subunit of the NMDA receptor.[2][12][13] The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate (to the GluN2 subunit) and a co-agonist (glycine or D-serine) for activation.[14] Upon activation, and with sufficient membrane depolarization to relieve a magnesium block, the channel opens, allowing the influx of Ca²⁺.[8][14] This calcium influx triggers a cascade of downstream signaling events that are crucial for synaptic plasticity and other neuronal functions.[14][15]

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor GluN2 GluN1 Glutamate->NMDA_Receptor:f1 Binds Glycine Glycine / D-Serine Glycine->NMDA_Receptor:f2 Binds HA966 This compound (HA-966) HA966->NMDA_Receptor:f2 Antagonizes Ca_ion Ca²⁺ Influx NMDA_Receptor->Ca_ion Opens Channel PI3K PI3K NMDA_Receptor->PI3K Activates Calmodulin Calmodulin Ca_ion->Calmodulin Activates PKC PKC Ca_ion->PKC Activates CaMKII CaMKII Calmodulin->CaMKII Activates Gene_Expression Gene Expression (Synaptic Plasticity, Neuroprotection) CaMKII->Gene_Expression ERK ERK1/2 PKC->ERK Akt Akt PI3K->Akt mTOR mTOR Signaling Akt->mTOR CREB CREB ERK->CREB CREB->Gene_Expression mTOR->Gene_Expression

Caption: NMDA Receptor Signaling Pathway and Point of Intervention for this compound.

Experimental Protocols

While specific experimental protocols for determining the physicochemical properties of this compound are not detailed in the literature, the following sections provide standardized methodologies that are applicable.

Determination of pKa by Potentiometric Titration

This protocol is adapted from standard methods for determining the pKa of amino acids and other ionizable compounds.

Objective: To determine the acid dissociation constant (pKa) of the N-hydroxy group of this compound.

Materials:

  • This compound

  • Standardized 0.1 M NaOH solution

  • Standardized 0.1 M HCl solution

  • Deionized water, boiled to remove CO₂

  • pH meter with a combination electrode, calibrated with standard buffers (pH 4, 7, and 10)

  • Magnetic stirrer and stir bar

  • Burette (25 mL or 50 mL)

  • Beaker (100 mL)

Procedure:

  • Sample Preparation: Accurately weigh a sample of this compound to prepare a solution of known concentration (e.g., 0.01 M) in a known volume of deionized water.

  • Acidification: If the pKa of the amino group is also to be determined, the solution should first be acidified to a pH below 2 with 0.1 M HCl. For the determination of the N-OH pKa, this step can be omitted.

  • Titration: Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution. Begin stirring at a moderate speed.

  • Record the initial pH of the solution.

  • Add the 0.1 M NaOH solution from the burette in small increments (e.g., 0.2 mL).

  • After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

  • Continue the titration until the pH has risen to approximately 11-12.

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

  • The pKa is the pH at the half-equivalence point, which is the midpoint of the steepest part of the curve. This can be determined from the graph or by calculating the first derivative of the titration curve.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Determination of Aqueous Solubility by the Shake-Flask Method

This is the gold standard method for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in water.

Materials:

  • This compound

  • Deionized water (or buffer of desired pH)

  • Vials with screw caps

  • Shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C)

  • Syringe filters (e.g., 0.22 µm)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

  • Calibrated analytical balance

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of water. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them on the shaker at a constant temperature. Shake for a sufficient time to reach equilibrium (typically 24-72 hours).

  • Sample Collection: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.

  • Quantification: Dilute the filtered sample with a suitable solvent and analyze the concentration of this compound using a validated analytical method. A calibration curve prepared with known concentrations of the compound should be used for quantification.

  • The experiment should be performed in triplicate.

Stability Testing: Photostability and Thermal Stability

This protocol is based on the ICH Q1B guidelines for photostability testing.[16]

Objective: To assess the stability of this compound under light and thermal stress.

Materials:

  • This compound (solid and in solution)

  • Photostability chamber with a calibrated light source (providing both visible and UV light)

  • Temperature-controlled ovens

  • Quartz cuvettes or other suitable transparent containers

  • Amber vials or containers wrapped in aluminum foil for dark controls

  • Analytical method for quantification and detection of degradation products (e.g., stability-indicating HPLC method)

Procedure:

  • Sample Preparation:

    • Solid: Place the solid compound in a thin layer in a suitable container.

    • Solution: Prepare a solution of known concentration in a relevant solvent (e.g., water, buffer).

  • Photostability Testing:

    • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Simultaneously, place identical samples wrapped in aluminum foil (dark controls) in the same chamber to separate the effects of light from thermal degradation.

    • Analyze the samples at appropriate time points.

  • Thermal Stability Testing:

    • Place samples in temperature-controlled ovens at elevated temperatures (e.g., 40°C, 60°C).

    • Store control samples at the recommended storage temperature (e.g., 2-8°C or room temperature).

    • Analyze the samples at various time points (e.g., 1, 2, 4 weeks).

  • Analysis:

    • At each time point, analyze the samples for the remaining concentration of this compound and the formation of any degradation products using a stability-indicating HPLC method.

    • Compare the results from the exposed samples to the control samples. A significant change is typically defined as a >5% loss of the parent compound or the appearance of significant degradation products.

Synthesis Overview

Conclusion

This compound is a valuable pharmacological tool with a well-defined mechanism of action at the NMDA receptor. This guide has summarized its known basic properties, including its solubility in water. While key data such as an experimentally determined pKa and comprehensive stability profiles are not yet available in the literature, the provided experimental protocols offer a clear path for their determination. The visualization of the NMDA receptor signaling pathway highlights the compound's role in modulating this critical neuronal process. This information serves as a solid foundation for researchers and drug development professionals working with this and related compounds.

References

An In-depth Technical Guide to 3-Amino-1-hydroxypyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3-Amino-1-hydroxypyrrolidin-2-one, a pyrrolidinone derivative of interest to researchers and professionals in drug development and chemical synthesis. This document details its chemical identity, physicochemical properties, and insights into its synthesis.

Chemical Identity and Structure

This compound is a heterocyclic organic compound. Its systematic IUPAC name is This compound .[1] The molecule exists as a racemic mixture and also in stereospecific forms, such as (3R)-3-amino-1-hydroxypyrrolidin-2-one and (3S)-3-amino-1-hydroxypyrrolidin-2-one.[2][3] It is also commonly known by the synonym HA-966.[1]

The chemical structure of this compound consists of a five-membered pyrrolidinone ring, substituted with an amino group at the 3-position and a hydroxyl group at the 1-position (the nitrogen atom of the lactam).

This compound cluster_molecule cluster_labels N1 C2 N1->C2 O2 N1->O2 C3 C2->C3 O1 C2->O1 = C4 C3->C4 N2 C3->N2 C5 C4->C5 C5->N1 H2 N2->H2 H₂N H1 O2->H1 label_N1 N1 label_C2 C2 label_C3 C3 label_C4 C4 label_C5 C5 label_O1 O label_N2 N label_O2 O label_H1 H

Caption: 2D chemical structure of this compound.

Physicochemical Properties

The following table summarizes key computed physicochemical properties for this compound. This data is essential for understanding its behavior in biological systems and for designing experimental protocols.

PropertyValueReference
Molecular FormulaC₄H₈N₂O₂[1][2]
Molecular Weight116.12 g/mol [1][2]
XLogP3-1.5[1][2]
Hydrogen Bond Donor Count2[1]
Hydrogen Bond Acceptor Count3[1]
Rotatable Bond Count0[1]
Exact Mass116.058577502 Da[1][2]
Polar Surface Area66.6 Ų[1][2]
Complexity115[1][2]

Experimental Protocols: Synthesis Overview

The synthesis of 3-amino-pyrrolidine derivatives is of significant interest for the production of agrochemicals and pharmaceuticals.[4] While specific, detailed experimental protocols for the direct synthesis of this compound are proprietary or described within patent literature, general synthetic strategies for related structures provide valuable insights.

A common approach involves the cyclization of acyclic precursors. For instance, methods have been developed for producing optically active 3-amino-pyrrolidine derivatives starting from 1,2,4-trisubstituted butane derivatives.[4] Another patented method describes the synthesis of optically pure (S)-3-hydroxypyrrolidine from optically pure 4-amino-(S)-2-hydroxybutyric acid. This multi-step process includes the introduction of an amine protecting group, reduction of the carboxylic acid, removal of the protecting group, halogenation of the resulting primary alcohol, and subsequent amine cyclization.[5]

Furthermore, the synthesis of pyrrolidine-containing drugs often utilizes stereoselective methods. These can be broadly categorized into two groups: those that start with a pre-existing pyrrolidine ring and those that involve the stereoselective cyclization of acyclic compounds to form the pyrrolidine ring.[6]

A representative synthetic workflow for a related pyrrolidine derivative is outlined below. This generalized process illustrates the key transformations often involved in constructing such molecules.

G cluster_workflow Generalized Synthetic Workflow for Pyrrolidine Derivatives start Acyclic Precursor (e.g., Substituted Butane Derivative) protect Introduction of Protecting Groups start->protect cyclize Intramolecular Cyclization protect->cyclize deprotect Removal of Protecting Groups cyclize->deprotect modify Functional Group Modification deprotect->modify purify Purification (e.g., Chromatography, Recrystallization) modify->purify final Final Pyrrolidine Derivative purify->final

Caption: A generalized workflow for the synthesis of pyrrolidine derivatives.

References

An In-depth Technical Guide to 3-Amino-1-hydroxypyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical and biological properties of 3-Amino-1-hydroxypyrrolidin-2-one, a molecule of significant interest in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of drug development.

Core Molecular Information

This compound, also known by its synonym HA-966, is a heterocyclic compound built upon a γ-lactam (2-pyrrolidinone) scaffold.[1] Its chemical structure and properties are of considerable interest due to its role as a key intermediate in the synthesis of various pharmaceutical agents.[2] The presence of a chiral center at the 3-position means it can exist as different stereoisomers, such as (R)-(+)-HA-966 and (S)-(-)-HA-966, which may exhibit distinct biological activities.[3][4]

  • Molecular Formula: C₄H₈N₂O₂[3][4][5][6]

  • Molecular Weight: 116.12 g/mol [3][4][5][6]

Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₄H₈N₂O₂PubChem[3][6]
Molecular Weight 116.12 g/mol PubChem[3][5][6]
Exact Mass 116.058577502 DaPubChem[3][6]
XLogP3 -1.5PubChem[3][5][6]
Hydrogen Bond Donor Count 2PubChem[3]
Hydrogen Bond Acceptor Count 3PubChem[3]
Rotatable Bond Count 0PubChem[3]
Polar Surface Area (PSA) 66.6 ŲPubChem[3][6]
Melting Point 184 °CEchemi[5]
CAS Number 123931-04-4 ((3R)-isomer)PubChem[3]
111821-58-0 ((S)-isomer)ChemicalBook[4]
70996-07-5 (Racemic mixture)Echemi[5]

Experimental Protocols: Synthesis

3-Amino-pyrrolidine derivatives are valuable intermediates for producing pharmaceutically active substances.[2] Several synthetic routes have been developed. Below is a generalized protocol based on methods described for related pyrrolidinone structures.

Objective: To synthesize a polysubstituted 3-hydroxy-3-pyrroline-2-one derivative via a multi-component reaction.[1] This illustrates a common strategy for creating the core pyrrolidinone structure.

Materials:

  • Aromatic aldehyde (1 equivalent)

  • Amine (1 equivalent)

  • Citric acid (2 equivalents)

  • Sodium diethyl oxalacetate (2 equivalents)

  • Absolute ethanol

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1 equiv.), amine (1 equiv.), and citric acid (2 equiv.) in absolute ethanol (1.0 mL).[1]

  • Stir the mixture magnetically at room temperature under an argon atmosphere for 1 hour. This initial step involves the acid-catalyzed condensation to form an imine intermediate.[1]

  • Add sodium diethyl oxalacetate (2 equiv.) to the reaction mixture.[1] The sodium diethyl oxalacetate generates an enol derivative in the acidic environment.[1]

  • The enol subsequently reacts with the iminium species (protonated imine) to proceed through cyclization and form the 3-hydroxy-3-pyrroline-2-one scaffold.[1]

  • Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

  • Upon completion, the product can be isolated and purified using standard techniques such as column chromatography on silica gel.

This protocol provides a foundational method. Specific synthesis of this compound may involve variations such as using hydroxylamine or its salts as a key reagent.[2]

Biological Context and Signaling Pathways

Derivatives of the aminopyrrolidine scaffold have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway, particularly the PI3Kδ isoform.[7] The PI3K/AKT/mTOR signaling cascade is a crucial regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[8] Its dysregulation is implicated in diseases such as cancer and inflammatory conditions.[7][8]

Below is a diagram illustrating the logical flow of the PI3K/AKT/mTOR signaling pathway, a key target for compounds structurally related to this compound.

PI3K_AKT_mTOR_Pathway cluster_pip Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Converts to PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Processes Cell Growth, Proliferation, Survival mTORC1->Cell_Processes Promotes Inhibitor Aminopyrrolidine Inhibitors Inhibitor->PI3K Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and its inhibition.

References

(R)-(+)-HA-966 chemical and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (R)-(+)-HA-966

Introduction

(R)-(+)-HA-966, or (R)-(+)-3-amino-1-hydroxy-pyrrolidin-2-one, is a pharmacologically significant compound that acts as a selective, low-efficacy partial agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] Its unique interaction with the NMDA receptor complex confers upon it distinct neuroprotective and anticonvulsant properties.[3][4] This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of (R)-(+)-HA-966, with a focus on its mechanism of action, stereoselectivity, and the experimental methodologies used to characterize it. This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.

Chemical and Physical Properties

(R)-(+)-HA-966 is the dextrorotatory enantiomer of the racemic compound HA-966. Its fundamental chemical and physical characteristics are summarized below.

PropertyValueReference
IUPAC Name (3R)-3-amino-1-hydroxypyrrolidin-2-one[3]
Molecular Formula C₄H₈N₂O₂[3][5]
Molecular Weight 116.12 g/mol [3][5]
CAS Number 123931-04-4[5]
Solubility Soluble to 100 mM in water[5]
Purity ≥98%[5]
Storage Desiccate at Room Temperature[5]

Pharmacology and Mechanism of Action

The primary pharmacological activity of (R)-(+)-HA-966 is centered on its interaction with the NMDA receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. Unlike competitive NMDA antagonists that bind to the glutamate site or channel blockers like MK-801, (R)-(+)-HA-966 acts on the strychnine-insensitive glycine co-agonist site.[2][6]

The activation of the NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. (R)-(+)-HA-966 functions as a partial agonist at this glycine site.[1][7] This means that while it binds to the receptor, it elicits a response that is lower than that of a full agonist. Even at high concentrations, it does not completely inhibit NMDA responses, which is characteristic of a low-efficacy partial agonist.[1][7] This property allows it to modulate, rather than completely block, NMDA receptor function, which may contribute to its favorable safety profile compared to other NMDA antagonists.[3]

NMDA_Receptor_Signaling cluster_intracellular Intracellular Space Glutamate Glutamate GluN2 GluN2 Subunit Glutamate->GluN2 Binds IonChannel Ion Channel Glycine Glycine / D-Serine GluN1 GluN1 Subunit Glycine->GluN1 Binds (Co-agonist) HA966 (R)-(+)-HA-966 HA966->GluN1 Binds (Partial Agonist / Antagonist) Mg2 Mg²⁺ Mg2->IonChannel Blocks at rest Ca2 Ca²⁺ Influx IonChannel->Ca2 Opens Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca2->Signaling

Caption: NMDA Receptor Signaling Pathway and Site of (R)-(+)-HA-966 Action.
Stereoselectivity

A critical aspect of HA-966's pharmacology is the distinct activity of its enantiomers. The racemic mixture contains both the (R)-(+)- and (S)-(-)-enantiomers, which have markedly different pharmacological profiles.[2][3]

  • (R)-(+)-HA-966 : This enantiomer is responsible for the selective antagonism at the glycine/NMDA receptor site.[1][2] This activity accounts for its observed anticonvulsant and neuroprotective effects.[4]

  • (S)-(-)-HA-966 : In contrast, this enantiomer is only weakly active at the NMDA receptor.[1][2] Its primary effects are sedative, ataxic, and muscle relaxant, similar to gamma-butyrolactone (GBL).[2][3] It is significantly more potent in producing sedation than the (R)-(+)-enantiomer.[2]

This stereoselectivity underscores the importance of using the resolved (R)-(+)-enantiomer for studies targeting NMDA receptor modulation.

Enantiomer_Effects cluster_R (R)-(+)-Enantiomer cluster_S (S)-(-)-Enantiomer Racemic Racemic (±)-HA-966 R_HA966 (R)-(+)-HA-966 Racemic->R_HA966 Resolves to S_HA966 (S)-(-)-HA-966 Racemic->S_HA966 Resolves to NMDA_Antagonism Glycine/NMDA Receptor Antagonism (Partial Agonist) R_HA966->NMDA_Antagonism R_Effects Anticonvulsant & Neuroprotective Effects NMDA_Antagonism->R_Effects Weak_NMDA Weak NMDA Activity S_HA966->Weak_NMDA S_Effects Sedative, Ataxic & Muscle Relaxant Effects S_HA966->S_Effects Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Tissue Homogenization (e.g., Rat Cerebral Cortex) B Differential Centrifugation A->B C Isolate Synaptic Membranes B->C D Incubate Membranes with: - [³H]glycine (Radioligand) - (R)-(+)-HA-966 (Test Compound) C->D E Rapid Filtration (Separate Bound from Free Ligand) D->E F Wash Filters E->F G Liquid Scintillation Counting (Quantify Radioactivity) F->G H Calculate Specific Binding G->H I Determine IC₅₀ Value H->I

References

An In-depth Technical Guide to (S)-(-)-HA-966

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Compound Name (S)-(-)-HA-966
CAS Number 111821-58-0[1][2]
Synonyms (-)-3-amino-1-hydroxy-2-pyrrolidone, (-)-HA 966
Molecular Formula C₄H₈N₂O₂[1]
Molecular Weight 116.12 g/mol [1]
Purity ≥98%
Solubility Soluble to 100 mM in water.[1]
Storage Store at room temperature.[1]

Pharmacological Profile

(S)-(-)-HA-966 is the (S)-enantiomer of the racemic compound HA-966. While its counterpart, (R)-(+)-HA-966, is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor, (S)-(-)-HA-966 is only weakly active at this site.[3][4] Instead, (S)-(-)-HA-966 exhibits potent sedative and ataxic effects, which are believed to be mediated through the disruption of striatal dopaminergic mechanisms.[1][4] It is often described as a γ-butyrolactone-like sedative.[4]

Quantitative Data

The following tables summarize the key quantitative data for (S)-(-)-HA-966 and its enantiomer, providing a comparative view of their pharmacological activities.

Table 1: In Vitro Receptor Binding and Functional Assays

EnantiomerAssayPreparationIC₅₀Reference
(S)-(-)-HA-966 Inhibition of strychnine-insensitive [³H]glycine bindingRat cerebral cortex synaptic membranes339 µM[4]
(R)-(+)-HA-966Inhibition of strychnine-insensitive [³H]glycine bindingRat cerebral cortex synaptic membranes12.5 µM[4]
(S)-(-)-HA-966 Inhibition of glycine-potentiated NMDA responsesCultured cortical neurons708 µM[4]
(R)-(+)-HA-966Inhibition of glycine-potentiated NMDA responsesCultured cortical neurons13 µM[4]

Table 2: In Vivo Pharmacological Effects

EnantiomerModelEffectED₅₀Reference
(R)-(+)-HA-966Sound-induced seizures in miceAnticonvulsant52.6 mg/kg (i.p.)
(R)-(+)-HA-966N-methyl-DL-aspartic acid (NMDLA)-induced seizures in miceAnticonvulsant900 mg/kg (i.v.)
(S)-(-)-HA-966 Ataxia (inverted screen test) in miceAtaxic>25-fold more potent than (R)-(+)-enantiomer[4]

Experimental Protocols

Preparation of Rat Cerebral Cortex Synaptic Membranes

This protocol outlines the preparation of synaptic membranes from rat cerebral cortex for use in radioligand binding assays.

  • Tissue Homogenization: Euthanize adult rats and rapidly dissect the cerebral cortices on ice. Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose solution using a glass-Teflon homogenizer.

  • Differential Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Synaptosome Isolation: Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

  • Hypo-osmotic Lysis: Resuspend the synaptosomal pellet in 10 volumes of ice-cold distilled water or a low molarity buffer (e.g., 5 mM Tris-HCl, pH 7.4) to induce osmotic lysis.

  • Membrane Pellet Collection: Centrifuge the lysed synaptosomes at 40,000 x g for 30 minutes at 4°C. The resulting pellet contains the synaptic membranes.

  • Washing: Wash the membrane pellet by resuspension in fresh buffer and recentrifugation to remove residual cytoplasmic components.

  • Final Preparation: Resuspend the final synaptic membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay). Store the membranes at -80°C until use.

Strychnine-Insensitive [³H]Glycine Binding Assay

This assay is used to determine the affinity of compounds for the glycine binding site on the NMDA receptor.

  • Assay Buffer: Prepare a suitable assay buffer, typically 50 mM Tris-acetate (pH 7.4).

  • Reaction Mixture: In microcentrifuge tubes, combine the following:

    • Synaptic membrane preparation (50-100 µg of protein)

    • [³H]Glycine (final concentration typically 10-50 nM)

    • Varying concentrations of the test compound (e.g., (S)-(-)-HA-966) or buffer for total binding.

    • A saturating concentration of non-radiolabeled glycine (e.g., 1 mM) for determining non-specific binding.

  • Incubation: Incubate the reaction mixtures at 4°C for 30 minutes.

  • Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B).

  • Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add a suitable scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data.

Signaling Pathways and Workflows

Proposed Signaling Pathway of (S)-(-)-HA-966

The sedative and ataxic effects of (S)-(-)-HA-966 are hypothesized to result from a disruption of dopaminergic signaling in the striatum. The precise molecular targets are not fully elucidated but are distinct from the NMDA receptor glycine site. The following diagram illustrates a potential mechanism.

G Proposed Signaling Pathway of (S)-(-)-HA-966 cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DOPA L-DOPA DA Dopamine DOPA->DA DOPA Decarboxylase Vesicle Synaptic Vesicle DA->Vesicle VMAT2 Release Vesicle->Release Exocytosis DA_synapse D2R D2 Receptor DA_synapse->D2R Signal Downstream Signaling D2R->Signal Inhibition of Adenylyl Cyclase Effect Sedative/Ataxic Effects Signal->Effect HA966 (S)-(-)-HA-966 Unknown Unknown Target(s) HA966->Unknown Disrupts Unknown->Release Release->DA_synapse

Caption: Proposed mechanism of (S)-(-)-HA-966 action via disruption of striatal dopamine release.

Experimental Workflow: Radioligand Binding Assay

The following diagram outlines the key steps in a typical radioligand binding assay to determine the affinity of a compound for a specific receptor.

G Experimental Workflow: Radioligand Binding Assay start Start prep Prepare Synaptic Membranes start->prep assay_setup Set up Assay Tubes (Membranes, Radioligand, Test Compound) prep->assay_setup incubation Incubate at 4°C assay_setup->incubation filtration Rapid Vacuum Filtration incubation->filtration washing Wash Filters filtration->washing counting Liquid Scintillation Counting washing->counting analysis Data Analysis (Calculate IC50) counting->analysis end End analysis->end

Caption: Workflow for a radioligand binding assay to determine compound affinity.

References

The Discovery and Developmental History of HA-966: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: This document provides an in-depth technical overview of the discovery and historical development of HA-966 ((±)-3-amino-1-hydroxypyrrolidin-2-one), a compound that has played a significant role in neuroscience research. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its pharmacological properties, the distinct activities of its enantiomers, and the experimental methodologies that have been pivotal in its characterization.

Introduction and Initial Discovery

HA-966, chemically designated as 1-Hydroxy-3-amino-pyrrolidone-2, was first described in the scientific literature in 1971 by Bonta and colleagues.[1] The initial investigations into this compound revealed a unique neuropharmacological profile. Chemically resembling a cyclic form of GABA, early studies explored its potential as a GABA-like agent.[1] These initial explorations in animal models, primarily rodents, cats, and dogs, demonstrated that HA-966 induced a state of flaccid catalepsy and reversible tranquillization at doses significantly lower than its lethal dose.[1]

Early research also highlighted its potential in movement disorders, with findings indicating a marked inhibition of tremors induced by various chemical agents.[1] Furthermore, the compound was observed to selectively elevate dopamine levels in the corpus striatum of rats.[1] An interesting early observation was the delayed onset of action after intravenous administration and a significant reduction in its effects in hepatectomized mice, leading to the hypothesis that HA-966 may be a prodrug, converted to an active metabolite.[1]

Elucidation of the Mechanism of Action at the NMDA Receptor

Subsequent research delved deeper into the molecular mechanisms underlying the effects of HA-966. A pivotal discovery was its interaction with the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system. It was established that HA-966 acts as an antagonist at the glycine modulatory site of the NMDA receptor.[2][3] This site is a co-agonist binding site, meaning that both glutamate and a co-agonist (like glycine or D-serine) must bind for the receptor's ion channel to open efficiently. By acting on this site, HA-966 can modulate the activity of the NMDA receptor. Further characterization revealed that HA-966 is a low-efficacy partial agonist at this site, meaning it can weakly activate the receptor in the absence of the endogenous co-agonist but competitively antagonizes the action of full co-agonists like glycine.[3][4][5]

The Stereoselective Pharmacology of HA-966 Enantiomers

A critical breakthrough in understanding the multifaceted pharmacological profile of HA-966 came with the resolution and characterization of its individual stereoisomers: the (R)-(+)- and (S)-(-)-enantiomers. This work, prominently featuring the research by Singh and colleagues in 1990, revealed that the two enantiomers possess distinct and separable pharmacological activities.[4]

(R)-(+)-HA-966: The Glycine/NMDA Receptor Antagonist

The (R)-(+)-enantiomer was identified as the component responsible for the antagonist activity at the glycine site of the NMDA receptor.[4] This stereoisomer exhibits a significantly higher affinity for the strychnine-insensitive [3H]glycine binding site on rat cerebral cortex synaptic membranes compared to its (S)-(-)-counterpart.[3][4] The neuroprotective and some of the anticonvulsant effects of racemic HA-966 are attributed to the actions of (R)-(+)-HA-966. Specifically, it has been shown to be effective in animal models of NMDA-induced neurotoxicity.

(S)-(-)-HA-966: The Sedative and Ataxic Component

In contrast, the (S)-(-)-enantiomer displays only weak activity at the NMDA receptor's glycine site.[4] Instead, this enantiomer is primarily responsible for the potent sedative, muscle relaxant, and ataxic effects observed with the racemic mixture.[4] The mechanism of action for the (S)-(-)-enantiomer is distinct from that of the (R)-(+)-enantiomer and is not mediated by the NMDA receptor. It has been suggested that its effects may involve a disruption of striatal dopaminergic mechanisms, exhibiting a profile similar to that of gamma-butyrolactone (GBL).[4] This enantiomer also contributes to the anticonvulsant properties of racemic HA-966, particularly against seizures not induced by NMDA receptor activation.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that have been reported for HA-966 and its enantiomers.

Compound Assay Preparation IC50 (µM) Reference(s)
(±)-HA-966[3H]glycine BindingRat cerebral cortex synaptic membranes17.5[2][3]
(R)-(+)-HA-966[3H]glycine BindingRat cerebral cortex synaptic membranes12.5[3][4]
(S)-(-)-HA-966[3H]glycine BindingRat cerebral cortex synaptic membranes339[3][4]
(R)-(+)-HA-966Glycine-potentiated NMDA responseCultured cortical neurons13[4]
(S)-(-)-HA-966Glycine-potentiated NMDA responseCultured cortical neurons708[4]

Table 1: In Vitro Binding and Functional Data for HA-966 and its Enantiomers.

Compound Test Species Route ED50 (mg/kg) Reference(s)
(±)-HA-966Low-intensity electroshock seizuresMousei.v.13.2
(R)-(+)-HA-966Sound-induced seizuresMousei.p.52.6[4]
(R)-(+)-HA-966NMDLA-induced seizuresMousei.v.900[4]
(R)-(+)-HA-966Low-intensity electroshock seizuresMousei.v.105.9
(S)-(-)-HA-966Low-intensity electroshock seizuresMousei.v.8.8
(S)-(-)-HA-966Ataxia (inverted screen)Mouse->25-fold more potent than (+)[4]

Table 2: In Vivo Anticonvulsant and Ataxic Effects of HA-966 and its Enantiomers.

Signaling Pathways and Experimental Workflows

Signaling Pathway of (R)-(+)-HA-966 at the NMDA Receptor

The primary mechanism of (R)-(+)-HA-966 involves its interaction with the glycine co-agonist binding site on the GluN1 subunit of the NMDA receptor. This interaction prevents the binding of endogenous co-agonists like glycine and D-serine, thereby reducing the probability of the ion channel opening upon glutamate binding to the GluN2 subunit. The subsequent reduction in calcium influx through the NMDA receptor channel has several downstream consequences, including the modulation of calcium-dependent signaling cascades that can influence gene expression and neuronal survival.

HA966_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDAR Binds to GluN1 HA966 (R)-(+)-HA-966 HA966->NMDAR Antagonizes Glycine Site Ca_influx Reduced Ca²⁺ Influx NMDAR->Ca_influx CaM Calmodulin Ca_influx->CaM Reduced Activation CaMK CaM Kinases CaM->CaMK Reduced Activation CREB CREB CaMK->CREB Reduced Phosphorylation Gene_expression Altered Gene Expression CREB->Gene_expression Modulation

Caption: Signaling pathway of (R)-(+)-HA-966 at the NMDA receptor.

Experimental Workflow: Radioligand Binding Assay

The following diagram outlines a typical workflow for a competitive radioligand binding assay used to determine the affinity of HA-966 for the glycine binding site.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Tissue_prep 1. Prepare rat cerebral cortex synaptic membranes Reagent_prep 2. Prepare assay buffer, radioligand ([³H]glycine), and HA-966 solutions Tissue_prep->Reagent_prep Incubate 3. Incubate membranes with [³H]glycine and varying concentrations of HA-966 Reagent_prep->Incubate Filtration 4. Rapidly filter the incubation mixture to separate bound and free radioligand Incubate->Filtration Washing 5. Wash filters with ice-cold buffer Filtration->Washing Scintillation 6. Measure radioactivity on filters using liquid scintillation counting Washing->Scintillation Analysis 7. Analyze data to determine IC₅₀ value Scintillation->Analysis

References

3-Amino-1-hydroxypyrrolidin-2-one (HA-966): A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: 3-Amino-1-hydroxypyrrolidin-2-one, commonly known as HA-966, is a psychoactive compound that functions primarily as an antagonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor. Its activity is highly stereospecific: the (R)-(+)-enantiomer is responsible for the selective NMDA receptor antagonism and associated anticonvulsant and neuroprotective effects, while the (S)-(-)-enantiomer produces potent sedative and muscle relaxant effects through a different, less understood mechanism. This technical guide provides a comprehensive review of HA-966, detailing its physicochemical properties, synthesis, pharmacology, mechanism of action, and preclinical data to support its evaluation by researchers and drug development professionals.

Introduction

This compound (HA-966) is a cyclic derivative of γ-aminobutyric acid (GABA) that has been a subject of neuropharmacological research for several decades.[1] Initially investigated for its GABA-like sedative and central nervous system depressant properties, subsequent studies revealed a more complex mechanism of action centered on the glutamatergic system.[1][2]

The compound's primary significance lies in its stereoselective interaction with the NMDA receptor complex.[3] The NMDA receptor is a critical ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. Its dysfunction is implicated in numerous neurological and psychiatric disorders. HA-966 does not compete with glutamate but instead modulates receptor activity by binding to the co-agonist glycine site.[2][4] This specific mechanism distinguishes it from other NMDA antagonists like ketamine or PCP, which block the ion channel directly.[5]

The distinct pharmacological profiles of its two enantiomers make HA-966 a valuable tool for dissecting the roles of the glycine site in physiological and pathological processes. The (R)-(+)-enantiomer is a selective, low-efficacy partial agonist at the glycine site, effectively acting as an antagonist, while the (S)-(-)-enantiomer is largely inactive at this site but produces strong sedative effects.[3][6][7]

Physicochemical Properties

The fundamental chemical and physical properties of the racemic and enantiomeric forms of this compound are summarized below.

PropertyValueReference
IUPAC Name (±)-3-Amino-1-hydroxypyrrolidin-2-one[3]
Synonyms HA-966[3]
Molecular Formula C₄H₈N₂O₂[8]
Molecular Weight 116.12 g/mol [8]
CAS Number (Racemate) 1003-51-6[3]
CAS Number (R)-(+) 123931-04-4N/A
CAS Number (S)-(-) 111821-58-0[8]
Canonical SMILES C1CN(C(=O)C1N)O[3]

Synthesis and Experimental Protocols

Synthesis Overview

The synthesis of this compound derivatives is a critical process for enabling further research. Optically active 3-amino-pyrrolidine structures are important intermediates for various pharmaceutically active substances.[9] A common strategy involves the cyclization of a substituted butane derivative. For instance, a process starting from (R)-2-(benzyloxycarbonylamino)-1,4-dimethanesulfonyloxybutane can yield the desired N-hydroxy-pyrrolidinone ring structure through a reaction with hydroxylamine.[9]

Example Synthesis Workflow

The following diagram illustrates a high-level workflow for the synthesis of a protected form of (R)-3-Amino-1-hydroxypyrrolidin-2-one.

Synthesis Workflow for (R)-3-(Cbz-amino)-1-hydroxypyrrolidin-2-one cluster_0 Reaction Setup cluster_1 Cyclization Reaction cluster_2 Workup & Purification Start (R)-2-(Cbz-amino)-1,4- dimethanesulfonyloxybutane Reaction Stir at 55 °C (4 hours) Start->Reaction Reagent1 Hydroxylamine HCl Reagent1->Reaction Solvent DMSO Solvent->Reaction Base Triethylamine (Base) Base->Reaction Workup Aqueous Workup (HCl, NaHCO₃) Reaction->Workup Cool to RT Extraction Ethyl Acetate Extraction Workup->Extraction Product Final Product: (R)-3-(Cbz-amino)-1- hydroxypyrrolidin-2-one Extraction->Product HA-966 Interaction with the NMDA Receptor cluster_receptor NMDA Receptor Complex cluster_ligands Ligands cluster_effects Effects Glutamate_Site Glutamate Site (NR2 Subunit) Activation Channel Opening (Neuronal Excitation) Glycine_Site Glycine Site (NR1 Subunit) Blockade Channel Blocked (Inhibition) Ion_Channel Ion Channel (Ca²⁺, Na⁺) PCP_Site PCP Site Glutamate Glutamate (Agonist) Glutamate->Glutamate_Site Glycine Glycine / D-Serine (Co-agonist) Glycine->Glycine_Site HA966 (+)-HA-966 (Antagonist) HA966->Glycine_Site Competes with Glycine Ketamine Ketamine / PCP (Channel Blocker) Ketamine->PCP_Site Blocks Pore Workflow for [³H]Glycine Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Measurement & Analysis A Homogenize Cortex Tissue B Isolate Synaptic Membranes via Centrifugation A->B C Combine Membranes, [³H]Glycine, and Test Compound (HA-966) B->C D Incubate at 4°C C->D E Rapid Vacuum Filtration D->E F Wash Filters E->F G Scintillation Counting F->G H Calculate Specific Binding & IC₅₀ G->H

References

An In-Depth Technical Guide to the Pharmacological Profile of 3-Amino-1-hydroxypyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-1-hydroxypyrrolidin-2-one, commonly known as HA-966, is a psychoactive compound that has garnered significant interest in neuroscience research due to its unique mechanism of action at the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides a comprehensive overview of the pharmacological profile of HA-966, with a particular focus on its stereospecific effects, mechanism of action, and preclinical data. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating novel modulators of the glutamatergic system.

Introduction

This compound (HA-966) is a heterocyclic compound that acts as a modulator of the NMDA receptor, a critical ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1] The pharmacology of HA-966 is particularly noteworthy due to its stereoselectivity, with its enantiomers exhibiting distinct and divergent central nervous system effects.[2] The (R)-(+)-enantiomer is primarily responsible for the NMDA receptor antagonist activity, while the (S)-(-)-enantiomer displays potent sedative and muscle relaxant properties.[2] This guide will delve into the detailed pharmacology of both the racemate and the individual enantiomers of HA-966.

Mechanism of Action

HA-966 exerts its effects on the NMDA receptor by acting as a low-efficacy partial agonist at the glycine co-agonist binding site.[1][2] The NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.[3] By binding to the glycine site, HA-966 acts as an antagonist in the presence of the full agonists, thereby inhibiting NMDA receptor function.[1]

The (R)-(+)-enantiomer of HA-966 is a selective and more potent antagonist at the glycine modulatory site of the NMDA receptor complex.[2] In contrast, the (S)-(-)-enantiomer is only weakly active at this site but produces marked sedative and muscle relaxant effects, which are thought to be mediated by disruption of striatal dopaminergic mechanisms, similar to the action of gamma-butyrolactone.[2]

Pharmacodynamics

The pharmacodynamic effects of this compound are diverse and stereospecific, encompassing anticonvulsant, neuroprotective, sedative, and muscle relaxant properties.

Anticonvulsant Activity

The anticonvulsant effects of HA-966 are primarily attributed to the (R)-(+)-enantiomer's antagonism at the NMDA receptor's glycine site.[2] In preclinical models, (+)-HA-966 has been shown to be effective against seizures induced by various chemical convulsants.[4]

Neuroprotective Effects

The ability of HA-966 to block NMDA receptor-mediated excitotoxicity underlies its neuroprotective potential. The (R)-(+)-enantiomer has been demonstrated to attenuate NMDA-induced brain injury in animal models.[5]

Sedative and Muscle Relaxant Effects

The sedative and muscle relaxant properties of racemic HA-966 are predominantly mediated by the (S)-(-)-enantiomer.[2] These effects are associated with a disruption of dopaminergic pathways in the striatum.[2]

Effects on Dopaminergic Systems

HA-966 has been shown to selectively elevate the dopamine content in the corpus striatum of rats.[6] Furthermore, the (R)-(+)-enantiomer can block the activation of the mesolimbic dopaminergic system induced by non-competitive NMDA antagonists like phencyclidine (PCP) and dizocilpine (MK-801).[7]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound and its enantiomers.

Table 1: In Vitro Binding and Functional Activity

CompoundAssaySpeciesTissue/Cell LineParameterValueReference
(R)-(+)-HA-966[3H]glycine bindingRatCerebral Cortex Synaptic MembranesIC5012.5 µM[2]
(S)-(-)-HA-966[3H]glycine bindingRatCerebral Cortex Synaptic MembranesIC50339 µM[2]
Racemic HA-966[3H]glycine bindingRatCerebral Cortex Synaptic Plasma MembranesIC5017.5 µM[1]
(R)-(+)-HA-966Glycine-potentiated NMDA responseRatCultured Cortical NeuronsIC5013 µM[2]
(S)-(-)-HA-966Glycine-potentiated NMDA responseRatCultured Cortical NeuronsIC50708 µM[2]
(R)-(+)-HA-966Glycine concentration curve shiftRatCultured Cortical NeuronspKb5.6[2]

Table 2: In Vivo Efficacy

CompoundModelSpeciesEndpointDose (Route)ED50Reference
(R)-(+)-HA-966Sound-induced seizuresMouseAntagonismi.p.52.6 mg/kg
(R)-(+)-HA-966NMDLA-induced seizuresMouseAntagonismi.v.900 mg/kg

Pharmacokinetics

Limited information is available regarding the detailed pharmacokinetics of this compound. However, some studies suggest that HA-966 may act as a prodrug. The observation that its effects are significantly reduced in hepatectomized mice suggests that it undergoes conversion to a pharmacologically active metabolite in the liver.[6] Further studies are required to fully elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Experimental Protocols

[3H]glycine Binding Assay

Objective: To determine the affinity of test compounds for the glycine binding site of the NMDA receptor.

Methodology:

  • Membrane Preparation: Rat cerebral cortices are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed multiple times and resuspended to a final protein concentration of approximately 1 mg/mL.

  • Binding Reaction: Membranes are incubated with [3H]glycine (e.g., 10-20 nM) and varying concentrations of the test compound in a final volume of 1 mL.

  • Incubation: The reaction mixture is incubated at 4°C for a specified time (e.g., 30 minutes).

  • Termination: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

  • Washing: The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled glycine (e.g., 1 mM). Specific binding is calculated by subtracting non-specific binding from total binding. IC50 values are determined by non-linear regression analysis of the competition binding data.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To assess the functional effects of test compounds on NMDA receptor-mediated currents.

Methodology:

  • Cell Preparation: Primary cortical neurons are cultured on coverslips.

  • Recording Setup: Coverslips are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution.

  • Pipette Preparation: Patch pipettes with a resistance of 3-7 MΩ are filled with an internal solution.

  • Whole-Cell Configuration: A gigaohm seal is formed between the pipette tip and the cell membrane, and the membrane is then ruptured to achieve the whole-cell configuration.

  • Current Recording: Cells are voltage-clamped at a holding potential of -60 to -70 mV. NMDA receptor-mediated currents are evoked by the application of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM).

  • Compound Application: The test compound is co-applied with the agonists at various concentrations.

  • Data Analysis: The inhibition of the NMDA receptor-mediated current by the test compound is measured, and IC50 values are determined by fitting the concentration-response data to a logistic function.

In Vivo Anticonvulsant Activity (Pentylenetetrazol-Induced Seizure Model)

Objective: To evaluate the in vivo anticonvulsant efficacy of test compounds.

Methodology:

  • Animal Model: Male mice (e.g., C57BL/6) are used.

  • Compound Administration: The test compound or vehicle is administered via the desired route (e.g., intraperitoneal, i.p.).

  • Seizure Induction: After a specified pretreatment time, a convulsant dose of pentylenetetrazol (PTZ) is administered (e.g., 85 mg/kg, s.c.).

  • Observation: Animals are observed for the onset and severity of seizures for a defined period (e.g., 30 minutes). Seizure activity is often scored using a standardized scale.

  • Data Analysis: The ability of the test compound to prevent or delay the onset of seizures and reduce their severity is recorded. The dose that protects 50% of the animals from seizures (ED50) is calculated.

Signaling Pathways and Visualizations

NMDA Receptor Signaling Pathway

The binding of glutamate and a co-agonist (glycine or D-serine) to the NMDA receptor leads to the opening of its ion channel, allowing the influx of Ca2+ into the neuron. This increase in intracellular Ca2+ acts as a second messenger, activating a cascade of downstream signaling pathways that are crucial for synaptic plasticity.

NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_R Binds to GluN2 Glycine Glycine Glycine->NMDA_R Binds to GluN1 HA966 This compound (HA-966) HA966->NMDA_R Antagonizes Glycine Site Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Channel Opening Signaling Downstream Signaling Cascades Ca_influx->Signaling Plasticity Synaptic Plasticity (LTP/LTD) Signaling->Plasticity

Caption: NMDA Receptor Signaling and Modulation by HA-966.

Experimental Workflow for In Vivo Anticonvulsant Testing

The following diagram illustrates a typical workflow for assessing the anticonvulsant activity of a test compound using an in vivo seizure model.

Anticonvulsant_Workflow start Start animal_prep Animal Preparation (e.g., Mice, acclimation) start->animal_prep compound_admin Compound Administration (Test Compound or Vehicle) animal_prep->compound_admin seizure_induction Seizure Induction (e.g., PTZ injection) compound_admin->seizure_induction observation Behavioral Observation (Seizure scoring) seizure_induction->observation data_analysis Data Analysis (e.g., ED50 calculation) observation->data_analysis end End data_analysis->end

Caption: Workflow for In Vivo Anticonvulsant Efficacy Testing.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the NMDA receptor glycine site in various physiological and pathological processes. Its distinct stereospecific profile, with the (R)-(+)-enantiomer acting as a selective NMDA receptor antagonist and the (S)-(-)-enantiomer producing sedative effects, provides a unique opportunity to dissect the different functional consequences of modulating these systems. While its pharmacokinetic and full toxicology profiles require further investigation, the existing preclinical data highlight the potential of glycine site modulators as therapeutic agents for neurological and psychiatric disorders. This technical guide serves as a foundational resource for researchers aiming to further explore the therapeutic potential of this compound and related compounds.

References

A Technical Guide to the Biological Activity of 3-Amino-1-hydroxypyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-1-hydroxypyrrolidin-2-one, commonly known as HA-966, is a synthetic molecule that has garnered significant interest in the field of neuroscience. Its biological activity is primarily characterized by its interaction with the N-methyl-D-aspartate (NMDA) receptor, a critical component in excitatory synaptic transmission in the central nervous system. This technical guide provides an in-depth overview of the biological activity of this compound, with a focus on its enantiomer-specific effects, mechanism of action, and the experimental methodologies used to characterize its function. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuroscience research.

Introduction

This compound (HA-966) is a heterocyclic compound that acts as a modulator of the NMDA receptor. The NMDA receptor is a ligand-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor activity is implicated in a variety of neurological and psychiatric disorders, making it a key target for therapeutic intervention. HA-966 exhibits a unique mode of action by targeting the glycine co-agonist binding site on the NMDA receptor complex. A crucial aspect of its pharmacology is the stereospecificity of its enantiomers, with the (R)-(+)- and (S)-(-)-forms displaying distinct biological profiles.

Enantiomer-Specific Biological Activity

The biological effects of this compound are predominantly attributed to its individual enantiomers, which possess markedly different pharmacological properties.

  • (R)-(+)-3-Amino-1-hydroxypyrrolidin-2-one: This enantiomer is a selective antagonist at the glycine modulatory site of the NMDA receptor.[1][2][3] This antagonistic action at the glycine site accounts for its observed anticonvulsant properties in vivo.[2][3] It is considered a low-efficacy partial agonist.[2][3]

  • (S)-(-)-3-Amino-1-hydroxypyrrolidin-2-one: In contrast, the (S)-(-)-enantiomer is only weakly active as an NMDA receptor antagonist.[1][2][3] However, it exhibits significant sedative and muscle relaxant effects, suggesting a different mechanism of action that is not primarily mediated by the NMDA receptor glycine site.[1][3]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data for the biological activity of the enantiomers of this compound.

Table 1: In Vitro Inhibition of NMDA Receptor Function

CompoundAssayPreparationIC50 (µM)pKbReference
(R)-(+)-HA-966Inhibition of [3H]glycine bindingRat cerebral cortex synaptic membranes12.5-[2][3]
(S)-(-)-HA-966Inhibition of [3H]glycine bindingRat cerebral cortex synaptic membranes339-[2][3]
(R)-(+)-HA-966Inhibition of glycine-potentiated NMDA responsesCultured cortical neurones135.6 (estimated)[2][3]
(S)-(-)-HA-966Inhibition of glycine-potentiated NMDA responsesCultured cortical neurones708-[2][3]

Table 2: In Vivo Anticonvulsant Activity

CompoundSeizure ModelAnimal ModelED50 (mg/kg)Route of AdministrationReference
(R)-(+)-HA-966Sound-induced seizuresMice52.6i.p.[2][3]
(R)-(+)-HA-966N-methyl-DL-aspartic acid (NMDLA)-induced seizuresMice900i.v.[2][3]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for the biologically active (R)-(+)-enantiomer of this compound is the negative allosteric modulation of the NMDA receptor through its interaction with the glycine binding site.[4] The NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. By binding to the glycine site, (R)-(+)-HA-966 acts as an antagonist, preventing the co-agonist from binding and thereby inhibiting the opening of the ion channel. This leads to a reduction in calcium influx into the postsynaptic neuron, which is a critical step in many forms of synaptic plasticity and excitotoxicity.

NMDA_Receptor_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor GluN2 Site GluN1 (Glycine) Site Ion Channel Glutamate->NMDA_Receptor:glu Binds Glycine Glycine / D-Serine Glycine->NMDA_Receptor:gly Binds (Co-agonist) HA966 (+)-HA-966 HA966->NMDA_Receptor:gly Antagonizes Ca_ion Ca²⁺ NMDA_Receptor:ion->Ca_ion Influx (Blocked by HA-966) Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Downstream Activates Plasticity Synaptic Plasticity (LTP/LTD) Downstream->Plasticity Modulates

Figure 1: Antagonistic action of (+)-HA-966 on the NMDA receptor signaling pathway.

Experimental Protocols

The characterization of the biological activity of this compound has relied on several key experimental techniques. Detailed below are methodologies for the primary assays used.

Radioligand Binding Assay for the NMDA Receptor Glycine Site

This assay is used to determine the binding affinity of a compound for the glycine binding site on the NMDA receptor.

Objective: To quantify the displacement of a radiolabeled ligand (e.g., [3H]glycine) from the NMDA receptor glycine site by unlabeled this compound.

Materials:

  • Rat cerebral cortex synaptic membranes

  • [3H]glycine (radioligand)

  • Unlabeled (R)-(+)- and (S)-(-)-3-Amino-1-hydroxypyrrolidin-2-one

  • Assay buffer (e.g., Tris-HCl)

  • Wash buffer

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Synaptic membranes are prepared from the cerebral cortices of rats through a process of homogenization and differential centrifugation.

  • Assay Setup: In a multi-well plate, a fixed concentration of [3H]glycine is incubated with the synaptic membrane preparation in the presence of varying concentrations of the unlabeled test compound (HA-966 enantiomers).

  • Incubation: The mixture is incubated at a specific temperature for a duration sufficient to reach binding equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.

  • Washing: The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

Binding_Assay_Workflow start Start prep Prepare Reagents: - Synaptic Membranes - [3H]glycine (Radioligand) - HA-966 (Test Compound) start->prep incubate Incubate Radioligand, Membranes, and varying concentrations of HA-966 prep->incubate filter Rapid Filtration to separate bound from free radioligand incubate->filter wash Wash filters to remove non-specific binding filter->wash count Quantify radioactivity using a scintillation counter wash->count analyze Analyze data to determine IC50 count->analyze end End analyze->end

Figure 2: General workflow for a competitive radioligand binding assay.

Electrophysiological Recording in Rat Cortical Slices

This technique is employed to measure the functional effects of this compound on NMDA receptor-mediated synaptic currents.

Objective: To assess the ability of HA-966 to antagonize NMDA receptor responses in a physiologically relevant context.

Materials:

  • Rat brain

  • Vibratome or tissue slicer

  • Artificial cerebrospinal fluid (aCSF)

  • Recording chamber

  • Glass microelectrodes

  • Electrophysiology rig (amplifier, digitizer, etc.)

  • NMDA

  • Glycine

  • (R)-(+)- and (S)-(-)-3-Amino-1-hydroxypyrrolidin-2-one

Procedure:

  • Slice Preparation: Coronal slices of the rat brain, typically containing the cortex, are prepared using a vibratome in ice-cold, oxygenated aCSF.

  • Slice Recovery: The slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour.

  • Recording: A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF. Whole-cell patch-clamp recordings are made from individual neurons.

  • NMDA Receptor Activation: NMDA receptor-mediated currents are evoked by the application of NMDA and glycine to the perfusion solution.

  • Drug Application: The enantiomers of HA-966 are added to the perfusion solution at various concentrations, and their effect on the NMDA-evoked currents is measured.

  • Data Analysis: The degree of inhibition of the NMDA receptor-mediated current by HA-966 is quantified to determine its antagonistic potency.

Conclusion

This compound is a valuable pharmacological tool for studying the function of the NMDA receptor. Its biological activity is characterized by the stereospecific antagonism of the glycine co-agonist site by the (R)-(+)-enantiomer. This activity translates to anticonvulsant effects in vivo, highlighting its potential as a lead compound for the development of novel therapeutics for neurological disorders characterized by excessive NMDA receptor activation. The distinct pharmacological profile of the (S)-(-)-enantiomer suggests that it may interact with other central nervous system targets, warranting further investigation. The experimental methodologies outlined in this guide provide a framework for the continued exploration of the biological activities of this compound and its derivatives.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (S)-(-)-3-Amino-1-hydroxypyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-3-Amino-1-hydroxypyrrolidin-2-one, also known as (S)-(-)-HA-966, is a significant chiral building block in medicinal chemistry and drug discovery. It is the (S)-enantiomer of the racemic compound HA-966, which is recognized for its activity at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor. While the (R)-(+)-enantiomer acts as a selective antagonist at this site, the (S)-(-) enantiomer possesses distinct potent sedative and muscle relaxant properties. This stereospecific bioactivity makes the enantiomerically pure (S)-(-)-HA-966 a valuable tool for neuropharmacological research and a key intermediate for the development of novel therapeutics targeting the central nervous system.

The synthesis of enantiomerically pure (S)-(-)-HA-966 is crucial for evaluating its specific biological functions and for its application in asymmetric synthesis. The following protocol details a multi-step synthesis starting from the readily available chiral precursor, L-methionine.

Overall Synthetic Workflow

The synthesis of (S)-(-)-3-Amino-1-hydroxypyrrolidin-2-one from L-methionine is a multi-step process involving the formation of a key acyclic precursor, followed by intramolecular cyclization and final deprotection.

G cluster_0 Synthetic Strategy Overview start L-Methionine inter1 Step 1: Formation of Acyclic Precursor (S)-2-(tert-Butoxycarbonylamino)-4-(benzyloxyamino)butanoic acid start->inter1 inter2 Step 2: Intramolecular Cyclization (S)-3-(tert-Butoxycarbonylamino)-1-(benzyloxy)pyrrolidin-2-one inter1->inter2 end Step 3: Deprotection (S)-(-)-3-Amino-1-hydroxypyrrolidin-2-one inter2->end

Caption: High-level workflow for the synthesis of the target compound.

Experimental Protocols

This section provides a representative protocol for the synthesis of (S)-(-)-3-Amino-1-hydroxypyrrolidin-2-one.

Disclaimer: The following protocol is constructed based on established synthetic routes outlined in the literature. Specific reaction conditions, yields, and purification methods are representative and may require optimization.

Step 1: Synthesis of (S)-2-(tert-Butoxycarbonylamino)-4-(benzyloxyamino)butanoic acid

This step involves the conversion of L-methionine to a protected, acyclic precursor suitable for cyclization. This is a multi-stage process starting with the reduction of the thioether, followed by protection and functional group manipulations.

Materials and Reagents

ReagentCAS NumberMolecular FormulaNotes
L-Methionine63-68-3C₅H₁₁NO₂SStarting Material
Sodium in Liquid Ammonia7440-23-5 (Na)Na / NH₃For Birch reduction
Di-tert-butyl dicarbonate24424-99-5C₁₀H₁₈O₅Boc protecting agent
Benzyl Chloroformate501-53-1C₈H₇ClO₂Z-protecting agent
O-Benzylhydroxylamine HCl2687-43-6C₇H₁₀ClNOSource of benzyloxyamine
Various Solvents & Reagents--THF, NaOH, HCl, etc.

Protocol:

  • Reduction & Hydrolysis: L-methionine is treated with sodium in liquid ammonia to cleave the thioether, followed by acidic workup to yield (S)-2-amino-4-hydroxybutanoic acid (homoserine).

  • Amine Protection: The primary amine of the homoserine is protected with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield (S)-2-(tert-butoxycarbonylamino)-4-hydroxybutanoic acid.

  • Hydroxyl Activation: The primary alcohol is converted to a good leaving group, typically a tosylate or mesylate, using the corresponding sulfonyl chloride in the presence of a base like triethylamine or pyridine.

  • Nucleophilic Substitution: The activated hydroxyl group is displaced by O-benzylhydroxylamine to afford the key precursor, (S)-2-(tert-butoxycarbonylamino)-4-(benzyloxyamino)butanoic acid. The product is purified by column chromatography.

Step 2: Synthesis of (S)-3-(tert-Butoxycarbonylamino)-1-(benzyloxy)pyrrolidin-2-one

This step involves the intramolecular cyclization of the butanoic acid derivative to form the five-membered lactam ring.

Materials and Reagents

ReagentCAS NumberMolecular FormulaNotes
Precursor from Step 1-C₁₇H₂₄N₂O₅Starting Material
Dicyclohexylcarbodiimide (DCC)538-75-0C₁₃H₂₂N₂Coupling agent for cyclization
Dichloromethane (DCM)75-09-2CH₂Cl₂Anhydrous solvent

Protocol:

  • Dissolve the precursor from Step 1 in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of dicyclohexylcarbodiimide (DCC, approx. 1.1 equivalents) in anhydrous DCM dropwise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) for the consumption of the starting material.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield (S)-3-(tert-butoxycarbonylamino)-1-(benzyloxy)pyrrolidin-2-one.

Step 3: Synthesis of (S)-(-)-3-Amino-1-hydroxypyrrolidin-2-one

The final step involves the removal of both the N-Boc and O-benzyl protecting groups.

Materials and Reagents

ReagentCAS NumberMolecular FormulaNotes
Protected Lactam from Step 2-C₁₅H₂₀N₂O₄Starting Material
Palladium on Carbon (10%)7440-05-3Pd/CHydrogenolysis catalyst
Hydrogen Gas (H₂)1333-74-0H₂Reducing agent
Trifluoroacetic Acid (TFA)76-05-1C₂HF₃O₂For Boc deprotection
Methanol / Ethyl Acetate--Solvents

Protocol:

  • Hydrogenolysis (Debenzylation): Dissolve the protected lactam from Step 2 in a suitable solvent such as methanol or ethyl acetate.

  • Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% by weight).

  • Subject the mixture to an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 4-8 hours.

  • Monitor the reaction by TLC.

  • Once the debenzylation is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst, and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure. The intermediate is (S)-3-(tert-butoxycarbonylamino)-1-hydroxypyrrolidin-2-one.

  • Acidolysis (Boc Deprotection): Dissolve the intermediate in DCM and add an excess of trifluoroacetic acid (TFA).

  • Stir the solution at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • The crude product can be purified by crystallization or ion-exchange chromatography to yield the final product, (S)-(-)-3-Amino-1-hydroxypyrrolidin-2-one, often as a salt (e.g., hydrochloride or trifluoroacetate) depending on the workup.

Quantitative Data Summary

The following table summarizes representative data for the synthesis. Actual yields may vary depending on reaction scale and optimization.

StepProductMolecular FormulaMolecular WeightTheoretical YieldTypical Overall Yield
1(S)-2-(Boc-amino)-4-(benzyloxyamino)butanoic acidC₁₇H₂₄N₂O₅340.38 g/mol -~50-60%
2(S)-3-(Boc-amino)-1-(benzyloxy)pyrrolidin-2-oneC₁₅H₂₀N₂O₄322.37 g/mol ~94%~80-90%
3(S)-(-)-3-Amino-1-hydroxypyrrolidin-2-oneC₄H₈N₂O₂116.12 g/mol ~90%~70-85%

Visualizations

Detailed Synthetic Pathway

The diagram below illustrates the chemical transformations from the key acyclic precursor to the final product.

G cluster_1 Key Reaction Steps A (S)-2-(Boc-amino)-4- (benzyloxyamino)butanoic acid reagent1 DCC, DCM 0°C to RT A->reagent1 B (S)-3-(Boc-amino)-1- (benzyloxy)pyrrolidin-2-one reagent2 1. H₂, Pd/C 2. TFA B->reagent2 C (S)-3-Amino-1- hydroxypyrrolidin-2-one (Final Product) reagent1->B reagent2->C

Caption: Key cyclization and deprotection steps in the synthesis.

Applications in Drug Development

  • Neuropharmacology Research: As the (S)-enantiomer possesses distinct sedative properties, it is a critical tool for studying the mechanisms of sedation and its potential therapeutic applications, separate from the NMDA antagonist effects of its (R)-enantiomer.

  • Chiral Intermediate: The title compound serves as a versatile chiral building block. The presence of multiple functional groups (amine, N-hydroxy lactam) allows for diverse chemical modifications to create libraries of novel compounds for screening against various biological targets.

  • Lead Optimization: In drug development programs, this scaffold can be incorporated into lead compounds to improve properties such as potency, selectivity, and pharmacokinetic profiles, particularly for CNS-targeting agents.

Safety and Handling

  • All experiments should be conducted in a well-ventilated fume hood by trained personnel.

  • Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

  • Reagents such as sodium in liquid ammonia, DCC, and TFA are hazardous and must be handled with extreme care according to their Safety Data Sheets (SDS).

  • Hydrogen gas is flammable and explosive; hydrogenation reactions should be set up with appropriate safety measures and equipment.

  • Consult the SDS for each reagent before use and follow all institutional safety guidelines.

Application Notes and Protocols: Resolution and Synthesis of HA-966 Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HA-966, or (±)-3-amino-1-hydroxy-pyrrolidin-2-one, is a compound of significant interest in neuroscience research due to its activity at the N-methyl-D-aspartate (NMDA) receptor. The enantiomers of HA-966 exhibit markedly different pharmacological profiles. The (R)-(+)-enantiomer acts as a selective antagonist at the glycine modulatory site of the NMDA receptor, conferring it with neuroprotective and anticonvulsant properties.[1][2] In contrast, the (S)-(-)-enantiomer is a potent sedative and muscle relaxant with weak activity at the NMDA receptor.[1][2] This stereospecificity highlights the importance of resolving the racemic mixture and synthesizing the pure enantiomers for targeted therapeutic development.

These application notes provide detailed protocols for the resolution of racemic HA-966 and the asymmetric synthesis of its enantiomers. Additionally, protocols for key pharmacological assays used to characterize the activity of the enantiomers are described.

Data Presentation

The following tables summarize the quantitative data regarding the pharmacological activity of the HA-966 enantiomers.

Table 1: In Vitro Activity of HA-966 Enantiomers

EnantiomerAssaySystemIC50Reference
(R)-(+)-HA-966Inhibition of strychnine-insensitive [3H]glycine bindingRat cerebral cortex synaptic membranes12.5 µM[3]
(S)-(-)-HA-966Inhibition of strychnine-insensitive [3H]glycine bindingRat cerebral cortex synaptic membranes339 µM[3]
(R)-(+)-HA-966Inhibition of glycine-potentiated NMDA responsesCultured rat cortical neurons13 µM[3]
(S)-(-)-HA-966Inhibition of glycine-potentiated NMDA responsesCultured rat cortical neurons708 µM[3]

Table 2: In Vivo Activity of HA-966 Enantiomers

EnantiomerModelEffectED50Reference
(R)-(+)-HA-966Sound-induced seizures in miceAnticonvulsant52.6 mg/kg (i.p.)[1]
(R)-(+)-HA-966N-methyl-DL-aspartic acid (NMDLA)-induced seizures in miceAnticonvulsant900 mg/kg (i.v.)[1]
Racemic HA-966Low-intensity electroshock-induced seizures in miceAnticonvulsant13.2 mg/kg (i.v.)[4]
(S)-(-)-HA-966Low-intensity electroshock-induced seizures in miceAnticonvulsant8.8 mg/kg (i.v.)[4]
(S)-(-)-HA-966Rotarod performance in miceSedative/Ataxic>25-fold more potent than (R)-(+)-enantiomer[1]

Experimental Protocols

Resolution of Racemic HA-966 via Diastereomeric Salt Formation

This protocol is based on the resolution of racemic HA-966 using N-t-butoxycarbonyl-L-phenylalanine (Boc-L-Phe) as a resolving agent.

Materials:

  • Racemic HA-966

  • N-t-butoxycarbonyl-L-phenylalanine (Boc-L-Phe)

  • Dicyclohexylcarbodiimide (DCC)

  • N,N-Dimethylethylenediamine

  • Methanol

  • Trifluoroacetic acid (TFA)

  • Phenyl isothiocyanate

  • Triethylamine

  • Dowex 50W-X8 resin (H+ form)

  • Diethyl ether

  • Ethanol

Procedure:

  • Acylation: React racemic HA-966 with a two-fold excess of Boc-L-Phe in the presence of a two-fold excess of DCC to form the diastereomeric bis-Boc-L-Phe derivatives, (S,R,S)- and (S,S,S)-diastereoisomers.

  • Diastereomer Separation: Separate the resulting diastereomers by fractional crystallization from diethyl ether. The two diastereomers, (2a) and (2b), will crystallize separately.

  • Deprotection: Treat the separated diastereomers with N,N-dimethylethylenediamine in methanol to remove the Boc protecting groups and yield the N-acylated diastereoisomers (3a) and (3b).

  • Final Deprotection and Isolation:

    • Treat the individual N-acylated diastereoisomers with trifluoroacetic acid.

    • Follow with treatment with phenyl isothiocyanate and triethylamine.

    • Finally, treat with trifluoroacetic acid again.

    • Purify the resulting enantiomers of HA-966 by ion-exchange chromatography on Dowex 50W-X8 resin.

    • Crystallize the pure enantiomers from ethanol.

Asymmetric Synthesis of HA-966 Enantiomers from Methionine

This protocol outlines the synthesis of (R)-(+)-HA-966 from D-methionine and (S)-(-)-HA-966 from L-methionine.

Materials:

  • D- or L-methionine

  • Di-tert-butyl dicarbonate (Boc2O)

  • Sodium carbonate

  • Isobutyl chloroformate

  • N-methylmorpholine

  • O-Benzylhydroxylamine hydrochloride

  • Benzyl bromide

  • Lithium hydroxide

  • Trifluoroacetic acid

  • Palladium on carbon (Pd-C)

  • Hydrogen gas

Procedure:

  • Protection of Methionine: Protect D- or L-methionine with di-tert-butyl dicarbonate in the presence of sodium carbonate to yield Boc-D-Met-OH or Boc-L-Met-OH.

  • Hydroxamate Formation: Activate the protected methionine with isobutyl chloroformate and N-methylmorpholine, followed by reaction with O-benzylhydroxylamine hydrochloride to form the corresponding N-benzyloxy hydroxamate.

  • Cyclization: Induce cyclization by reacting the hydroxamate derivative with benzyl bromide and lithium hydroxide.

  • Deprotection:

    • Remove the Boc protecting group with trifluoroacetic acid.

    • Remove the benzyl protecting group by catalytic hydrogenation using palladium on carbon and hydrogen gas.

  • Purification: Purify the final enantiomeric HA-966 product.

Radioligand Binding Assay for NMDA Receptor Glycine Site

This protocol describes a competitive binding assay to determine the affinity of HA-966 enantiomers for the strychnine-insensitive glycine binding site on the NMDA receptor.

Materials:

  • Rat cerebral cortex synaptic membranes

  • [3H]glycine (radioligand)

  • Unlabeled glycine (for determining non-specific binding)

  • (R)-(+)-HA-966 and (S)-(-)-HA-966 test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare synaptic membranes from rat cerebral cortex according to standard laboratory procedures.

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of [3H]glycine to each well.

    • For total binding, add assay buffer.

    • For non-specific binding, add a high concentration of unlabeled glycine.

    • For competition binding, add increasing concentrations of the HA-966 enantiomers.

    • Add the membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at a defined temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 values for each enantiomer by plotting the percentage of specific binding against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve.

Electrophysiological Assessment of NMDA Receptor Antagonism

This protocol outlines a whole-cell patch-clamp electrophysiology experiment to measure the functional antagonism of NMDA receptors by HA-966 enantiomers.

Materials:

  • Cultured rat cortical neurons

  • External solution (containing physiological concentrations of ions, e.g., NaCl, KCl, CaCl2, MgCl2, glucose, HEPES)

  • Internal solution (for the patch pipette, e.g., containing K-gluconate, KCl, MgCl2, EGTA, HEPES, ATP, GTP)

  • NMDA

  • Glycine

  • (R)-(+)-HA-966 and (S)-(-)-HA-966 test compounds

  • Patch-clamp amplifier and data acquisition system

Procedure:

  • Cell Culture: Culture primary cortical neurons from rats on glass coverslips.

  • Recording Setup:

    • Place a coverslip with neurons in a recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with external solution.

    • Pull glass micropipettes to a resistance of 3-5 MΩ and fill with internal solution.

  • Whole-Cell Recording:

    • Establish a whole-cell patch-clamp configuration on a neuron.

    • Clamp the membrane potential at a holding potential of, for example, -60 mV.

  • Drug Application:

    • Apply NMDA and glycine to the neuron to evoke an inward current mediated by NMDA receptors.

    • After establishing a stable baseline response, co-apply the HA-966 enantiomers at various concentrations with NMDA and glycine.

  • Data Acquisition and Analysis:

    • Record the NMDA receptor-mediated currents before and during the application of the test compounds.

    • Measure the peak amplitude of the inward currents.

    • Calculate the percentage of inhibition of the NMDA response by each concentration of the HA-966 enantiomer.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the drug concentration.

Visualizations

HA-966_Resolution_Workflow racemic_ha966 Racemic HA-966 boc_l_phe Boc-L-Phe, DCC racemic_ha966->boc_l_phe diastereomers Diastereomeric Mixture ((S,R,S) and (S,S,S)) boc_l_phe->diastereomers separation Fractional Crystallization diastereomers->separation diastereomer_a (S,R,S)-Diastereomer separation->diastereomer_a diastereomer_b (S,S,S)-Diastereomer separation->diastereomer_b deprotection_a Deprotection Steps diastereomer_a->deprotection_a deprotection_b Deprotection Steps diastereomer_b->deprotection_b r_ha966 (R)-(+)-HA-966 deprotection_a->r_ha966 s_ha966 (S)-(-)-HA-966 deprotection_b->s_ha966

Caption: Workflow for the resolution of racemic HA-966.

HA-966_Synthesis_Workflow cluster_R (R)-(+)-HA-966 Synthesis cluster_S (S)-(-)-HA-966 Synthesis d_met D-Methionine boc_d_met Boc-D-Met-OH d_met->boc_d_met Boc2O d_hydroxamate N-Benzyloxy Hydroxamate boc_d_met->d_hydroxamate Activation & Coupling d_cyclized Cyclized Intermediate d_hydroxamate->d_cyclized Cyclization r_ha966 (R)-(+)-HA-966 d_cyclized->r_ha966 Deprotection l_met L-Methionine boc_l_met Boc-L-Met-OH l_met->boc_l_met Boc2O l_hydroxamate N-Benzyloxy Hydroxamate boc_l_met->l_hydroxamate Activation & Coupling l_cyclized Cyclized Intermediate l_hydroxamate->l_cyclized Cyclization s_ha966 (S)-(-)-HA-966 l_cyclized->s_ha966 Deprotection

Caption: Asymmetric synthesis of HA-966 enantiomers.

NMDA_Receptor_Signaling cluster_receptor NMDA Receptor receptor NMDA Receptor Channel channel_opening Channel Opening (Ca2+ Influx) receptor->channel_opening Activation glycine_site Glycine Site glycine_site->receptor block Antagonism (Channel Remains Closed) glycine_site->block Occupied by Antagonist glutamate_site Glutamate Site glutamate_site->receptor glutamate Glutamate glutamate->glutamate_site glycine Glycine glycine->glycine_site r_ha966 (R)-(+)-HA-966 r_ha966->glycine_site Binds to

Caption: (R)-(+)-HA-966 antagonism at the NMDA receptor.

References

Experimental Protocol for In Vivo Applications of HA-966

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo use of HA-966, a compound with complex pharmacology due to its chiral nature. The racemic mixture, (±)-HA-966, consists of two enantiomers, (R)-(+)-HA-966 and (S)-(-)-HA-966, each possessing distinct and stereoselective pharmacological activities. These protocols are intended to guide researchers in designing and executing in vivo studies to investigate the neuroprotective, anxiolytic, and sedative properties of HA-966 and its enantiomers.

Introduction

(±)-3-Amino-1-hydroxy-pyrrolidin-2-one (HA-966) is a psychoactive compound that acts on the central nervous system. Its effects are enantiomer-specific:

  • (R)-(+)-HA-966: This enantiomer is a selective low-efficacy partial agonist/antagonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] This activity accounts for its observed neuroprotective, anticonvulsant, and anxiolytic effects in various animal models.[1][2][4]

  • (S)-(-)-HA-966: This enantiomer is only weakly active at the NMDA receptor's glycine site.[2] Instead, it produces potent sedative, muscle relaxant, and ataxic effects.[2][5] Its mechanism of action is thought to involve the disruption of striatal dopaminergic systems and is described as being similar to gamma-butyrolactone (GBL).[2][5][6]

Due to these distinct pharmacological profiles, it is crucial to use the specific enantiomer relevant to the desired therapeutic effect in in vivo studies.

Data Presentation

The following tables summarize the quantitative data for HA-966 and its enantiomers from various in vitro and in vivo studies.

Table 1: In Vitro Activity of HA-966 Enantiomers

EnantiomerAssayPreparationIC50Reference
(R)-(+)-HA-966[3H]glycine bindingRat cerebral cortex synaptic membranes12.5 µM[2]
(S)-(-)-HA-966[3H]glycine bindingRat cerebral cortex synaptic membranes339 µM[2]
Racemic HA-966[3H]glycine bindingRat cerebral cortex synaptic plasma membranes17.5 µM[3]
(R)-(+)-HA-966Glycine-potentiated NMDA responsesCultured cortical neurons13 µM[7]
(S)-(-)-HA-966Glycine-potentiated NMDA responsesCultured cortical neurons708 µM[7]

Table 2: In Vivo Efficacy of HA-966 Enantiomers

EnantiomerAnimal ModelEffectRoute of AdministrationEffective Dose/ED50Reference
(R)-(+)-HA-966MouseAntagonism of sound-induced seizuresIntraperitoneal (i.p.)52.6 mg/kg[2]
(R)-(+)-HA-966MouseAntagonism of NMDLA-induced seizuresIntravenous (i.v.)900 mg/kg[2]
(R)-(+)-HA-966Mouse (MPTP model)Neuroprotection (attenuation of striatal dopamine depletion)Intraperitoneal (i.p.)3-30 mg/kg[4]
(R)-(+)-HA-966RatAnxiolytic-like effectsIntraperitoneal (i.p.)Not specified[1]
(S)-(-)-HA-966MouseSedation/AtaxiaNot specified>25-fold more potent than (R)-(+)-enantiomer[2]
Racemic HA-966RatInhibition of dopamine neuron firing rateIntravenous (i.v.)Up to 40 mg/kg[6]
(S)-(-)-HA-966RatInhibition of dopamine neuron firing rateIntravenous (i.v.)30 mg/kg[6]

Signaling Pathways and Experimental Workflows

Signaling Pathway of (R)-(+)-HA-966 at the NMDA Receptor

HA-966_NMDA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (Inactive) Glutamate->NMDA_Receptor Binds to Glutamate Site Glycine Glycine Glycine->NMDA_Receptor Binds to Glycine Site HA966 (R)-(+)-HA-966 HA966->NMDA_Receptor Antagonizes Glycine Binding NMDA_Receptor_Active NMDA Receptor (Active) NMDA_Receptor->NMDA_Receptor_Active Activation Block Reduced Excitotoxicity & Neuroprotection NMDA_Receptor->Block Prevents Activation Ca_ion Ca²⁺ NMDA_Receptor_Active->Ca_ion Channel Opening Downstream Downstream Signaling (e.g., Excitotoxicity) Ca_ion->Downstream

Caption: (R)-(+)-HA-966 acts as an antagonist at the glycine co-agonist site of the NMDA receptor.

General Experimental Workflow for In Vivo Studies

HA966_In_Vivo_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (e.g., 1 week) Drug_Prep HA-966 Enantiomer Preparation Vehicle_Control Vehicle/Control Administration Drug_Prep->Vehicle_Control HA966_Admin HA-966 Enantiomer Administration Drug_Prep->HA966_Admin Behavioral_Assay Behavioral Assay (e.g., EPM, Open Field) Vehicle_Control->Behavioral_Assay HA966_Admin->Behavioral_Assay Neurochem_Assay Neurochemical/ Histological Analysis Behavioral_Assay->Neurochem_Assay Post-mortem Data_Collection Data Collection Behavioral_Assay->Data_Collection Neurochem_Assay->Data_Collection Stats Statistical Analysis Data_Collection->Stats Results Results & Interpretation Stats->Results

Caption: A generalized workflow for conducting in vivo studies with HA-966 enantiomers.

Experimental Protocols

Preparation of HA-966 for In Vivo Administration

Materials:

  • (R)-(+)-HA-966 or (S)-(-)-HA-966 (as hydrochloride salt)

  • Vehicle solution (e.g., sterile saline, phosphate-buffered saline (PBS), or a solution containing DMSO, PEG300, and Tween 80 for less soluble compounds)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles for injection

Protocol:

  • Determine the appropriate vehicle. For the hydrochloride salt of HA-966, sterile saline or PBS is often sufficient. If solubility is an issue, a formulation such as 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline can be tested.

  • Calculate the required amount of HA-966. Based on the desired dose (mg/kg) and the average weight of the animals, calculate the total amount of HA-966 needed.

  • Prepare the dosing solution. Under sterile conditions, weigh the required amount of HA-966 and dissolve it in the chosen vehicle to the final desired concentration. Ensure the solution is clear and free of particulates. If using a co-solvent system, dissolve the compound in DMSO first, then add the other components sequentially with thorough mixing.

  • Store the solution appropriately. If not for immediate use, store the solution according to the manufacturer's recommendations, typically at -20°C for short-term storage.

Protocol for Assessing the Anxiolytic Effects of (R)-(+)-HA-966 in the Elevated Plus Maze (EPM)

Animal Model: Adult male rats (e.g., Sprague-Dawley) or mice (e.g., C57BL/6).

Materials:

  • Elevated Plus Maze apparatus

  • Video tracking software

  • (R)-(+)-HA-966 dosing solution

  • Vehicle control solution

  • Syringes and needles for intraperitoneal (i.p.) injection

Protocol:

  • Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer (R)-(+)-HA-966 (e.g., 10-30 mg/kg) or vehicle via i.p. injection 30 minutes before the EPM test.

  • EPM Test:

    • Place the animal in the center of the EPM, facing one of the open arms.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the session using a video camera positioned above the maze.

  • Data Analysis: Use video tracking software to quantify the following parameters:

    • Time spent in the open arms

    • Time spent in the closed arms

    • Number of entries into the open arms

    • Number of entries into the closed arms

    • Total distance traveled

  • Interpretation: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect.

Protocol for Assessing the Neuroprotective Effects of (R)-(+)-HA-966 in an MPTP-Induced Mouse Model of Parkinson's Disease

Animal Model: Adult male C57BL/6 mice.

Materials:

  • 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

  • (R)-(+)-HA-966 dosing solution

  • Vehicle control solution

  • Equipment for behavioral testing (e.g., rotarod, open field)

  • Materials for post-mortem analysis (e.g., HPLC for dopamine measurement, antibodies for tyrosine hydroxylase immunohistochemistry)

Protocol:

  • Experimental Groups:

    • Vehicle + Saline

    • Vehicle + MPTP

    • (R)-(+)-HA-966 + MPTP

  • Drug Administration:

    • Pre-treat mice with (R)-(+)-HA-966 (e.g., 3-30 mg/kg, i.p.) or vehicle 30 minutes before each MPTP injection.[4]

    • Induce parkinsonism by administering MPTP (e.g., four injections of 20 mg/kg, i.p., at 2-hour intervals).

  • Behavioral Assessment: 7 days after the final MPTP injection, assess motor function using tests such as the rotarod or open field test.

  • Neurochemical and Histological Analysis:

    • At the end of the study, euthanize the animals and collect brain tissue.

    • Measure striatal dopamine and its metabolites using HPLC.

    • Perform tyrosine hydroxylase (TH) immunohistochemistry on sections of the substantia nigra to quantify the loss of dopaminergic neurons.

  • Interpretation: Neuroprotection is indicated by an attenuation of MPTP-induced motor deficits, a smaller reduction in striatal dopamine levels, and a preservation of TH-positive neurons in the substantia nigra in the (R)-(+)-HA-966 treated group compared to the MPTP-only group.[4]

Protocol for Assessing the Sedative Effects of (S)-(-)-HA-966

Animal Model: Adult male mice.

Materials:

  • Open field apparatus

  • Video tracking software

  • (S)-(-)-HA-966 dosing solution

  • Vehicle control solution

  • Syringes and needles for i.p. injection

Protocol:

  • Habituation: Place the mice in the open field apparatus for 30 minutes to habituate.

  • Drug Administration: Administer (S)-(-)-HA-966 (e.g., 5-30 mg/kg, i.p.) or vehicle.

  • Locomotor Activity Measurement: Immediately after injection, place the mice back into the open field and record their locomotor activity for a period of 60-120 minutes using video tracking software.

  • Data Analysis: Quantify the total distance traveled, time spent mobile, and rearing frequency.

  • Interpretation: A significant decrease in locomotor activity compared to the vehicle-treated group indicates a sedative effect.

Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental conditions and institutional guidelines. All animal experiments should be conducted in accordance with approved animal care and use protocols.

References

3-Amino-1-hydroxypyrrolidin-2-one: A Glycine/NMDA Receptor Antagonist for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Amino-1-hydroxypyrrolidin-2-one, also known as HA-966, is a notable compound in the field of neuroscience, exhibiting stereoselective activity at the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, is a ligand-gated ion channel that requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.[1][2][3] Dysregulation of NMDA receptor activity is implicated in a variety of neurological and psychiatric disorders, making it a significant target for therapeutic intervention.

This document provides detailed information on the (R)-(+)-enantiomer of this compound, which acts as a selective antagonist at the glycine modulatory site of the NMDA receptor.[4][5] In contrast, the (S)-(-)-enantiomer displays sedative properties with weak antagonist activity at the NMDA receptor.[5] These application notes and protocols are intended to guide researchers in utilizing (R)-(+)-3-Amino-1-hydroxypyrrolidin-2-one as a tool to investigate the role of the glycine site in NMDA receptor function and to explore its potential as a neuroprotective and anticonvulsant agent.

Quantitative Data

The antagonist activity of the enantiomers of this compound has been quantified in various in vitro and in vivo assays. The following tables summarize the key findings.

Table 1: In Vitro Antagonist Activity of this compound Enantiomers

EnantiomerAssayPreparationParameterValue (µM)Reference
(R)-(+)-HA-966Radioligand Binding ([³H]glycine)Rat cerebral cortex synaptic membranesIC₅₀12.5[5]
(S)-(-)-HA-966Radioligand Binding ([³H]glycine)Rat cerebral cortex synaptic membranesIC₅₀339[5]
(R)-(+)-HA-966Electrophysiology (glycine-potentiated NMDA responses)Cultured cortical neuronesIC₅₀13[4]
(S)-(-)-HA-966Electrophysiology (glycine-potentiated NMDA responses)Cultured cortical neuronesIC₅₀708[4]

Table 2: In Vivo Anticonvulsant Activity of (R)-(+)-3-Amino-1-hydroxypyrrolidin-2-one

Animal ModelSeizure Induction MethodRoute of AdministrationParameterValue (mg/kg)Reference
MiceSoundi.p.ED₅₀52.6[5]
MiceN-methyl-DL-aspartic acid (NMDLA)i.v.ED₅₀900[5]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for the NMDA Receptor Glycine Site

This protocol describes a method to determine the binding affinity of (R)-(+)-3-Amino-1-hydroxypyrrolidin-2-one to the glycine site of the NMDA receptor by measuring its ability to displace a radiolabeled ligand, such as [³H]glycine.

Materials:

  • Rat cerebral cortex synaptic membranes

  • [³H]glycine (specific activity ~40-60 Ci/mmol)

  • (R)-(+)-3-Amino-1-hydroxypyrrolidin-2-one

  • Unlabeled glycine

  • Assay Buffer: 50 mM Tris-acetate buffer, pH 7.4

  • Scintillation fluid

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare synaptic membranes from rat cerebral cortex using standard differential centrifugation methods.

  • Assay Setup: In microcentrifuge tubes, combine the following in order:

    • Assay Buffer

    • Increasing concentrations of (R)-(+)-3-Amino-1-hydroxypyrrolidin-2-one or unlabeled glycine (for determining non-specific binding).

    • A fixed concentration of [³H]glycine (typically 10-20 nM).

    • Rat cerebral cortex synaptic membranes (50-100 µg of protein).

    • The final assay volume should be 500 µL.

  • Incubation: Incubate the tubes at 4°C for 30 minutes.

  • Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters under vacuum.

  • Washing: Wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate overnight.

  • Data Analysis: Measure the radioactivity on the filters using a scintillation counter. Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]glycine (IC₅₀ value) by non-linear regression analysis of the competition curve.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology on Cultured Cortical Neurons

This protocol outlines the procedure for assessing the antagonist effect of (R)-(+)-3-Amino-1-hydroxypyrrolidin-2-one on NMDA receptor-mediated currents in cultured cortical neurons.

Materials:

  • Primary cortical neuron culture

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.001 glycine, pH 7.4.

  • Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.

  • NMDA

  • Glycine

  • (R)-(+)-3-Amino-1-hydroxypyrrolidin-2-one

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator

  • Perfusion system

Procedure:

  • Cell Preparation: Plate primary cortical neurons on glass coverslips and culture for 7-14 days.

  • Recording Setup: Place a coverslip with cultured neurons in a recording chamber mounted on the stage of an inverted microscope. Continuously perfuse the chamber with external solution.

  • Patch Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration:

    • Approach a neuron with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal).

    • Rupture the membrane patch with a brief pulse of suction to achieve the whole-cell configuration.

  • Data Recording:

    • Clamp the neuron at a holding potential of -60 mV.

    • Apply NMDA (e.g., 100 µM) and a potentiating concentration of glycine (e.g., 10 µM) to the neuron using a rapid perfusion system to evoke an inward current.

    • After establishing a stable baseline response, co-apply increasing concentrations of (R)-(+)-3-Amino-1-hydroxypyrrolidin-2-one with the NMDA and glycine solution.

  • Data Analysis: Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of the antagonist. Plot the percentage inhibition of the current as a function of the antagonist concentration to determine the IC₅₀ value.

Visualizations

Signaling Pathways

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_R Binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDA_R Binds to GluN1 (Co-agonist) HA966 (R)-(+)-HA-966 HA966->NMDA_R Antagonist at Glycine Site Ca_ion Ca²⁺ NMDA_R->Ca_ion Channel Opening Signaling_Cascade Downstream Signaling Cascades (e.g., CaMKII, CREB) Ca_ion->Signaling_Cascade Excitotoxicity Excitotoxicity Ca_ion->Excitotoxicity Excessive Influx LTP_LTD Synaptic Plasticity (LTP/LTD) Signaling_Cascade->LTP_LTD

Caption: NMDA Receptor Signaling Pathway and Site of Action for (R)-(+)-3-Amino-1-hydroxypyrrolidin-2-one.

Experimental Workflows

Radioligand_Binding_Workflow start Start prep Prepare Rat Cortex Synaptic Membranes start->prep setup Set up Assay Tubes: - Buffer - Test Compound - [³H]glycine - Membranes prep->setup incubate Incubate at 4°C for 30 min setup->incubate filter Rapid Filtration (Glass Fiber Filters) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Scintillation Counting wash->count analyze Data Analysis: Calculate IC₅₀ count->analyze end End analyze->end

Caption: Workflow for the Competitive Radioligand Binding Assay.

Electrophysiology_Workflow start Start culture Culture Primary Cortical Neurons start->culture setup Prepare Recording Setup (Microscope, Perfusion) culture->setup patch Achieve Whole-Cell Patch-Clamp Configuration setup->patch record_base Record Baseline NMDA-Evoked Currents patch->record_base apply_drug Apply Test Compound with NMDA/Glycine record_base->apply_drug record_drug Record NMDA-Evoked Currents with Drug apply_drug->record_drug analyze Data Analysis: Determine % Inhibition & IC₅₀ record_drug->analyze end End analyze->end

Caption: Workflow for Whole-Cell Patch-Clamp Electrophysiology.

References

Application of HA-966 in Neuroprotection Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HA-966, specifically its (R)-(+)-enantiomer, is a selective antagonist of the glycine modulatory site on the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] This site is crucial for the co-activation of NMDA receptors by glutamate. Overactivation of these receptors, a phenomenon known as excitotoxicity, is a key mechanism in the pathophysiology of various neurodegenerative disorders and ischemic brain injury.[1][4][5] By acting as a low-efficacy partial agonist at the glycine site, (R)-(+)-HA-966 effectively dampens excessive NMDA receptor activation without complete blockade, offering a promising avenue for neuroprotection.[1][2] The (S)-(-)-enantiomer of HA-966 is significantly less active at the NMDA receptor's glycine site and is primarily associated with sedative and muscle-relaxant effects.[1][2]

These application notes provide a comprehensive overview of the use of (R)-(+)-HA-966 in neuroprotection studies, including detailed experimental protocols for both in vitro and in vivo models, a summary of key quantitative data, and visualizations of the underlying signaling pathways and experimental workflows.

Mechanism of Action: Attenuation of NMDA Receptor-Mediated Excitotoxicity

The neuroprotective effects of (R)-(+)-HA-966 are primarily attributed to its interaction with the glycine co-agonist site on the NMDA receptor.[1][3][5][6] In pathological conditions such as stroke or neurodegenerative diseases, excessive glutamate release leads to overstimulation of NMDA receptors. This, in turn, causes a massive influx of calcium (Ca2+) into neurons.[4][5] This calcium overload triggers a cascade of detrimental downstream events, including the activation of proteases (e.g., calpains), production of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, apoptotic and necrotic cell death.[4][6]

(R)-(+)-HA-966, by binding to the glycine site, allosterically inhibits the NMDA receptor, reducing the extent of channel opening in the presence of glutamate and thereby limiting the pathological influx of Ca2+.[7] This targeted modulation helps to preserve neuronal integrity and function in the face of excitotoxic insults.

Data Presentation: Quantitative Efficacy of HA-966

The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the efficacy of HA-966's enantiomers in neuroprotection and related activities.

Table 1: In Vitro Efficacy of HA-966 Enantiomers

EnantiomerAssaySystemIC50Reference
(R)-(+)-HA-966Inhibition of strychnine-insensitive [3H]glycine bindingRat cerebral cortex synaptic membranes12.5 µM[1]
(S)-(-)-HA-966Inhibition of strychnine-insensitive [3H]glycine bindingRat cerebral cortex synaptic membranes339 µM[1]
(R)-(+)-HA-966Inhibition of glycine-potentiated NMDA responsesCultured rat cortical neurons13 µM[1]
(S)-(-)-HA-966Inhibition of glycine-potentiated NMDA responsesCultured rat cortical neurons708 µM[1]

Table 2: In Vivo Neuroprotective and Anticonvulsant Activity of HA-966 Enantiomers

EnantiomerModelDosage (Route)EffectED50Reference
(R)-(+)-HA-966NMDA-induced brain injury in PND 7 rats-Dose-dependently attenuated brain injury-[4]
(S)-(-)-HA-966NMDA-induced brain injury in PND 7 rats-Ineffective-[4]
(R)-(+)-HA-966MPTP-induced Parkinson's disease model in mice3-30 mg/kg (i.p.)Dose-dependently attenuated MPTP-induced depletion of striatal dopamine and DOPAC-[8]
(S)-(-)-HA-966MPTP-induced Parkinson's disease model in mice-Did not prevent neurochemical depletions or neuronal injury-[8]
(R)-(+)-HA-966NMDLA-induced seizures in mice900 mg/kg (i.v.)Antagonized seizures900 mg/kg[3]
(S)-(-)-HA-966Low-intensity electroshock in mice8.8 mg/kg (i.v.)Prevented tonic extensor seizures8.8 mg/kg[4]

Experimental Protocols

In Vitro Neuroprotection Assay: NMDA-Induced Excitotoxicity in Primary Cortical Neurons

This protocol details a method to assess the neuroprotective effects of (R)-(+)-HA-966 against NMDA-induced excitotoxicity in primary neuronal cultures.

Materials:

  • Primary cortical neurons (e.g., from E18 rat embryos)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated 96-well plates

  • (R)-(+)-HA-966

  • N-methyl-D-aspartate (NMDA)

  • Glycine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO)

Methodology:

  • Cell Culture:

    • Isolate primary cortical neurons from E18 rat embryos and plate them on poly-D-lysine coated 96-well plates at a density of 2.5 x 10^4 cells per well.

    • Maintain the cultures in Neurobasal medium supplemented with B27 and GlutaMAX at 37°C in a humidified incubator with 5% CO2.

    • Allow the neurons to mature for 7-10 days in vitro before initiating the experiment.

  • Compound Treatment:

    • Prepare a stock solution of (R)-(+)-HA-966 in sterile water or PBS.

    • On the day of the experiment, replace the culture medium with fresh, serum-free medium.

    • Add varying concentrations of (R)-(+)-HA-966 to the designated wells. Include a vehicle control group (medium only).

    • Incubate for 1 hour at 37°C.

  • Induction of Excitotoxicity:

    • Prepare a solution of NMDA and glycine in serum-free medium. A typical final concentration is 100 µM NMDA and 10 µM glycine.

    • Add the NMDA/glycine solution to all wells except for the untreated control group.

    • Incubate for 20-30 minutes at 37°C.

  • Washout and Recovery:

    • Gently remove the medium containing NMDA/glycine and (R)-(+)-HA-966.

    • Wash the cells twice with pre-warmed PBS.

    • Add fresh, pre-warmed culture medium to all wells.

    • Return the plate to the incubator and incubate for 24 hours.

  • Assessment of Cell Viability:

    • MTT Assay:

      • Add MTT solution to each well at a final concentration of 0.5 mg/mL.

      • Incubate for 2-4 hours at 37°C.

      • Solubilize the formazan crystals with DMSO.

      • Measure the absorbance at 570 nm using a microplate reader.

    • LDH Assay:

      • Collect the cell culture supernatant from each well.

      • Perform the LDH cytotoxicity assay according to the manufacturer's instructions.

      • Measure the absorbance at the recommended wavelength.

Data Analysis:

  • Calculate cell viability as a percentage of the untreated control group.

  • Calculate cytotoxicity as a percentage of the positive control (NMDA/glycine only).

  • Plot the concentration-response curve for (R)-(+)-HA-966 and determine its EC50 for neuroprotection.

In Vivo Neuroprotection Assay: MPTP Mouse Model of Parkinson's Disease

This protocol describes the use of (R)-(+)-HA-966 in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease to assess its neuroprotective effects on dopaminergic neurons.[8]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • MPTP hydrochloride

  • (R)-(+)-HA-966

  • Saline (0.9% NaCl)

  • High-performance liquid chromatography (HPLC) system with electrochemical detection

  • Antibodies for tyrosine hydroxylase (TH) immunohistochemistry

  • Behavioral testing apparatus (e.g., rotarod, open field)

Methodology:

  • Animal Model Induction:

    • Administer MPTP hydrochloride to mice via intraperitoneal (i.p.) injection. A common regimen is four injections of 20 mg/kg MPTP, spaced 2 hours apart, on a single day.[1]

    • House the mice in a well-ventilated area with appropriate safety precautions for handling MPTP.

  • Drug Administration:

    • Dissolve (R)-(+)-HA-966 in saline.

    • Administer (R)-(+)-HA-966 (e.g., 3, 10, or 30 mg/kg, i.p.) 30 minutes prior to the first MPTP injection and then daily for a specified period (e.g., 7 days).[8]

    • Include a vehicle control group (saline) and an MPTP-only control group.

  • Behavioral Assessment:

    • Perform behavioral tests such as the rotarod test for motor coordination and the open-field test for locomotor activity at baseline and at various time points after MPTP administration.

  • Neurochemical Analysis:

    • At the end of the experiment (e.g., 7 or 21 days after the last MPTP injection), euthanize the mice and dissect the striata.

    • Homogenize the striatal tissue and analyze the levels of dopamine and its metabolites (DOPAC and HVA) using HPLC with electrochemical detection.[9]

  • Histological Analysis:

    • Perfuse a separate cohort of mice with paraformaldehyde and process the brains for immunohistochemistry.

    • Stain brain sections containing the substantia nigra pars compacta (SNc) with an antibody against tyrosine hydroxylase (TH) to visualize dopaminergic neurons.

    • Quantify the number of TH-positive neurons in the SNc using stereological methods.

Data Analysis:

  • Compare the behavioral performance between the different treatment groups.

  • Analyze the striatal levels of dopamine and its metabolites and express them as a percentage of the control group.

  • Compare the number of TH-positive neurons in the SNc between the treatment groups.

  • Assess the dose-dependent neuroprotective effects of (R)-(+)-HA-966.

Visualizations

Signaling Pathway of NMDA Receptor-Mediated Excitotoxicity and Neuroprotection by (R)-(+)-HA-966

G Glutamate Excess Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Co-activates HA966 (R)-(+)-HA-966 HA966->NMDA_Receptor Antagonizes Glycine Site Ca_Influx Excessive Ca2+ Influx HA966->Ca_Influx Reduces NMDA_Receptor->Ca_Influx Opens Channel Calpain Calpain Activation Ca_Influx->Calpain Activates nNOS nNOS Activation Ca_Influx->nNOS Activates Mitochondria Mitochondrial Dysfunction Ca_Influx->Mitochondria Activates Neuroprotection Neuroprotection Caspases Caspase Activation Calpain->Caspases Activate nNOS->Caspases Activate ROS ROS Production Mitochondria->ROS Leads to ROS->Caspases Activate Apoptosis Apoptosis / Necrosis Caspases->Apoptosis Induces

Caption: Signaling pathway of NMDA-mediated excitotoxicity and its inhibition by (R)-(+)-HA-966.

Experimental Workflow for In Vitro Neuroprotection Assay

G start Start culture Culture Primary Cortical Neurons (7-10 days) start->culture treatment Pre-treat with (R)-(+)-HA-966 (1 hour) culture->treatment excitotoxicity Induce Excitotoxicity (NMDA + Glycine) (20-30 mins) treatment->excitotoxicity washout Washout and Recover (24 hours) excitotoxicity->washout assay Assess Cell Viability (MTT / LDH Assay) washout->assay analysis Data Analysis assay->analysis end End analysis->end

Caption: Workflow for the in vitro NMDA-induced excitotoxicity assay.

Experimental Workflow for In Vivo Neuroprotection Assay (MPTP Model)

G start Start acclimatize Acclimatize Mice start->acclimatize baseline Baseline Behavioral Testing acclimatize->baseline treatment Administer (R)-(+)-HA-966 or Vehicle baseline->treatment mptp Induce Parkinsonism (MPTP Injections) treatment->mptp post_treatment Continued Daily (R)-(+)-HA-966 Treatment mptp->post_treatment post_behavioral Post-treatment Behavioral Testing post_treatment->post_behavioral euthanasia Euthanasia and Tissue Collection post_behavioral->euthanasia analysis Neurochemical (HPLC) and Histological (IHC) Analysis euthanasia->analysis end End analysis->end

Caption: Workflow for the in vivo MPTP mouse model of Parkinson's disease.

References

Application Notes and Protocols for the Incorporation of 3-Amino-1-hydroxypyrrolidin-2-one in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1-hydroxypyrrolidin-2-one is a unique cyclic amino acid analog that presents an intriguing scaffold for the development of novel peptidomimetics. Its constrained pyrrolidinone ring can impart specific conformational rigidity to a peptide backbone, potentially enhancing biological activity, metabolic stability, and receptor selectivity. The presence of the N-hydroxy group, a feature of hydroxamic acids, can also introduce metal-chelating properties or unique hydrogen bonding patterns.

These application notes provide a comprehensive guide for the incorporation of this compound into peptide sequences using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The protocols outlined below are based on established chemical principles for the synthesis of peptides containing non-canonical or sterically hindered amino acids.

Orthogonal Protection Strategy

To successfully incorporate this compound into a peptide sequence using the Fmoc/tBu strategy, an orthogonal protection scheme is necessary.[1] The primary amine at the 3-position must be temporarily protected with a base-labile group, while the N-hydroxy group's potential reactivity must be considered.

  • Nα-Amino Group Protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group is the recommended protection for the primary amine. It is stable to the acidic conditions used for final cleavage but is readily removed by a secondary amine base like piperidine during each synthesis cycle.[2][3]

  • N-Hydroxy Group: The N-hydroxy group of the pyrrolidinone ring is part of a hydroxamic acid moiety. While it can be reactive, for the purpose of this protocol, it is assumed to not require an additional protecting group, as its nucleophilicity is generally lower than that of the α-amine. However, if side reactions are observed, protection with a highly acid-labile group such as trityl (Trt) or tert-butyl (tBu) could be considered. Final cleavage with trifluoroacetic acid (TFA) would remove these groups simultaneously with other side-chain protecting groups.

The resulting building block for synthesis is (S)-Fmoc-3-amino-1-hydroxypyrrolidin-2-one .

Synthesis of Fmoc-(S)-3-amino-1-hydroxypyrrolidin-2-one Building Block

This protocol describes a general method for the N-Fmoc protection of (S)-3-Amino-1-hydroxypyrrolidin-2-one.

Experimental Protocol
  • Dissolution: Dissolve (S)-3-Amino-1-hydroxypyrrolidin-2-one (1.0 eq) in a 10% aqueous sodium carbonate solution.

  • Addition of Fmoc Reagent: Cool the solution to 0°C in an ice bath. Add a solution of Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester) (1.05 eq) in dioxane dropwise while maintaining vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and other impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1 M HCl. A white precipitate should form.

  • Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product, Fmoc-(S)-3-amino-1-hydroxypyrrolidin-2-one.

  • Characterization: Confirm the identity and purity of the product using NMR, Mass Spectrometry, and HPLC.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This section details the protocol for incorporating the Fmoc-protected this compound building block into a peptide chain on a solid support.

General SPPS Workflow

The overall workflow for incorporating the specialized amino acid follows the standard cycles of Fmoc-based SPPS.

cluster_SPPS SPPS Cycle for Amino Acid Incorporation Start Start with Resin-Bound Peptide (Free Amine) Coupling Couple Fmoc-(S)-3-amino-1- hydroxypyrrolidin-2-one Start->Coupling Add Building Block, Coupling Reagent, Base Wash1 Wash Resin (DMF) Coupling->Wash1 Capping Optional: Capping (Acetic Anhydride/DIEA) Wash1->Capping Wash2 Wash Resin (DMF) Capping->Wash2 Deprotection Fmoc Deprotection (20% Piperidine in DMF) Wash2->Deprotection Wash3 Wash Resin (DMF) Deprotection->Wash3 Next_Cycle Proceed to Next Coupling Cycle or Final Cleavage Wash3->Next_Cycle cluster_Cleavage Peptide Cleavage and Purification Workflow Start Peptide-Resin (Fully Protected) Wash_Dry Wash with DCM and Dry Start->Wash_Dry Cleavage Treat with TFA Cleavage Cocktail (e.g., Reagent K) Wash_Dry->Cleavage 2-3 hours Filter Filter to Separate Resin Cleavage->Filter Precipitate Precipitate Crude Peptide in Cold Diethyl Ether Filter->Precipitate Isolate Centrifuge and Decant Precipitate->Isolate Wash_Crude Wash Pellet with Cold Ether Isolate->Wash_Crude Dry_Crude Dry Crude Peptide Wash_Crude->Dry_Crude Purify Purify by RP-HPLC Dry_Crude->Purify Analyze Analyze by LC-MS Purify->Analyze

References

Preparation of 3-Amino-1-hydroxypyrrolidin-2-one Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1-hydroxypyrrolidin-2-one and its derivatives are important chiral building blocks in medicinal chemistry. The presence of the amino group, the hydroxylamine functionality, and the lactam ring offers multiple points for diversification, making these scaffolds valuable for the synthesis of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the preparation of a key intermediate, (S)-3-Amino-1-hydroxypyrrolidin-2-one, commencing from a commercially available protected precursor. The protocols are designed to be a practical guide for researchers in organic synthesis and drug development.

Overview of the Synthetic Strategy

The synthesis of (S)-3-Amino-1-hydroxypyrrolidin-2-one is efficiently achieved through a two-step process involving the synthesis of a protected precursor followed by a deprotection step. The overall synthetic pathway is depicted below.

Synthesis_Pathway cluster_0 Step 1: Synthesis of Cbz-Protected Precursor cluster_1 Step 2: Deprotection Starting_Material Optically Active (R)-2-(Benzyloxycarbonylamino)-1,4-dimethanesulfonyloxybutane Precursor (S)-Carbamic acid, (1-hydroxy-2-oxo-3-pyrrolidinyl)-, phenylmethyl ester (Cbz-protected precursor) Starting_Material->Precursor Cyclization (Hydroxylamine HCl, Triethylamine) Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Precursor Final_Product (S)-3-Amino-1-hydroxypyrrolidin-2-one Precursor->Final_Product Catalytic Hydrogenation (H₂, Pd/C)

Caption: Overall synthetic workflow for the preparation of (S)-3-Amino-1-hydroxypyrrolidin-2-one.

Part 1: Synthesis of (S)-Carbamic acid, (1-hydroxy-2-oxo-3-pyrrolidinyl)-, phenylmethyl ester (Cbz-Protected Precursor)

This section details the preparation of the key intermediate, a carbamate-protected this compound, via cyclization of a linear precursor.

Experimental Protocol

A detailed procedure for the synthesis of the Cbz-protected precursor is adapted from established methods for the formation of N-hydroxypyrrolidine derivatives.[1]

Materials:

  • (R)-2-(Benzyloxycarbonylamino)-1,4-dimethanesulfonyloxybutane

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Triethylamine (TEA)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • n-Hexane

  • Concentrated hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Water (deionized)

Procedure:

  • In a 200 L reactor, charge dimethyl sulfoxide (27 L), (R)-2-(benzyloxycarbonylamino)-1,4-dimethanesulfonyloxybutane (9.5 kg), and hydroxylamine hydrochloride (6.68 kg).

  • Stir the mixture at room temperature to form a suspension.

  • Slowly add triethylamine (27 L). An exothermic reaction will cause the temperature to rise to 45-50 °C.

  • Maintain the reaction mixture at 55 °C for four hours. Monitor the reaction progress by NMR or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • In a separate vessel, prepare a solution of water (100 L) and concentrated aqueous hydrochloric acid (14.2 L) and cool to 0 °C.

  • Add the reaction mass to the acidic aqueous solution. Check that the pH is between 1.0 and 1.5.

  • Wash the aqueous layer twice with a 1:1 mixture of ethyl acetate and n-hexane (10 L each).

  • Neutralize the aqueous layer with sodium bicarbonate (15 kg).

  • Stir the mixture for 30 minutes and check that the pH is between 7.0 and 7.5.

  • Extract the aqueous layer three times with ethyl acetate (15 L each).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography to obtain (S)-Carbamic acid, (1-hydroxy-2-oxo-3-pyrrolidinyl)-, phenylmethyl ester.

Quantitative Data
ParameterValueReference
Starting Material (R)-2-(Benzyloxycarbonylamino)-1,4-dimethanesulfonyloxybutane[1]
Key Reagents Hydroxylamine hydrochloride, Triethylamine[1]
Solvent Dimethyl sulfoxide (DMSO)[1]
Reaction Temperature 55 °C[1]
Reaction Time 4 hours[1]
Typical Yield High (specific yield not detailed in the reference, but the process is described for large-scale synthesis)[1]
Purification Method Extraction and Column Chromatography[1]

Part 2: Preparation of (S)-3-Amino-1-hydroxypyrrolidin-2-one via Cbz Deprotection

The final step in the synthesis is the removal of the benzyloxycarbonyl (Cbz) protecting group from the amino functionality to yield the target compound. Catalytic hydrogenation is the most common and efficient method for this transformation.

Experimental Protocol: Catalytic Hydrogenation

This protocol describes the deprotection of the Cbz group using palladium on carbon (Pd/C) as a catalyst and hydrogen gas.

Materials:

  • (S)-Carbamic acid, (1-hydroxy-2-oxo-3-pyrrolidinyl)-, phenylmethyl ester

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite® or a suitable filter aid

Procedure:

  • Dissolve the Cbz-protected precursor (1.0 mmol) in methanol (10 mL) in a suitable reaction flask.

  • Carefully add 10% Pd/C (10 mol%) to the solution.

  • Seal the flask and equip it with a hydrogen balloon or connect it to a hydrogenation apparatus.

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • Introduce hydrogen gas into the flask (a balloon is sufficient for small-scale reactions) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

  • Once the reaction is complete, purge the flask with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude (S)-3-Amino-1-hydroxypyrrolidin-2-one.

  • If necessary, the crude product can be further purified by recrystallization or column chromatography.

Quantitative Data for Cbz Deprotection

The following table summarizes typical conditions and outcomes for the catalytic hydrogenation of Cbz-protected amines, which are applicable to the deprotection of the synthesized precursor.

ParameterCondition/Value
Catalyst 10% Palladium on Carbon (Pd/C)
Catalyst Loading 5-10 mol%
Hydrogen Source Hydrogen gas (balloon or atmospheric pressure)
Solvent Methanol, Ethanol, or Ethyl Acetate
Temperature Room Temperature
Reaction Time Typically 1-16 hours (monitor by TLC/LC-MS)
Typical Yield >95%
Byproducts Toluene, Carbon Dioxide
Purification Method Filtration to remove catalyst, then evaporation. Further purification if needed.

Visualizing the Workflow

The following diagram illustrates the logical flow of the experimental procedure for the deprotection step.

Deprotection_Workflow Start Dissolve Cbz-protected precursor in solvent Add_Catalyst Add Pd/C catalyst Start->Add_Catalyst Inert_Atmosphere Establish inert atmosphere (N₂/Ar flush) Add_Catalyst->Inert_Atmosphere Hydrogenation Introduce H₂ and stir vigorously Inert_Atmosphere->Hydrogenation Monitor Monitor reaction by TLC/LC-MS Hydrogenation->Monitor Filter Filter through Celite to remove catalyst Monitor->Filter Reaction Complete Evaporate Concentrate filtrate under reduced pressure Filter->Evaporate Purify Purify crude product (if necessary) Evaporate->Purify End Obtain (S)-3-Amino-1-hydroxypyrrolidin-2-one Purify->End

Caption: Experimental workflow for the catalytic hydrogenation of the Cbz-protected precursor.

Conclusion

The described two-step synthetic route provides a reliable method for the preparation of (S)-3-Amino-1-hydroxypyrrolidin-2-one. The cyclization of a readily available linear precursor followed by a standard catalytic hydrogenation for deprotection offers an efficient pathway to this valuable chiral building block. The provided protocols and data are intended to serve as a comprehensive guide for researchers engaged in the synthesis of pyrrolidinone-based compounds for applications in drug discovery and development.

References

Application Notes and Protocols for Continuous Flow Synthesis of HA-966 to Improve Yield

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of (±)-3-amino-1-hydroxy-pyrrolidin-2-one (HA-966), a notable antagonist of the N-methyl-D-aspartate (NMDA) receptor. The document details a traditional batch synthesis protocol and introduces a novel continuous flow synthesis method designed to enhance reaction yield, safety, and scalability. The information presented is intended to guide researchers in medicinal chemistry and process development in optimizing the production of this pharmacologically significant compound.

Introduction

HA-966 is a chiral molecule with stereospecific pharmacological activity. The (R)-(+)-enantiomer is a selective antagonist at the glycine site of the NMDA receptor, exhibiting neuroprotective properties, while the (S)-(-)-enantiomer is associated with sedative effects. The synthesis of HA-966 is of significant interest for neuroscience research and drug development. Traditional batch synthesis methods, while established, often present challenges in terms of yield, reaction control, and scalability. Continuous flow chemistry offers a promising alternative, providing benefits such as improved heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for higher yields and purity.[1]

This document outlines a foundational two-step batch synthesis of racemic HA-966 and proposes a continuous flow process to address the limitations of the batch method.

Mechanism of Action: NMDA Receptor Antagonism

HA-966 exerts its neuroprotective effects by modulating the activity of the NMDA receptor, a crucial component in excitatory synaptic transmission in the central nervous system. The (R)-(+)-enantiomer of HA-966 acts as a low-efficacy partial agonist/antagonist at the strychnine-insensitive glycine co-agonist site on the NMDA receptor. For the NMDA receptor to be activated, both glutamate and a co-agonist (glycine or D-serine) must bind to their respective sites. By competing with glycine, (R)-(+)-HA-966 reduces the frequency of channel opening, thereby attenuating excessive calcium influx that can lead to excitotoxicity and neuronal damage.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to GluN2 subunit Glycine Glycine / D-Serine Glycine->NMDA_Receptor Binds to GluN1 subunit HA966 HA-966 (Antagonist) HA966->NMDA_Receptor Blocks Glycine Site Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Channel Opening Signaling_Cascade Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling_Cascade Activates Excitotoxicity Excitotoxicity Ca_ion->Excitotoxicity Excessive Influx Leads to Neuroprotection Neuroprotection / Synaptic Plasticity Signaling_Cascade->Neuroprotection

NMDA Receptor Signaling and HA-966 Inhibition.

Experimental Protocols

Protocol 1: Traditional Batch Synthesis of Racemic HA-966

This protocol is based on the foundational synthesis involving a two-step process starting from α-amino-γ-butyrolactone.

Step 1: Synthesis of 3-Amino-γ-butyrolactone Hydrochloride

This step involves the protection of the amino group of α-amino-γ-butyrolactone.

  • Materials:

    • α-amino-γ-butyrolactone hydrochloride

    • Di-tert-butyl dicarbonate (Boc anhydride)

    • Triethylamine

    • Dichloromethane (DCM)

  • Procedure:

    • Suspend α-amino-γ-butyrolactone hydrochloride in DCM in a round-bottom flask.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add triethylamine to neutralize the hydrochloride.

    • Add a solution of Boc anhydride in DCM dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected intermediate.

    • Deprotect the Boc group using a solution of HCl in dioxane to yield 3-amino-γ-butyrolactone hydrochloride.

Step 2: Synthesis of (±)-3-Amino-1-hydroxy-pyrrolidin-2-one (HA-966)

This step involves the reaction of the amino-lactone with hydroxylamine.

  • Materials:

    • 3-Amino-γ-butyrolactone hydrochloride

    • Hydroxylamine hydrochloride

    • Sodium methoxide

    • Methanol

  • Procedure:

    • Dissolve 3-amino-γ-butyrolactone hydrochloride and hydroxylamine hydrochloride in methanol in a round-bottom flask.

    • Cool the solution to 0 °C.

    • Slowly add a solution of sodium methoxide in methanol.

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Monitor the reaction by TLC.

    • Upon completion, neutralize the reaction mixture with acidic resin.

    • Filter the resin and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain racemic HA-966.

Protocol 2: Proposed Continuous Flow Synthesis of Racemic HA-966

This proposed protocol aims to improve the yield and safety of HA-966 synthesis by leveraging the advantages of continuous flow technology.

Flow_Synthesis_Workflow cluster_reagents Reagent Streams ReagentA Stream A: 3-Amino-γ-butyrolactone HCl in Methanol Mixer T-Mixer ReagentA->Mixer ReagentB Stream B: Hydroxylamine HCl & Sodium Methoxide in Methanol ReagentB->Mixer Reactor Packed-Bed Reactor (e.g., with basic resin) Heated Coil Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Continuous Flow Synthesis Workflow for HA-966.
  • System Setup:

    • Two syringe pumps for reagent delivery.

    • A T-mixer for combining reagent streams.

    • A heated packed-bed reactor or a heated coil reactor.

    • A back-pressure regulator to maintain pressure and prevent solvent boiling.

    • A collection vessel.

  • Reagent Preparation:

    • Solution A: Prepare a solution of 3-amino-γ-butyrolactone hydrochloride in methanol.

    • Solution B: Prepare a solution of hydroxylamine hydrochloride and sodium methoxide in methanol.

  • Procedure:

    • Set the desired flow rates for both syringe pumps to control the stoichiometry and residence time.

    • Heat the reactor to the optimized temperature (e.g., 60-80 °C).

    • Set the back-pressure regulator to the desired pressure (e.g., 5-10 bar).

    • Pump Solutions A and B through the T-mixer and into the heated reactor.

    • The reaction mixture flows through the reactor, allowing for the conversion to HA-966.

    • The product stream exits the reactor, passes through the back-pressure regulator, and is collected.

    • The collected product can be purified using in-line purification techniques or offline chromatography.

Data Presentation: Batch vs. Continuous Flow Synthesis

The following tables present a hypothetical comparison of key performance indicators for the batch and continuous flow synthesis of HA-966, illustrating the potential advantages of the flow method.

Table 1: Reaction Parameters

ParameterBatch SynthesisContinuous Flow Synthesis
Reaction Time 24-48 hours30-60 minutes (residence time)
Temperature Room Temperature60-80 °C
Pressure Atmospheric5-10 bar
Solvent Volume LargeSignificantly Reduced
Reagent Stoichiometry Excess often requiredPrecise control

Table 2: Yield and Productivity Comparison

MetricBatch SynthesisContinuous Flow Synthesis
Typical Yield 40-55%75-90%
Product Purity (crude) ModerateHigh
Throughput Low (grams/day)High (grams/hour)
Safety Profile Moderate (large volumes)High (small reaction volume)
Scalability DifficultStraightforward (numbering-up)

Conclusion

The transition from traditional batch synthesis to a continuous flow process for the production of HA-966 offers significant potential for improving yield, purity, safety, and scalability. The enhanced control over reaction parameters in a flow reactor allows for optimization that is often not feasible in a batch setup. These application notes provide a framework for researchers and drug development professionals to explore and implement continuous flow synthesis for the efficient production of HA-966 and other valuable pharmaceutical intermediates.

References

Characterization of 3-Amino-1-hydroxypyrrolidin-2-one: A Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Amino-1-hydroxypyrrolidin-2-one is a chiral heterocyclic compound of interest in pharmaceutical development due to its structural motifs, which are present in various biologically active molecules. As a key intermediate or potential active pharmaceutical ingredient (API), its comprehensive characterization is crucial for quality control, stability assessment, and regulatory compliance. This document provides a detailed overview of the analytical methods for the identification, quantification, and characterization of this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

A foundational aspect of characterization is understanding the basic physicochemical properties of the molecule.

PropertyValueSource
Molecular FormulaC₄H₈N₂O₂--INVALID-LINK--
Molecular Weight116.12 g/mol --INVALID-LINK--
CAS Number1003-51-6 (racemate)--INVALID-LINK--
IUPAC NameThis compound--INVALID-LINK--
ChiralityExists as (S) and (R) enantiomers--INVALID-LINK--

Analytical Techniques & Protocols

A multi-faceted approach employing various analytical techniques is essential for the thorough characterization of this compound. The following sections detail the protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis

HPLC is a cornerstone technique for assessing the purity and, with a suitable chiral stationary phase, the enantiomeric excess of this compound. Given its polar nature, hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with a polar-modified column are suitable approaches.

a) Purity Determination by HILIC-UV

This method is designed to separate the target molecule from potential impurities.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: HILIC column (e.g., silica-based with amide or diol functional groups), 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water, pH 5.0

    • B: Acetonitrile

  • Gradient: 90% B to 60% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of 50:50 Acetonitrile/Water.

Expected Data:

AnalyteRetention Time (min)
This compound~ 8.5
Potential Polar Impurities< 7.0
Potential Non-polar Impurities> 10.0

b) Chiral Separation by HPLC

This method is crucial for determining the enantiomeric purity of a specific stereoisomer of this compound.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral stationary phase (CSP) column, such as a polysaccharide-based column (e.g., Chiralpak IA, IC) or a macrocyclic glycopeptide-based column (e.g., Chirobiotic T).

  • Mobile Phase: Isocratic mixture of Hexane and Ethanol (e.g., 80:20 v/v) with 0.1% Trifluoroacetic Acid.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase.

Expected Data:

EnantiomerRetention Time (min)
(R)-3-Amino-1-hydroxypyrrolidin-2-one~ 12.3
(S)-3-Amino-1-hydroxypyrrolidin-2-one~ 14.1
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

Due to the low volatility of this compound, derivatization is necessary for GC-MS analysis. This technique is particularly useful for identifying and quantifying volatile impurities and confirming the molecular weight of the derivatized analyte.

Experimental Protocol:

  • Derivatization:

    • To 1 mg of the dried sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 70 °C for 30 minutes.

    • The resulting solution contains the silylated derivative.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

Expected Data (for the di-silylated derivative):

ParameterValue
Molecular Weight of Derivative260.16 g/mol
Expected Molecular Ion (M+)m/z 260
Major Fragment Ionsm/z 245 (M-15), 174, 147, 73
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

Experimental Protocol:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated water (D₂O) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Concentration: 5-10 mg/mL.

  • Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC.

Expected ¹H NMR Data (in D₂O, 400 MHz):

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H3~ 4.0 - 4.2dd~ 8.0, 6.0
H4 (a)~ 2.4 - 2.6m-
H4 (b)~ 2.1 - 2.3m-
H5 (a)~ 3.5 - 3.7t~ 7.5
H5 (b)~ 3.3 - 3.5t~ 7.5

Expected ¹³C NMR Data (in D₂O, 100 MHz):

CarbonChemical Shift (ppm)
C2 (C=O)~ 175
C3~ 55
C4~ 30
C5~ 45
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy provides a rapid and non-destructive method to identify the key functional groups present in this compound.

Experimental Protocol:

  • Instrumentation: FTIR spectrometer.

  • Sample Preparation: Attenuated Total Reflectance (ATR) or KBr pellet.

  • Spectral Range: 4000 - 400 cm⁻¹.

Expected Data:

Wavenumber (cm⁻¹)Assignment
3400 - 3200 (broad)O-H stretch (hydroxyl), N-H stretch (amine)
~ 1680 (strong)C=O stretch (lactam)
~ 1600N-H bend (amine)
~ 1400 - 1200C-N stretch
~ 1100C-O stretch

Visualizations

Analytical Workflow

The following diagram illustrates a typical workflow for the complete analytical characterization of this compound.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Structural Confirmation cluster_3 Chiral Analysis cluster_4 Data Interpretation & Reporting Sample This compound Sample HPLC HPLC-UV (Purity) Sample->HPLC FTIR FTIR (Functional Groups) Sample->FTIR NMR NMR (1H, 13C, 2D) HPLC->NMR FTIR->NMR Chiral_HPLC Chiral HPLC NMR->Chiral_HPLC GCMS GC-MS (after Derivatization) GCMS->Chiral_HPLC Report Comprehensive Characterization Report Chiral_HPLC->Report

Caption: General analytical workflow for characterization.

Logical Relationship of Analytical Techniques

This diagram shows the logical relationship between the different analytical techniques and the information they provide.

Logical_Relationship substance This compound HPLC HPLC GCMS GC-MS NMR NMR FTIR FTIR technique_group Analytical Techniques Purity Purity / Impurities HPLC->Purity EnantiomericPurity Enantiomeric Purity HPLC->EnantiomericPurity GCMS->Purity MolecularWeight Molecular Weight GCMS->MolecularWeight Structure Definitive Structure NMR->Structure FunctionalGroups Functional Groups FTIR->FunctionalGroups information_group Information Obtained

Caption: Relationship between techniques and information.

Conclusion

The comprehensive characterization of this compound requires the synergistic use of multiple analytical techniques. HPLC is essential for purity and enantiomeric excess determination, while GC-MS, following derivatization, provides valuable information on volatile impurities and molecular weight confirmation. NMR spectroscopy remains the gold standard for unequivocal structural elucidation, and FTIR offers a rapid method for functional group identification. The protocols and data presented herein provide a robust framework for the analytical characterization of this important molecule in a research and drug development setting.

Application Notes and Protocols for (R)-(+)-HA-966

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and use of (R)-(+)-HA-966, a selective antagonist and low-efficacy partial agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor.[1] Proper preparation of (R)-(+)-HA-966 solutions is critical for accurate and reproducible experimental results in neuroscience research.

Physicochemical Properties
PropertyValueReference
Molecular Weight116.12 g/mol
FormulaC₄H₈N₂O₂
CAS Number123931-04-4
Purity≥98%
Solubility Data

(R)-(+)-HA-966 exhibits good solubility in aqueous solutions, which is advantageous for many biological experiments. For instances where higher concentrations are needed or initial dissolution is challenging, Dimethyl Sulfoxide (DMSO) can be used as a primary solvent before further dilution.

SolventMaximum SolubilityNotes
Water100 mMRecommended for most applications.
Phosphate-Buffered Saline (PBS)Not specified, but expected to be similar to waterSuitable for cell culture applications.[2]
Dimethyl Sulfoxide (DMSO)Not specified, but can be used for initial dissolutionUseful for preparing high-concentration stock solutions.[2]

Experimental Protocols

Preparation of a 10 mM Aqueous Stock Solution

This protocol is suitable for most in vitro applications, including cell culture and electrophysiology.

Materials:

  • (R)-(+)-HA-966 powder

  • Sterile, nuclease-free water or PBS

  • Sterile microcentrifuge tubes or vials

  • 0.22 µm syringe filter

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibration: Before opening, allow the vial of (R)-(+)-HA-966 to equilibrate to room temperature for at least 60 minutes.

  • Weighing: Aseptically weigh the required amount of (R)-(+)-HA-966. To prepare 1 mL of a 10 mM stock solution, weigh 1.1612 mg of (R)-(+)-HA-966 (using the molecular weight of 116.12 g/mol ).

  • Dissolution: Add the weighed powder to a sterile tube. Add the appropriate volume of sterile water or PBS to achieve a 10 mM concentration.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.[2]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] Store the aliquots in tightly sealed vials at -20°C for long-term storage, where they are generally stable for up to one month.

Preparation of a High-Concentration DMSO Stock Solution

This protocol is recommended when a concentrated stock is needed for in vivo studies or when the final experimental concentration in aqueous media would exceed the aqueous solubility.

Materials:

  • (R)-(+)-HA-966 powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibration: Allow the vial of (R)-(+)-HA-966 to come to room temperature for at least 60 minutes before opening.

  • Weighing: Aseptically weigh the desired amount of (R)-(+)-HA-966.

  • Initial Dissolution: Add a small volume of DMSO to the powder. For example, to prepare a 100 mM stock, dissolve 11.612 mg of (R)-(+)-HA-966 in 1 mL of DMSO.

  • Mixing: Vortex thoroughly until the compound is fully dissolved.

  • Aliquoting and Storage: Aliquot the DMSO stock solution into small volumes in tightly sealed vials. Store at -20°C.

Important Note for Cell Culture Experiments: When using a DMSO stock solution for cell culture, ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent toxicity.

Mechanism of Action Visualization

(R)-(+)-HA-966 acts as a selective antagonist at the glycine co-agonist binding site on the GluN1 subunit of the NMDA receptor.[1][3] This prevents the glycine-dependent potentiation of the NMDA receptor response to glutamate, thereby inhibiting ion channel opening and subsequent calcium influx.

G cluster_receptor NMDA Receptor cluster_agonists Agonists cluster_antagonist Antagonist cluster_channel Ion Channel NMDA_Receptor GluN1 Subunit GluN2 Subunit Ion_Channel Ion Channel (Blocked) NMDA_Receptor->Ion_Channel Inhibits Opening Glutamate Glutamate Glutamate->NMDA_Receptor:GluN2 Binds to GluN2 Glycine Glycine Glycine->NMDA_Receptor:GluN1 Binds to GluN1 HA966 (R)-(+)-HA-966 HA966->NMDA_Receptor:GluN1 Competitively Binds to Glycine Site G cluster_prep Solution Preparation cluster_exp Experimental Use start Start: (R)-(+)-HA-966 Powder weigh Weigh Compound start->weigh dissolve Dissolve in Sterile Water/PBS weigh->dissolve filter Filter Sterilize (0.22 µm) dissolve->filter aliquot Aliquot & Store at -20°C filter->aliquot thaw Thaw Aliquot aliquot->thaw dilute Dilute to Working Concentration in Media thaw->dilute treat Treat Cells dilute->treat assay Perform Assay treat->assay

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-1-hydroxypyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 3-Amino-1-hydroxypyrrolidin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

Common starting materials include derivatives of glutamic acid or other suitable precursors that can be cyclized to form the pyrrolidinone ring. One documented starting material is the N-protected amino acid, Carbamic acid, (1-hydroxy-2-oxo-3-pyrrolidinyl)-, phenylmethyl ester, (S)-. Another approach involves the use of hydroxylamine or its salts in the formation of N-hydroxy-3-protected-aminopyrrolidine, which is then further processed.

Q2: What are the critical reaction parameters that influence the yield and purity of the final product?

Several parameters are critical for a successful synthesis:

  • Temperature: The reaction temperature needs to be carefully controlled. For instance, in some procedures, the temperature may rise to 45-50°C upon the addition of reagents and should be maintained at a specific temperature (e.g., 55°C) for a set duration.[1]

  • pH: The pH of the reaction and workup solutions is crucial. During workup, the pH is often adjusted to acidic conditions (e.g., 1.0-1.5) for washing and then neutralized or made basic for extraction.[1]

  • Reaction Time: The reaction should be monitored to determine the optimal duration. Monitoring techniques like NMR or HPLC are recommended to track the consumption of starting materials and the formation of the product.[1]

  • Reagent Stoichiometry: The molar ratios of the reactants, including any catalysts or bases, should be precisely controlled to minimize side reactions and maximize conversion.

Q3: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).[1] These methods allow for the quantitative assessment of the disappearance of starting materials and the appearance of the desired product and any byproducts.

Q4: What are the recommended methods for purification of this compound?

Purification can be achieved through several methods, depending on the nature of the impurities. Common techniques include:

  • Extraction: Liquid-liquid extraction is a standard workup procedure to separate the product from water-soluble and water-insoluble impurities.[1]

  • Crystallization: Recrystallization from a suitable solvent system can be an effective method for obtaining a highly pure product.

  • Column Chromatography: For mixtures that are difficult to separate by other means, column chromatography using an appropriate stationary and mobile phase is a powerful purification technique.

  • Distillation: In some cases, particularly for related pyrrolidine derivatives, distillation under reduced pressure can be used for purification.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation - Inactive or degraded reagents.- Incorrect reaction temperature.- Improper pH of the reaction mixture.- Use fresh, high-purity reagents.- Carefully monitor and control the reaction temperature as specified in the protocol.- Verify and adjust the pH of the reaction mixture.
Low Yield - Incomplete reaction.- Product loss during workup and extraction.- Side reactions consuming starting materials or product.- Increase reaction time and monitor for completion by HPLC or NMR.[1]- Optimize the extraction procedure by adjusting the pH and using an appropriate solvent.- Investigate and minimize potential side reactions by adjusting temperature, reagent stoichiometry, or order of addition.
Presence of Multiple Impurities in the Crude Product - Non-optimal reaction conditions leading to side reactions.- Impure starting materials.- Re-evaluate and optimize reaction parameters such as temperature, solvent, and catalyst.- Ensure the purity of all starting materials before use.
Difficulty in Isolating the Product - Product is highly soluble in the workup solvents.- Formation of an emulsion during extraction.- Use a different extraction solvent or perform back-extraction.- To break emulsions, try adding brine, changing the pH, or centrifugation.
Product Degradation - Unstable at reaction or purification temperatures.- Sensitivity to acid or base.- Perform the reaction and purification at lower temperatures if possible.- Use milder acidic or basic conditions during workup.

Data Presentation

Table 1: Reported Yield for a Synthesis Route

Starting MaterialReagentsReaction TimeTemperatureYieldReference
Carbamic acid, (1-hydroxy-2-oxo-3-pyrrolidinyl)-, phenylmethyl ester, (S)-Hydrogen bromide in acetic acid1.17 hoursAmbient98%[2]

Experimental Protocols

Protocol 1: Synthesis from N-protected Precursor

This protocol is based on the deprotection of a carbamate-protected precursor.

Materials:

  • Carbamic acid, (1-hydroxy-2-oxo-3-pyrrolidinyl)-, phenylmethyl ester, (S)-

  • Hydrogen bromide (33% in acetic acid)

  • Acetic acid

  • Diethyl ether (or other suitable solvent for precipitation)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Dissolve the starting material in glacial acetic acid in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrogen bromide in acetic acid dropwise while maintaining the temperature.

  • After the addition is complete, allow the reaction mixture to stir at ambient temperature for approximately 1.17 hours.[2]

  • Monitor the reaction progress by TLC, HPLC, or NMR.

  • Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrobromide.

Protocol 2: General Workup Procedure for Pyrrolidine Derivatives

This protocol is adapted from a procedure for related 3-amino-pyrrolidine derivatives and may be applicable for the workup of this compound synthesis.[1]

  • Cool the reaction mixture to room temperature.

  • Prepare a solution of water at 0°C containing concentrated hydrochloric acid.

  • Add the reaction mass to the acidic water solution and check that the pH is between 1.0 and 1.5.

  • Wash the aqueous layer with a mixture of ethyl acetate and n-hexane (e.g., 1:1 ratio) to remove non-polar impurities.

  • Neutralize the aqueous layer with a base such as sodium bicarbonate until the pH is approximately 7.0-7.5.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts, dry over a suitable drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Starting Material (N-protected precursor) reaction Reaction (e.g., Deprotection) start->reaction Reagents, Solvent monitoring Reaction Monitoring (HPLC/NMR) reaction->monitoring monitoring->reaction Continue if incomplete quench Quenching / pH Adjustment monitoring->quench Reaction Complete extraction Extraction quench->extraction drying Drying of Organic Phase extraction->drying concentration Concentration drying->concentration purification Final Purification (Crystallization/Chromatography) concentration->purification product Final Product purification->product

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Low Yield Observed check_reaction Check Reaction Completion (TLC, HPLC, NMR) start->check_reaction check_workup Review Workup Procedure start->check_workup check_reagents Verify Reagent Quality start->check_reagents optimize_reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) check_reaction->optimize_reaction Incomplete Reaction optimize_workup Optimize Extraction/Purification check_workup->optimize_workup Product Loss Identified use_fresh_reagents Use Fresh Reagents check_reagents->use_fresh_reagents Reagent Degradation Suspected

Caption: A troubleshooting guide for addressing low yield in the synthesis of this compound.

References

Technical Support Center: Purification of HA-966 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges and methodologies associated with the purification of HA-966 isomers. The distinct pharmacological profiles of the (R)-(+)- and (S)-(-)-enantiomers of HA-966 necessitate their separation to high purity for accurate research and development.[1][2][3] This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating the enantiomers of HA-966?

A1: The two main strategies for obtaining the individual enantiomers of HA-966 are:

  • Chiral Resolution: This method starts with racemic HA-966 and involves the formation of diastereomeric derivatives, which can then be separated by techniques like fractional crystallization.[4][5][6] The separated diastereomers are subsequently converted back to the individual enantiomers.

  • Asymmetric Synthesis: This approach involves synthesizing the desired enantiomer from a chiral starting material, such as D- or L-methionine.[4] This avoids the need for a resolution step.

Q2: Why is the purification of HA-966 isomers so important?

A2: The enantiomers of HA-966 exhibit significantly different biological activities. The (R)-(+)-enantiomer is a selective antagonist at the glycine modulatory site of the NMDA receptor and is responsible for the anticonvulsant activity of the racemic mixture.[1][2] In contrast, the (S)-(-)-enantiomer is a potent sedative and muscle relaxant with weak activity at the NMDA receptor.[1][7] Therefore, obtaining enantiomerically pure compounds is crucial for studying their specific pharmacological effects and for the development of targeted therapeutics.

Q3: What is the role of the bis-Boc-L-Phe derivative in the chiral resolution of HA-966?

A3: In the chiral resolution of racemic HA-966, N-t-butoxycarbonyl-L-phenylalanine (Boc-L-Phe) is used as a chiral resolving agent. It reacts with the amino and hydroxyl groups of racemic HA-966 to form a mixture of diastereomeric bis-Boc-L-Phe derivatives. These diastereomers, (S,R,S)- and (S,S,S), have different physicochemical properties, most importantly different solubilities, which allows for their separation by fractional crystallization.[4]

Q4: What analytical technique is used to determine the enantiomeric purity of the final products?

A4: Chiral High-Performance Liquid Chromatography (chiral HPLC) is the standard method for determining the enantiomeric purity of the separated HA-966 isomers.[4] This technique uses a chiral stationary phase that interacts differently with each enantiomer, leading to their separation and allowing for accurate quantification of their relative amounts.

Troubleshooting Guides

Diastereomeric Crystallization
Problem Possible Cause(s) Suggested Solution(s)
Poor or no crystallization - Inappropriate solvent. - Solution is too dilute. - Impurities inhibiting crystal formation.- Screen a variety of solvents with different polarities. - Concentrate the solution. - Purify the diastereomeric mixture before crystallization. - Try seeding the solution with a small crystal of the desired diastereomer.
Low diastereomeric excess (d.e.) - Incomplete separation of diastereomers due to similar solubilities. - Co-crystallization of both diastereomers (solid solution formation).- Perform multiple recrystallizations. - Optimize the crystallization solvent and temperature profile (slow cooling often improves selectivity). - Consider using a different chiral resolving agent.
Oily precipitate instead of crystals - Supersaturation is too high. - Presence of impurities.- Decrease the concentration of the solution. - Cool the solution more slowly. - Purify the starting material.
Ion-Exchange Chromatography
Problem Possible Cause(s) Suggested Solution(s)
Target compound does not bind to the column - Incorrect pH of the buffer (the compound has no net charge or the same charge as the resin). - Ionic strength of the loading buffer is too high.- Adjust the buffer pH. For a cation exchange resin like Dowex 50W-X8, the pH should be low enough to ensure the amino group of HA-966 is protonated (positively charged). - Decrease the salt concentration of the loading buffer.
Poor resolution of the target compound from impurities - Inappropriate elution gradient (too steep). - Column is overloaded.- Use a shallower elution gradient (e.g., a slower increase in salt concentration or pH). - Reduce the amount of sample loaded onto the column.
Low recovery of the target compound - Compound is binding too strongly to the resin. - Compound is unstable at the elution pH.- Increase the ionic strength or change the pH of the elution buffer more significantly. - Check the stability of HA-966 at the elution pH and adjust if necessary.
Chiral HPLC Analysis
Problem Possible Cause(s) Suggested Solution(s)
No separation of enantiomers - Incorrect chiral stationary phase (CSP). - Inappropriate mobile phase.- Screen different types of CSPs (e.g., polysaccharide-based, protein-based). - Optimize the mobile phase composition (e.g., vary the ratio of organic modifiers, add acidic or basic additives).
Poor peak shape (tailing or fronting) - Secondary interactions between the analyte and the stationary phase. - Column overload.- Add a small amount of an acidic or basic modifier to the mobile phase (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds). - Inject a smaller sample volume or a more dilute sample.
Inconsistent retention times - Fluctuation in mobile phase composition or flow rate. - Temperature variations.- Ensure the mobile phase is well-mixed and degassed. - Use a column thermostat to maintain a constant temperature.

Experimental Protocols

Chiral Resolution of Racemic HA-966

This protocol is based on the method described by Leeson et al.[4]

  • Formation of Diastereomeric Derivatives:

    • React racemic HA-966 with a two-fold excess of N-t-butoxycarbonyl-L-phenylalanine (Boc-L-Phe) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the N,O-diacyl derivatives. This will result in a mixture of the (S,R,S)- and (S,S,S)-diastereoisomers.

  • Fractional Crystallization:

    • Dissolve the mixture of diastereomers in a suitable solvent (e.g., diethyl ether).

    • Allow the solution to crystallize. The less soluble diastereomer will precipitate out of the solution first. A diastereoisomeric excess (d.e.) of >95% can be achieved.

    • Separate the crystals by filtration. Multiple recrystallizations may be necessary to achieve the desired purity.

  • Aminolysis:

    • Treat the separated diastereomers with N,N-dimethyldiaminoethane to selectively cleave the O-acyl bond, yielding the N-acylated diastereoisomers.

  • Deprotection and Purification:

    • Remove the Boc and Phe protecting groups through successive treatments with trifluoroacetic acid (TFA) and phenyl isothiocyanate/triethylamine, followed by another TFA treatment.

    • Isolate the pure enantiomers of HA-966 using ion-exchange chromatography on a Dowex 50W-X8 resin.

    • Crystallize the final product from ethanol.

Asymmetric Synthesis of HA-966 Enantiomers

This protocol is an alternative to chiral resolution and starts from chiral precursors.[4]

  • Starting Materials:

    • Use D-methionine to synthesize (R)-(+)-HA-966.

    • Use L-methionine to synthesize (S)-(-)-HA-966.

  • Synthesis Pathway:

    • The synthesis involves a multi-step process that proceeds without significant racemization.

    • The optical purity of the intermediates can be monitored using NMR analysis of Mosher's amide derivatives.

  • Final Product Analysis:

    • The final enantiomeric purity of the synthesized HA-966 should be confirmed by chiral HPLC analysis to be >99.9%.

Quantitative Data Summary

Parameter Value Method Reference
Diastereomeric Excess (d.e.) after Fractional Crystallization>95%¹H NMR[4]
Enantiomeric Purity after Chiral Resolution>99.9%Chiral HPLC[4]
Enantiomeric Purity after Asymmetric Synthesis>99.9%Chiral HPLC[4]
IC₅₀ of (+)-HA-966 (inhibition of [³H]glycine binding)12.5 µMRadioligand Binding Assay[1][2]
IC₅₀ of (-)-HA-966 (inhibition of [³H]glycine binding)339 µMRadioligand Binding Assay[1][2]
ED₅₀ of (+)-HA-966 (antagonism of NMDLA-induced seizures)52.6 mg/kg (i.p.)In vivo mouse model[1][2]

Visualizations

Chiral_Resolution_Workflow racemic_HA966 Racemic HA-966 diastereomers Mixture of Diastereomers racemic_HA966->diastereomers Acylation boc_l_phe Boc-L-Phe boc_l_phe->diastereomers fractional_crystallization Fractional Crystallization diastereomers->fractional_crystallization separated_diastereomers Separated Diastereomers fractional_crystallization->separated_diastereomers aminolysis Aminolysis separated_diastereomers->aminolysis n_acyl N-acylated Diastereomers aminolysis->n_acyl deprotection Deprotection n_acyl->deprotection crude_enantiomers Crude Enantiomers deprotection->crude_enantiomers ion_exchange Ion-Exchange Chromatography crude_enantiomers->ion_exchange pure_enantiomers Pure (R) and (S) HA-966 ion_exchange->pure_enantiomers

Caption: Workflow for the chiral resolution of racemic HA-966.

Asymmetric_Synthesis_Workflow d_methionine D-Methionine multi_step_d Multi-step Synthesis d_methionine->multi_step_d l_methionine L-Methionine multi_step_l Multi-step Synthesis l_methionine->multi_step_l r_ha966 (R)-(+)-HA-966 multi_step_d->r_ha966 s_ha966 (S)-(-)-HA-966 multi_step_l->s_ha966 chiral_hplc Chiral HPLC Analysis r_ha966->chiral_hplc s_ha966->chiral_hplc Troubleshooting_Logic start Purification Issue crystallization Diastereomeric Crystallization start->crystallization ion_exchange Ion-Exchange Chromatography start->ion_exchange hplc Chiral HPLC Analysis start->hplc low_de Low d.e. crystallization->low_de no_crystals No Crystals crystallization->no_crystals oily_precipitate Oily Precipitate crystallization->oily_precipitate no_binding No Binding ion_exchange->no_binding poor_resolution Poor Resolution ion_exchange->poor_resolution low_recovery Low Recovery ion_exchange->low_recovery no_separation No Separation hplc->no_separation bad_peak_shape Bad Peak Shape hplc->bad_peak_shape retention_shift Retention Time Shift hplc->retention_shift

References

Technical Support Center: Optimizing Reaction Conditions for HA-966 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of HA-966 (3-amino-1-hydroxypyrrolidin-2-one). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of this valuable research compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for HA-966?

A1: The two main approaches for synthesizing HA-966 are:

  • Enantioselective Synthesis: For obtaining the individual, biologically distinct enantiomers, a synthetic route starting from the chiral amino acids D-methionine and L-methionine is employed to produce (R)-(+)-HA-966 and (S)-(-)-HA-966, respectively.[1] This is often the preferred route for pharmacological studies due to the different activities of the enantiomers.

Q2: Why is the synthesis of HA-966 considered challenging?

A2: Despite its relatively simple structure, the synthesis of HA-966 can be challenging due to several factors. These can include difficulties in achieving high yields, the potential for side reactions, and the need for careful purification of the final product, which is a polar and water-soluble compound. Controlling the stereochemistry during the enantioselective synthesis also requires precise reaction conditions.

Q3: What are the distinct pharmacological profiles of the HA-966 enantiomers?

A3: The two enantiomers of HA-966 have markedly different biological activities:

  • (R)-(+)-HA-966: This enantiomer is a selective antagonist at the glycine modulatory site of the NMDA receptor.[2] It is primarily responsible for the neuroprotective and anticonvulsant effects of HA-966.

  • (S)-(-)-HA-966: This enantiomer has weak activity at the NMDA receptor but exhibits potent sedative, ataxic, and muscle relaxant effects.[2]

Due to these differences, obtaining enantiomerically pure HA-966 is crucial for targeted pharmacological research.

Troubleshooting Guide

This guide addresses potential issues that may arise during the synthesis of HA-966, with a focus on a likely synthetic pathway involving the formation of the γ-lactam ring.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Cyclized Product (γ-lactam) Incomplete reaction during the cyclization step. Competing side reactions, such as polymerization or decomposition of starting materials.Optimize reaction temperature and time; consider a higher temperature or longer reaction time if starting material is still present. Ensure anhydrous conditions, as water can interfere with many cyclization reactions. Use a different base or solvent system to favor the intramolecular cyclization.
Formation of Impurities/Side Products Lack of regioselectivity or stereoselectivity in the key bond-forming steps. Over-oxidation or reduction of functional groups. Lossen rearrangement of hydroxamate intermediates if not controlled.For cycloaddition reactions, consider using a Lewis acid or transition metal catalyst to improve selectivity.[3] Carefully control the stoichiometry of reagents, especially oxidizing or reducing agents. When handling hydroxamate intermediates, maintain mild reaction conditions to avoid rearrangement.
Difficulty in Product Purification HA-966 is a polar, water-soluble compound, making extraction from aqueous media challenging. Co-elution with polar impurities during chromatography.Use a highly polar solvent system for extraction, or consider techniques like lyophilization to remove water. For column chromatography, use a polar stationary phase (e.g., silica gel) with a polar eluent system (e.g., dichloromethane/methanol). Consider ion-exchange chromatography for better separation of the amine-containing product.
Poor Diastereoselectivity (in enantioselective synthesis) Steric hindrance from substituents on the starting materials may not be sufficient to direct the reaction to a single diastereomer. Inappropriate catalyst or reaction conditions.The choice of a suitable chiral ligand and metal precursor is critical for inducing high diastereoselectivity.[3] Optimize the solvent and temperature, as non-polar solvents may favor one diastereomer over another.

Experimental Protocols

Proposed Synthesis of (R)-(+)-HA-966 from D-Methionine

This synthesis likely proceeds through several key steps: conversion of D-methionine to a suitable γ-lactone or a related precursor, followed by cyclization and functional group manipulations.

Step 1: Conversion of D-Methionine to a Protected γ-Amino-γ-butyrolactone

  • Objective: To transform the amino acid into a cyclic precursor.

  • Reagents: D-methionine, protecting group reagents (e.g., Boc anhydride for the amine), reagents for lactonization.

  • General Procedure:

    • Protect the amino group of D-methionine.

    • Activate the carboxylic acid (e.g., convert to an acid chloride or ester).

    • Induce intramolecular cyclization to form the protected γ-lactone. This may involve several intermediate steps.

Step 2: Introduction of the N-Hydroxy Group

  • Objective: To form the N-hydroxy-γ-lactam.

  • Reagents: The protected γ-amino-γ-butyrolactone, hydroxylamine.

  • General Procedure:

    • React the lactone with hydroxylamine under conditions that favor the opening of the lactone and subsequent cyclization to the N-hydroxy-γ-lactam.

Step 3: Deprotection of the Amino Group

  • Objective: To remove the protecting group from the amino functionality.

  • Reagents: The protected this compound, deprotecting agent (e.g., trifluoroacetic acid for a Boc group).

  • General Procedure:

    • Dissolve the protected compound in a suitable solvent.

    • Add the deprotecting agent and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Work up the reaction to isolate the final product, (R)-(+)-HA-966.

Quantitative Data Summary (Illustrative)

The following table provides an example of how to structure quantitative data for optimizing a key reaction step, such as the cyclization to form the γ-lactam.

EntryStarting Material (equiv.)Reagent (equiv.)SolventTemperature (°C)Time (h)Yield (%)
11.0Base A (1.1)Toluene801245
21.0Base A (1.1)Toluene110660
31.0Base B (1.2)THF652455
41.0Base B (1.2)Dioxane100872

Visualizations

Logical Workflow for HA-966 Synthesis Troubleshooting

G Troubleshooting Workflow for HA-966 Synthesis A Low Product Yield B Check Starting Material Purity A->B C Optimize Reaction Conditions (Temp, Time, Concentration) A->C D Investigate Alternative Reagents (Base, Solvent, Catalyst) A->D J Successful Synthesis C->J D->J E Impure Product F Analyze Byproducts (NMR, MS) E->F G Optimize Purification Method (Chromatography, Recrystallization) E->G H Identify Side Reactions F->H G->J I Modify Reaction to Minimize Side Products H->I I->J

Caption: A logical workflow for troubleshooting common issues in HA-966 synthesis.

Proposed Enantioselective Synthesis Pathway of (R)-(+)-HA-966

G Proposed Synthesis of (R)-(+)-HA-966 A D-Methionine B N-Protected D-Methionine A->B Step 1 C Activated Carboxylic Acid (e.g., Acid Chloride) B->C Step 2 D Protected γ-Amino-γ-butyrolactone C->D Step 3 E N-Hydroxy-γ-lactam Intermediate (Protected) D->E Step 4 F Final Product: (R)-(+)-HA-966 E->F Step 5 G Amino Group Protection G->A H Carboxylic Acid Activation H->B I Intramolecular Cyclization I->C J Reaction with Hydroxylamine J->D K Amino Group Deprotection K->E

Caption: A proposed reaction pathway for the enantioselective synthesis of (R)-(+)-HA-966.

References

Side products in 3-Amino-1-hydroxypyrrolidin-2-one synthesis and removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-1-hydroxypyrrolidin-2-one.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common and accessible starting material for the synthesis of this compound is L-glutamic acid. The synthesis typically involves the formation of N-hydroxyglutamine, which then undergoes intramolecular cyclization to yield the desired product.

Q2: What are the most common side products I might encounter during the synthesis?

The most prevalent side products in the synthesis of this compound, particularly when starting from glutamic acid derivatives, are:

  • N-hydroxy-pyroglutamic acid: This results from the intramolecular cyclization of the N-hydroxyglutamine intermediate, a common occurrence under thermal or acidic/basic conditions.[1][2][3][4]

  • Unreacted N-hydroxyglutamine: Incomplete cyclization can lead to the presence of the starting material in the final product mixture.

  • Dimers and Oligomers: Intermolecular reactions can lead to the formation of dimeric and oligomeric species, especially at high concentrations or elevated temperatures.

Q3: My reaction yield is consistently low. What are the potential causes?

Low yields can stem from several factors:

  • Incomplete cyclization: The ring-closing step to form the pyrrolidinone ring may not have gone to completion.

  • Side reactions: The formation of significant amounts of side products, such as N-hydroxy-pyroglutamic acid, will consume the starting material and reduce the yield of the desired product.

  • Suboptimal reaction conditions: Factors such as temperature, reaction time, and catalyst (if used) can greatly influence the reaction outcome.

  • Product degradation: The desired product may be unstable under the reaction or work-up conditions.

Q4: I am having difficulty purifying the final product. What methods are recommended?

Purification of this compound can be challenging due to its polarity and the presence of structurally similar impurities. The following methods are recommended:

  • Recrystallization: This is often the first method to attempt for purification. The choice of solvent is critical.

  • Column Chromatography: For more difficult separations, column chromatography using silica gel or a reverse-phase sorbent can be effective.

  • Preparative High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative HPLC is a powerful technique.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Problem 1: Presence of a Major Impurity with a Similar Polarity to the Product

Symptom: TLC or HPLC analysis shows a significant impurity peak close to the product peak, making separation by simple recrystallization difficult. This impurity is often identified as N-hydroxy-pyroglutamic acid.

Root Cause: Intramolecular cyclization of the N-hydroxyglutamine intermediate to form the thermodynamically stable five-membered pyroglutamic ring system. This is often promoted by heat or acidic/basic conditions during the reaction or work-up.[1][2][3][4]

Solutions:

Solution Experimental Protocol Expected Outcome
Optimize Reaction Conditions Protocol 1: Temperature and Time Optimization. Monitor the reaction progress by TLC or HPLC at different temperatures (e.g., room temperature, 40 °C, 60 °C) and time points. Identify the conditions that maximize product formation while minimizing the formation of N-hydroxy-pyroglutamic acid.Reduced formation of the N-hydroxy-pyroglutamic acid side product, leading to a cleaner crude product and higher isolated yield.
Purification by Column Chromatography Protocol 2: Silica Gel Column Chromatography. Prepare a silica gel column and elute with a gradient solvent system, starting with a less polar mixture (e.g., 95:5 dichloromethane:methanol) and gradually increasing the polarity. Monitor fractions by TLC to isolate the desired product.Separation of this compound from the more polar N-hydroxy-pyroglutamic acid.
Purification by Preparative HPLC Protocol 3: Preparative Reverse-Phase HPLC. Utilize a C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape.High-purity this compound, free from closely eluting impurities.
Problem 2: Formation of High Molecular Weight Species (Dimers/Oligomers)

Symptom: Mass spectrometry analysis of the crude product shows peaks corresponding to multiples of the product's molecular weight.

Root Cause: Intermolecular reactions between molecules of the starting material or product, particularly at high concentrations or elevated temperatures.

Solutions:

Solution Experimental Protocol Expected Outcome
Adjust Reaction Concentration Protocol 4: High Dilution Conditions. Perform the cyclization reaction at a lower concentration (e.g., 0.01-0.05 M) to favor intramolecular cyclization over intermolecular reactions.A significant reduction in the formation of dimers and oligomers.
Purification by Size Exclusion Chromatography Protocol 5: Size Exclusion Chromatography (SEC). If oligomers are a significant issue, SEC can be used to separate molecules based on their size.Separation of the monomeric product from higher molecular weight oligomers.

Experimental Protocols

Protocol 2: Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or dichloromethane).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform packing.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluting solvent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a solvent system of low polarity (e.g., 98:2 dichloromethane:methanol).

  • Gradient Elution: Gradually increase the polarity of the eluting solvent (e.g., to 95:5, then 90:10 dichloromethane:methanol) to elute compounds of increasing polarity.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 6: Recrystallization

  • Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, and mixtures with water or hexanes) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.[5]

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Visualizations

Synthesis_Pathway Glutamic_Acid L-Glutamic Acid N_Hydroxyglutamine N-Hydroxyglutamine Glutamic_Acid->N_Hydroxyglutamine Hydroxamination Target_Product This compound N_Hydroxyglutamine->Target_Product Intramolecular Cyclization (Desired) Side_Product N-Hydroxy-pyroglutamic acid N_Hydroxyglutamine->Side_Product Intramolecular Cyclization (Side Reaction)

Caption: Synthetic pathway from L-Glutamic Acid.

Troubleshooting_Workflow Start Crude Product Analysis (TLC, HPLC, MS) Impurity_Check Major Impurity Present? Start->Impurity_Check Purity_Check Purity Acceptable? Impurity_Check->Purity_Check No Purification Purification Required Impurity_Check->Purification Yes End Pure Product Purity_Check->End Yes Purity_Check->Purification No Recrystallization Attempt Recrystallization Purification->Recrystallization Recrystallization->Purity_Check Column_Chromatography Column Chromatography Recrystallization->Column_Chromatography Purity still low Column_Chromatography->Purity_Check Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC Co-eluting impurities Prep_HPLC->Purity_Check

Caption: General purification workflow.

References

Technical Support Center: 3-Amino-1-hydroxypyrrolidin-2-one Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-1-hydroxypyrrolidin-2-one solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid compound and its solutions?

For the solid compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated place.[1] To minimize degradation, protection from light and atmospheric moisture is also advised. For long-term storage, keeping the container under an inert atmosphere (e.g., argon or nitrogen) may be beneficial.

For solutions, storage conditions will depend on the solvent used. In general, it is advisable to store solutions at low temperatures (-20°C or -80°C) and protected from light. Aliquoting the solution into single-use vials is recommended to avoid repeated freeze-thaw cycles.

Q2: What solvents are compatible with this compound?

Based on its chemical structure, this compound is expected to be soluble in polar solvents such as water, ethanol, methanol, and dimethyl sulfoxide (DMSO).[2] It is always recommended to perform a small-scale solubility test before preparing a large batch of solution.

Q3: What is the expected shelf-life of this compound solutions?

The exact shelf-life of this compound solutions has not been extensively reported and will depend on the solvent, concentration, storage temperature, and exposure to light and air. It is recommended that users re-qualify the material by appropriate analytical methods (e.g., NMR, LC-MS) if it has been in storage for an extended period (e.g., over a year) or if there are any doubts about its quality.[2]

Q4: What are the potential degradation pathways for this compound in solution?

Based on its chemical structure, which contains a lactam (cyclic amide) and a hydroxamic acid moiety, potential degradation pathways include:

  • Hydrolysis: The lactam ring is susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opening. The hydroxamic acid group can also undergo hydrolysis.

  • Oxidation: The molecule may be sensitive to oxidative degradation, particularly at the nitrogen and hydroxylamine functionalities.

  • Photodegradation: Exposure to light, especially UV light, may induce degradation.

Forced degradation studies are necessary to definitively identify the degradation pathways and products.[3]

Troubleshooting Guides

Issue Possible Causes Troubleshooting Steps
Unexpected or inconsistent experimental results 1. Degradation of the compound due to improper storage or handling. 2. Inaccurate solution concentration.1. Verify the storage conditions and handling procedures. 2. Prepare fresh solutions from a new stock of the solid compound. 3. Confirm the concentration of the solution using a validated analytical method (e.g., HPLC-UV).
Precipitate forms in a stock solution over time 1. The solution is supersaturated and has crystallized upon standing. 2. Degradation of the compound into an insoluble product.1. Try gently warming the solution to redissolve the precipitate. 2. If the precipitate does not redissolve, it may be a degradation product. The solution should be discarded and a fresh one prepared. 3. Consider preparing a less concentrated stock solution.
Difficulty dissolving the compound 1. Use of an inappropriate solvent. 2. The compound has degraded into less soluble byproducts. 3. The solution is saturated.1. Test solubility in a range of recommended polar solvents (e.g., water, ethanol, DMSO). 2. Gentle warming or sonication may aid dissolution. 3. If the compound was previously soluble in a solvent and now is not, this may indicate degradation.
Discoloration of the solution 1. Oxidative degradation. 2. Reaction with impurities in the solvent.1. Prepare solutions using high-purity solvents and degas them before use. 2. Store solutions under an inert atmosphere (e.g., argon or nitrogen). 3. Protect solutions from light.

Data on Stability and Storage

Currently, there is limited publicly available quantitative data on the stability of this compound solutions. The following table provides general guidance for storage based on the properties of similar compounds.

Parameter Recommendation
Storage Temperature (Solid) 2-8°C, protected from moisture
Storage Temperature (Solution) -20°C or -80°C for long-term storage
Recommended Solvents Water, DMSO, Ethanol, Methanol
Light Exposure Store in amber vials or protect from light
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen)

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[3]

Objective: To identify potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in water or methanol).

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep a control sample of the drug in the solvent without acid. Heat both samples at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). After each time point, cool the samples, neutralize the acidic sample with 0.1 M NaOH, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep a control sample of the drug in the solvent without base. Heat both samples at 60°C for specified time points. After each time point, cool the samples, neutralize the basic sample with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep a control sample of the drug in the solvent without the oxidizing agent. Store the samples at room temperature for specified time points and then analyze.

  • Thermal Degradation: Place an aliquot of the stock solution in a heating block at a high temperature (e.g., 80°C) for specified time points. Also, expose the solid compound to the same temperature. Analyze the samples after each time point.

  • Photolytic Degradation: Expose an aliquot of the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.

  • Analysis: Analyze all stressed and control samples using a suitable analytical method, such as HPLC with a photodiode array (PDA) detector, to identify and quantify any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Columns:

  • HPLC system with a PDA detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase Development:

  • Start with a simple mobile phase, such as a gradient of acetonitrile or methanol in water with 0.1% formic acid or trifluoroacetic acid.

  • Inject a solution of the unstressed this compound to determine its retention time.

  • Inject the samples from the forced degradation studies.

  • Optimize the gradient, mobile phase composition (e.g., pH, organic modifier), and column temperature to achieve baseline separation between the parent compound and all degradation products.

Method Validation:

Once a suitable separation is achieved, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

G cluster_storage Recommended Storage cluster_conditions Storage Conditions Solid Solid Compound Cool_Dry Cool, Dry, Well-Ventilated Solid->Cool_Dry Protect_Light Protect from Light Solid->Protect_Light Inert_Atmosphere Inert Atmosphere Solid->Inert_Atmosphere Solution Solution Low_Temp Low Temperature (-20°C / -80°C) Solution->Low_Temp Solution->Protect_Light Solution->Inert_Atmosphere

Caption: Recommended storage conditions for this compound.

G cluster_troubleshooting Troubleshooting Workflow Start Inconsistent Experimental Results Check_Storage Verify Storage & Handling Start->Check_Storage Prepare_Fresh Prepare Fresh Solution Check_Storage->Prepare_Fresh Confirm_Conc Confirm Concentration (e.g., HPLC) Prepare_Fresh->Confirm_Conc Problem_Solved Problem Resolved Confirm_Conc->Problem_Solved

Caption: Troubleshooting workflow for inconsistent experimental results.

G cluster_degradation Potential Degradation Pathways Parent This compound Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Oxidation Oxidation Parent->Oxidation Photolysis Photolysis Parent->Photolysis Ring_Opened Ring-Opened Product Hydrolysis->Ring_Opened Oxidized_Products Oxidized Products Oxidation->Oxidized_Products Photo_Degradants Photodegradation Products Photolysis->Photo_Degradants

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Overcoming Poor Solubility of HA-966 Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HA-966 analogues. The focus is to address the common challenge of poor aqueous solubility encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: My HA-966 analogue won't dissolve in aqueous buffers. What is the recommended starting point?

A1: Due to the chemical nature of the pyrrolidin-2-one core, many HA-966 analogues are expected to have limited aqueous solubility. The recommended starting approach is to first prepare a concentrated stock solution in a water-miscible organic solvent.

Recommended Solvents for Stock Solutions:

SolventTypical Starting ConcentrationNotes
Dimethyl Sulfoxide (DMSO)10-50 mMWidely used, but can have effects on cell viability and enzyme activity at higher concentrations. Keep final assay concentration ≤0.5%.
Ethanol10-50 mMA good alternative to DMSO, but can also have biological effects. Keep final assay concentration low.
Methanol10-50 mMCan be more toxic to cells than DMSO or ethanol. Use with caution.

Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. What should I do?

A2: This is a common issue known as "precipitation upon dilution." It occurs when the compound is less soluble in the final aqueous buffer than in the organic stock solution. Here are several strategies to overcome this:

  • Reduce the final concentration: Your analogue may be soluble at a lower concentration in the final assay medium.

  • Use a co-solvent system: Prepare the final solution with a small percentage of an organic solvent. For example, a final concentration of 1-5% DMSO in the aqueous buffer can significantly improve solubility.[1]

  • pH adjustment: If your HA-966 analogue has ionizable groups, adjusting the pH of the buffer can increase solubility. For basic compounds, a slightly acidic pH may help, while for acidic compounds, a slightly basic pH might be beneficial.

  • Inclusion complexation: Cyclodextrins can encapsulate poorly soluble molecules, increasing their aqueous solubility.[2] This is a widely used technique in pharmaceutical formulation.[2]

  • Use of surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Triton™ X-100 can help to keep the compound in solution by forming micelles.

Q3: Are there any general formulation strategies for improving the bioavailability of poorly soluble HA-966 analogues for in vivo studies?

A3: Yes, for in vivo applications, several formulation strategies can be employed to enhance the solubility and absorption of your compounds:

  • Co-solvent formulations: A mixture of solvents can be used to dissolve the compound for administration. A common example for preclinical studies is a mixture of DMSO, PEG 300, Tween® 80, and saline.

  • Lipid-based formulations: If the analogue is lipophilic, dissolving it in oils or creating self-emulsifying drug delivery systems (SEDDS) can improve oral absorption.[3]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range can increase the surface area for dissolution.[1]

  • Salt formation: If your analogue has a suitable functional group, forming a salt (e.g., hydrochloride salt) can significantly improve aqueous solubility. HA-966 itself is often supplied as a hydrochloride salt (HA-966 HCl).

Troubleshooting Guide

IssuePossible CauseRecommended Solution(s)
Compound is insoluble in all tested organic solvents. The compound may be highly crystalline or have strong intermolecular interactions.- Try gentle heating (e.g., 37°C water bath) to aid dissolution. - Use sonication to break up particles and enhance solubilization. - Consider less common, more potent, or mixtures of organic solvents (use with caution and check for compatibility with your assay).
Precipitation occurs over time in the final assay plate. The compound is at its limit of solubility and is not stable in the aqueous solution.- Prepare fresh dilutions of the compound immediately before use. - Include a low percentage of a stabilizing agent like a surfactant or polymer (e.g., PVP, HPMC) in your final assay buffer.[4]
Inconsistent results between experiments. This could be due to incomplete solubilization or precipitation of the compound.- Always visually inspect your stock and final solutions for any particulates. - Vortex solutions thoroughly after each dilution step. - Filter the final solution through a 0.22 µm filter before use to remove any undissolved compound.
Vehicle control shows unexpected biological activity. The organic solvent or other excipients in the formulation are affecting the experimental model.- Always include a vehicle control with the same concentration of all solvents and excipients used to dissolve the test compound. - Minimize the final concentration of organic solvents in your assay.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Weighing the Compound: Accurately weigh a small amount of the HA-966 analogue using a calibrated microbalance.

  • Solvent Addition: In a sterile vial, add the appropriate volume of a high-purity, anhydrous organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, you may use a water bath sonicator for 5-10 minutes or gently warm the solution in a 37°C water bath.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulates.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Serial Dilution for In Vitro Assays
  • Thawing: Thaw an aliquot of the concentrated stock solution at room temperature.

  • Homogenization: Briefly vortex the stock solution to ensure it is homogeneous.

  • Intermediate Dilution: Prepare an intermediate dilution by adding a small volume of the stock solution to your assay buffer. It is crucial to vortex the solution immediately and vigorously after adding the stock to prevent precipitation.

  • Serial Dilutions: Perform further serial dilutions from the intermediate stock to achieve the final desired concentrations for your experiment.

  • Vehicle Control: Prepare a vehicle control that contains the same final concentration of the organic solvent and any other excipients as your test samples.

Visualizations

Signaling Pathway of HA-966

HA-966 and its active enantiomer, (+)-HA-966, act as antagonists at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.[5][6] This modulation of the NMDA receptor is central to its pharmacological effects.

HA966_Signaling_Pathway cluster_receptor NMDA Receptor Complex Glutamate_Site Glutamate Site Activation Receptor Activation Glycine_Site Glycine Site Blockade Blockade Ion_Channel Ion Channel Ca_Influx Ca²+ Influx Ion_Channel->Ca_Influx No_Ca_Influx No Ca²+ Influx Glutamate Glutamate Glutamate->Glutamate_Site Binds Glycine Glycine Glycine->Glycine_Site Binds HA966 HA-966 Analogue HA966->Glycine_Site Antagonizes Activation->Ion_Channel Opens Blockade->Ion_Channel Prevents Opening Solubilization_Workflow cluster_troubleshoot Troubleshooting Options start Start: New HA-966 Analogue stock_prep Prepare 10 mM Stock in DMSO start->stock_prep aq_dilution Dilute to Final Conc. in Aqueous Buffer stock_prep->aq_dilution visual_insp Visually Inspect for Precipitation aq_dilution->visual_insp proceed Proceed with Assay visual_insp->proceed No Precipitation troubleshoot Troubleshoot Solubility visual_insp->troubleshoot Precipitation lower_conc Lower Final Concentration troubleshoot->lower_conc cosolvent Add Co-solvent (e.g., 1% DMSO) troubleshoot->cosolvent ph_adjust Adjust Buffer pH troubleshoot->ph_adjust cyclodextrin Use Cyclodextrin troubleshoot->cyclodextrin lower_conc->aq_dilution cosolvent->aq_dilution ph_adjust->aq_dilution cyclodextrin->aq_dilution

References

Technical Support Center: Enhancing Stereoselectivity in the Synthesis of HA-966 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing stereoselectivity in the synthesis of HA-966 (1-hydroxy-3-amino-pyrrolidone-2) and its derivatives. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during these synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the key stereocenters in HA-966 and why is stereocontrol important?

A1: HA-966 has a single stereocenter at the C3 position of the pyrrolidinone ring. This results in two enantiomers, (R)-(+)-HA-966 and (S)-(-)-HA-966. Stereocontrol is critical because the enantiomers exhibit distinct pharmacological profiles. The (R)-enantiomer is a selective antagonist at the glycine modulatory site of the NMDA receptor and is primarily responsible for the anxiolytic and neuroprotective effects. In contrast, the (S)-enantiomer is a potent sedative and muscle relaxant with much weaker activity at the NMDA receptor. Therefore, stereoselective synthesis is essential to produce the desired therapeutic agent and avoid unwanted side effects.

Q2: What are the primary strategies for achieving a stereoselective synthesis of HA-966 derivatives?

A2: The main strategies include:

  • Asymmetric Synthesis: Utilizing chiral starting materials, chiral auxiliaries, or chiral catalysts to directly form the desired enantiomer. A common approach involves the use of chiral precursors like D- or L-methionine.

  • Diastereoselective Reactions: Creating a second stereocenter to form diastereomers, which can be separated, followed by the removal of the chiral auxiliary. This is often achieved through diastereoselective reductions of a precursor.

  • Chiral Resolution: Synthesizing the racemic mixture and then separating the enantiomers using techniques like chiral chromatography or crystallization with a chiral resolving agent.

Q3: How can I confirm the stereochemical purity of my HA-966 derivative?

A3: The most common method for determining enantiomeric excess (e.e.) or diastereomeric ratio (d.r.) is through chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase to separate the stereoisomers, allowing for their quantification. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or derivatization with a chiral agent to form diastereomers can also be employed to determine stereochemical purity.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the stereoselective synthesis of HA-966 derivatives.

Problem 1: Low Diastereoselectivity in the Reduction of a Pyrrolidinone Precursor

  • Question: I am performing a reduction of a β-keto ester or a related precursor to generate the hydroxyl group in a HA-966 derivative, but I am obtaining a poor diastereomeric ratio. What are the likely causes and how can I improve the selectivity?

  • Answer: Low diastereoselectivity in such reductions is a common challenge and can be influenced by several factors:

    • Reducing Agent: The choice of reducing agent is critical. Bulky reducing agents, such as lithium triethylborohydride, often provide higher stereoselectivity by favoring attack from the less hindered face of the ketone.

    • Temperature: Lower reaction temperatures (e.g., -78 °C) generally enhance diastereoselectivity by increasing the energy difference between the transition states leading to the different diastereomers.

    • Solvent: The solvent can influence the conformation of the substrate and the reactivity of the reducing agent. It is advisable to screen different solvents to find the optimal conditions.

    • Protecting Groups: The nature and size of protecting groups on the pyrrolidinone ring can significantly impact the steric hindrance and, consequently, the facial selectivity of the reduction.

Problem 2: Poor Enantioselectivity in Asymmetric Cycloaddition Reactions

  • Question: I am using a 1,3-dipolar cycloaddition of a nitrone to form the pyrrolidine ring, but the enantioselectivity is low. What are the key parameters to optimize?

  • Answer: Achieving high enantioselectivity in asymmetric cycloaddition reactions depends heavily on the catalytic system and reaction conditions:

    • Chiral Ligand/Catalyst: The choice of chiral ligand for the metal catalyst (e.g., in Lewis acid-catalyzed reactions) is paramount. The ligand's electronic and steric properties dictate the chiral environment around the metal center. It is often necessary to screen a variety of ligands to find one that is optimal for your specific substrate.

    • Lewis Acid: The nature and strength of the Lewis acid can affect the geometry of the transition state and influence stereoselectivity.

    • Temperature and Solvent: As with diastereoselective reductions, lower temperatures and solvent screening are crucial for optimizing enantioselectivity.

    • Purity of Reagents: Ensure that all reagents, especially the chiral ligand and catalyst, are of high purity, as impurities can negatively impact the catalytic cycle and stereochemical outcome.

Problem 3: Difficulty in Separating Enantiomers by Chiral HPLC

  • Question: I am trying to resolve a racemic mixture of a HA-966 derivative using chiral HPLC, but I am getting poor separation. What can I do to improve the resolution?

  • Answer: Poor resolution in chiral HPLC can be addressed by systematically optimizing the chromatographic conditions:

    • Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor. Different types of CSPs (e.g., polysaccharide-based, protein-based) have different selectivities. It is often necessary to screen several columns.

    • Mobile Phase: The composition of the mobile phase (e.g., the ratio of hexane to isopropanol in normal phase) significantly affects retention and resolution. Modifiers such as diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) can also improve peak shape and separation.

    • Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution by allowing more time for interaction with the stationary phase. Temperature can also affect selectivity; therefore, it is a parameter worth optimizing.

Quantitative Data

The following tables summarize quantitative data on the stereoselective synthesis of pyrrolidine derivatives, which are relevant to the synthesis of HA-966.

Table 1: Diastereoselective Reduction of a β-Enamino Ester Precursor

EntryReducing AgentSolventTemperature (°C)Diastereomeric Ratio (cis:trans)
1NaBH(OAc)₃Acetic AcidRT1:1.5
2NaBH₃CNAcidic MethanolRT1:2
310% Pd/C, H₂Acetic AcidRTNo Reaction
420% Pd(OH)₂/C, H₂Acetic AcidRTStarting Material Recovered

Table 2: Effect of Lewis Acid on a Diastereoselective Cycloaddition Reaction

EntryLewis AcidSolventTemperature (°C)Diastereomeric Ratio
1NoneToluene1101:1
2MgBr₂·OEt₂CH₂Cl₂-78 to RT>95:5
3ZnCl₂CH₂Cl₂-78 to RT90:10
4Sc(OTf)₃CH₂Cl₂-78 to RT85:15

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Reduction of a β-Enamino Ester

  • Dissolve the β-enamino ester precursor (1.0 eq) in anhydrous acidic methanol under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the diastereomers.

  • Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy or chiral HPLC.

Protocol 2: General Procedure for Chiral Resolution of HA-966 Derivatives by HPLC

  • Column Selection: Screen different chiral stationary phases (e.g., Chiralpak AD-H, Chiralcel OD-H) to identify a column that provides baseline separation of the enantiomers.

  • Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). For basic compounds like HA-966, add a small amount of an amine modifier like diethylamine (e.g., 0.1%) to the mobile phase to improve peak shape.

  • Sample Preparation: Dissolve a small amount of the racemic HA-966 derivative in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: Start with a flow rate of 1.0 mL/min. This can be adjusted to optimize resolution.

    • Detection: Use a UV detector at a wavelength where the compound has significant absorbance.

    • Temperature: Maintain the column at a constant temperature (e.g., 25 °C).

  • Injection and Analysis: Inject a small volume (e.g., 10 µL) of the sample and record the chromatogram. The two peaks correspond to the two enantiomers.

  • Quantification: The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100, where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

Visualizations

experimental_workflow cluster_synthesis Stereoselective Synthesis start Racemic Precursor Synthesis resolution Chiral Resolution (e.g., HPLC) start->resolution diastereoselective Diastereoselective Reaction start->diastereoselective product Enantiopure HA-966 Derivative resolution->product asymmetric Asymmetric Synthesis (Chiral Catalyst/Auxiliary) asymmetric->product separation Diastereomer Separation diastereoselective->separation removal Auxiliary Removal separation->removal removal->product signaling_pathway HA966 (R)-HA-966 GlycineSite Glycine Site (NMDA Receptor) HA966->GlycineSite Antagonist NMDA_Receptor NMDA Receptor GlycineSite->NMDA_Receptor Modulates Ca_influx Ca²⁺ Influx NMDA_Receptor->Ca_influx Blocks Neuronal_Activity Neuronal Activity Ca_influx->Neuronal_Activity Reduces

HA-966 In Vivo Experimental Variability Troubleshooting Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental variability when working with HA-966 in vivo.

Frequently Asked Questions (FAQs)

Q1: My in vivo experiment with HA-966 is yielding inconsistent behavioral results. What are the most likely causes?

A1: Inconsistent results with HA-966 often stem from its nature as a racemic mixture. HA-966 is composed of two enantiomers with distinct pharmacological profiles:

  • (R)-(+)-HA-966: This enantiomer is a low-efficacy partial agonist at the glycine modulatory site of the NMDA receptor.[1][2] It is primarily responsible for the anxiolytic and neuroprotective effects.[3][4]

  • (S)-(-)-HA-966: This enantiomer has weak activity at the NMDA receptor but is a potent sedative and muscle relaxant.[1][5]

Variability can arise if the ratio of these enantiomers is not consistent across batches of the compound or if the desired effect is being masked by the opposing effects of the other enantiomer. For example, at higher doses of the racemic mixture, the sedative effects of the (S)-(-) enantiomer may obscure the anxiolytic effects of the (R)-(+) enantiomer.

Q2: I am observing unexpected sedative or ataxic effects in my animals. How can I mitigate this?

A2: The sedative and ataxic effects of HA-966 are primarily attributed to the (S)-(-)-enantiomer.[1][5] If these effects are confounding your experiment, consider the following:

  • Use the purified (R)-(+)-HA-966 enantiomer: This is the most effective way to isolate the desired anxiolytic or neuroprotective effects without the sedative side effects.[3]

  • Reduce the dose of racemic HA-966: The sedative effects of the (S)-(-) enantiomer are dose-dependent. Lowering the dose may reduce sedation while retaining the desired activity of the (R)-(+) enantiomer.

  • Careful behavioral observation and scoring: Ensure your behavioral paradigms can distinguish between sedation/ataxia and the specific behaviors of interest.

Q3: What is the recommended vehicle for dissolving HA-966 for in vivo administration?

A3: For in vivo administration, HA-966 is typically dissolved in a sterile, aqueous vehicle. Saline (0.9% NaCl) is a commonly used and appropriate vehicle. For compounds with limited water solubility, a small amount of a solubilizing agent like DMSO can be used, followed by dilution in saline or PBS to a final concentration that is non-toxic to the animals (typically <1% DMSO).[6] Always ensure the final solution is sterile and administered at an appropriate pH.

Q4: Are there any known off-target effects of HA-966 that could influence my results?

A4: Yes, HA-966 has been shown to affect the dopaminergic system. It can selectively elevate dopamine levels in the corpus striatum.[7] The (S)-(-) enantiomer, in particular, is thought to disrupt striatal dopaminergic mechanisms, which may contribute to its sedative effects.[1][5] When designing and interpreting your experiments, it is important to consider these potential interactions, especially if your research involves dopamine-related pathways or behaviors.

Quantitative Data Summary

The following table summarizes key quantitative data for HA-966 and its enantiomers from in vivo and in vitro studies.

ParameterCompoundValueSpeciesAssayReference
IC₅₀ (Glycine Binding) (R)-(+)-HA-96612.5 µMRatRadioligand Binding[1]
(S)-(-)-HA-966339 µMRatRadioligand Binding[1]
Racemic HA-96617.5 µMRatRadioligand Binding[8]
IC₅₀ (NMDA Response) (R)-(+)-HA-96613 µMRatCultured Cortical Neurons[1]
(S)-(-)-HA-966708 µMRatCultured Cortical Neurons[1]
ED₅₀ (Anticonvulsant) (R)-(+)-HA-96652.6 mg/kg i.p.MouseSound-induced seizures[1][9]
(S)-(-)-HA-9668.8 mg/kg i.v.MouseElectroshock seizures[9]
Racemic HA-96613.2 mg/kg i.v.MouseElectroshock seizures[9]
Anxiolytic Dose (R)-(+)-HA-96615 mg/kgRatConditioned Stress[10]
(R)-(+)-HA-96630-60 mg/kg i.p.HamsterGenetic Dystonia Model[11]
Sedative/Ataxic Effect (S)-(-)-HA-966>25-fold more potent than (R)-(+)-enantiomerMouseRotarod Performance[5]

Detailed Experimental Protocols

Elevated Plus Maze (EPM) for Anxiolytic Activity

This protocol is adapted for testing the anxiolytic effects of (R)-(+)-HA-966.

1. Apparatus:

  • A plus-shaped maze with two open arms and two closed arms, elevated at least 50 cm from the floor.[12]

  • The maze should be made of a non-reflective material and placed in a dimly lit room with consistent, low-level illumination.

  • An overhead camera connected to a video-tracking system (e.g., ANY-maze, EthoVision XT) is used for recording and analysis.[12]

2. Animals:

  • Adult male rodents (e.g., Wistar rats, C57BL/6 mice).

  • Animals should be habituated to the testing room for at least 60 minutes prior to the experiment.[13]

3. Drug Preparation and Administration:

  • Dissolve (R)-(+)-HA-966 in sterile 0.9% saline.

  • Administer the drug via intraperitoneal (i.p.) injection 30 minutes before placing the animal on the maze.

  • A vehicle control group (saline injection) must be included.

4. Experimental Procedure:

  • Gently place the animal in the center of the maze, facing a closed arm.[14]

  • Allow the animal to freely explore the maze for 5 minutes.[15]

  • The maze should be thoroughly cleaned with 70% ethanol between each animal to eliminate olfactory cues.[15]

5. Data Analysis:

  • Primary measures of anxiety include:

    • Time spent in the open arms.

    • Number of entries into the open arms.

  • Anxiolytic compounds are expected to increase both of these measures.

  • Locomotor activity (total distance traveled, number of closed arm entries) should also be analyzed to rule out confounding effects of hyperactivity or sedation.

Catalepsy Bar Test for Sedative/Motor Effects

This protocol is designed to assess the cataleptic effects potentially induced by the (S)-(-)-enantiomer of HA-966 or high doses of the racemate.

1. Apparatus:

  • A horizontal bar (approximately 1 cm in diameter) elevated to a height that requires the animal to be in a "rearing" position with its forepaws on the bar and hind paws on the floor (e.g., 10-12 cm for rats).[16][17]

  • A stopwatch or an automated system for recording the latency to descend.[16]

2. Animals:

  • Adult male rats are commonly used for this test.

3. Drug Preparation and Administration:

  • Dissolve (S)-(-)-HA-966 or racemic HA-966 in sterile 0.9% saline.

  • Administer the drug via i.p. injection at a predetermined time before the test (e.g., 30-60 minutes).

  • Include a vehicle control group.

4. Experimental Procedure:

  • Gently place the rat's forepaws on the bar.[18]

  • Measure the descent latency, defined as the time it takes for the animal to remove both forepaws from the bar.[18]

  • A cut-off time (e.g., 180 seconds) is typically used.

  • The test can be repeated multiple times for each animal with a short inter-trial interval.[18]

5. Data Analysis:

  • A significant increase in the descent latency compared to the vehicle group indicates a cataleptic effect.

Visualizations

HA966_Signaling_Pathway cluster_NMDA NMDA Receptor Complex cluster_Drug HA-966 Action cluster_Effects Cellular & Behavioral Effects NMDA_Receptor NMDA Receptor Glycine_Site Glycine Site Glycine_Site->NMDA_Receptor Glycine Co-agonist Binding Channel_Modulation Reduced Ion Channel Opening Glycine_Site->Channel_Modulation Inhibits Glycine- dependent potentiation Glutamate_Site Glutamate Site Glutamate_Site->NMDA_Receptor Glutamate Binding Ion_Channel Ion Channel HA966_R (R)-(+)-HA-966 HA966_R->Glycine_Site Antagonist/ Low-efficacy Partial Agonist HA966_S (S)-(-)-HA-966 Sedation Sedation & Ataxia HA966_S->Sedation Dopamine_System Dopamine System Modulation HA966_S->Dopamine_System Anxiolysis Anxiolysis & Neuroprotection Channel_Modulation->Anxiolysis

Caption: Mechanism of action of HA-966 enantiomers at the NMDA receptor and downstream effects.

HA966_Experimental_Workflow cluster_Prep Preparation cluster_Dosing Dosing cluster_Testing Behavioral Testing cluster_Analysis Data Analysis Animal_Habituation Animal Habituation (e.g., 60 min) Administration Drug Administration (e.g., i.p., 30 min pre-test) Animal_Habituation->Administration Drug_Prep Drug Preparation (HA-966 in Saline) Drug_Prep->Administration Behavioral_Test Behavioral Assay (e.g., Elevated Plus Maze) Administration->Behavioral_Test Data_Collection Data Collection (Video Tracking) Behavioral_Test->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

Caption: A typical experimental workflow for an in vivo study using HA-966.

HA966_Troubleshooting_Tree Start Inconsistent or Unexpected In Vivo Results with HA-966 Q1 Are you using racemic HA-966? Start->Q1 Q2 Are you observing sedation or ataxia? Start->Q2 A1_Yes Variability is likely due to the opposing effects of the (R) and (S) enantiomers. Q1->A1_Yes Yes A1_No Consider other sources of variability. Q1->A1_No No Solution1 Solution: Use purified (R)-(+)-HA-966 for anxiolytic/ neuroprotective studies. A1_Yes->Solution1 A1_No->Q2 A2_Yes This is likely due to the (S)-(-)-enantiomer. Q2->A2_Yes Yes A2_No Proceed to other troubleshooting steps. Q2->A2_No No Solution2 Solution: - Use purified (R)-(+)-HA-966 - Lower the dose of racemic HA-966 - Use behavioral tests that can distinguish sedation from the desired behavioral endpoint. A2_Yes->Solution2 Solution3 Check: - Drug formulation and stability - Dosing accuracy and timing - Animal handling and habituation - Environmental consistency A2_No->Solution3

Caption: A troubleshooting decision tree for addressing variability in HA-966 experiments.

References

Technical Support Center: Synthesis of (R)-(+)-HA-966

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding racemization during the synthesis of the biologically active (R)-(+)-enantiomer of HA-966.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in HA-966 synthesis?

A1: Racemization is the process by which an enantiomerically pure substance is converted into a mixture of equal parts of both enantiomers (a racemate). In the context of HA-966, the desired biological activity, specifically as a selective glycine/N-methyl-D-aspartate (NMDA) receptor antagonist, resides in the (R)-(+)-enantiomer. The (S)-(-)-enantiomer is significantly less active at the glycine site and exhibits potent sedative effects. Therefore, maintaining the chiral integrity of the C3 stereocenter is paramount to ensure the therapeutic efficacy and safety of the final compound.

Q2: Which steps in the enantioselective synthesis of (R)-(+)-HA-966 are most prone to racemization?

A2: Based on synthetic routes starting from chiral precursors like D-methionine or D-glutamic acid, the steps involving the formation and manipulation of the γ-lactam ring are particularly susceptible to racemization. Key areas of concern include:

  • Cyclization to form the pyrrolidin-2-one ring: This step often involves the activation of a carboxylic acid and subsequent intramolecular nucleophilic attack by an amine. The conditions used for this cyclization, especially the choice of base and temperature, can lead to epimerization at the α-carbon.

  • Functional group manipulations on the pyrrolidin-2-one ring: Any reaction that involves the formation of an enolate or a similar planar intermediate at the C3 position can compromise the stereochemical integrity.

Q3: What are the general mechanisms of racemization relevant to HA-966 synthesis?

A3: The primary mechanism of racemization for the α-amino carbonyl structure in HA-966 is through the formation of a planar enolate intermediate. This can be facilitated by:

  • Base-catalyzed enolization: A base can abstract the acidic α-proton at the C3 position, leading to the formation of a planar enolate ion. Reprotonation can then occur from either face, resulting in a mixture of enantiomers.

  • Acid-catalyzed enolization: Under acidic conditions, protonation of the carbonyl oxygen can also facilitate the formation of an enol, which is a planar intermediate that can lead to racemization upon tautomerization back to the keto form.

Troubleshooting Guide: Minimizing Racemization

This guide addresses specific issues that may lead to a loss of enantiomeric purity during the synthesis of (R)-(+)-HA-966.

Problem Potential Cause Recommended Solution
Low enantiomeric excess (ee) in the final HA-966 product. Use of a strong base during the cyclization step. Employ a weaker, non-nucleophilic base such as N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like sodium hydride or lithium diisopropylamide (LDA).
Elevated reaction temperature. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. For many cyclization reactions, starting at 0°C and slowly warming to room temperature is a good practice.
Prolonged reaction times. Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that may induce racemization.
Inappropriate solvent choice. The polarity of the solvent can influence the rate of racemization. Aprotic solvents are generally preferred. Consider screening solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile.
Inconsistent ee values between batches. Variability in reagent quality. Ensure the purity and dryness of all reagents and solvents. Water and other protic impurities can affect the course of the reaction.
Inaccurate temperature control. Use a reliable temperature control system, such as a cryostat or a well-calibrated temperature probe, to maintain consistent reaction temperatures.
Racemization during purification. Exposure to acidic or basic conditions during chromatography. If using silica gel chromatography, which can be acidic, consider neutralizing the silica gel with a suitable amine before use or opt for a different stationary phase like alumina. Use buffered mobile phases where appropriate.

Experimental Protocols

Representative Enantioselective Synthesis of (R)-(+)-HA-966 from D-Methionine

This protocol is a representative procedure based on established synthetic strategies for chiral γ-lactams.

Step 1: N-Protection of D-Methionine

  • To a solution of D-methionine in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium bicarbonate.

  • Cool the mixture to 0°C and add the protecting group reagent (e.g., benzyl chloroformate for Cbz protection or di-tert-butyl dicarbonate for Boc protection) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work up the reaction to isolate the N-protected D-methionine.

Step 2: Reduction of the Carboxylic Acid

  • Dissolve the N-protected D-methionine in an anhydrous aprotic solvent like THF.

  • Cool the solution to 0°C and add a reducing agent (e.g., borane-THF complex) dropwise.

  • Stir the reaction at room temperature until the reduction is complete.

  • Quench the reaction carefully and perform an extractive work-up to isolate the corresponding amino alcohol.

Step 3: Cyclization to the Pyrrolidin-2-one

  • This is a critical step for maintaining stereochemical integrity.

  • Dissolve the N-protected amino alcohol in an anhydrous solvent such as THF.

  • Cool the solution to 0°C.

  • Add a mild base (e.g., N-methylmorpholine) followed by a cyclizing agent (e.g., a carbodiimide like DCC or EDC, often with an additive like HOBt to suppress racemization).

  • Stir the reaction at 0°C and then allow it to slowly warm to room temperature.

  • Monitor the reaction closely and, upon completion, filter and concentrate the reaction mixture. Purify the resulting N-protected 3-amino-pyrrolidin-2-one.

Step 4: Introduction of the 1-Hydroxy Group and Deprotection

  • The specific methodology for introducing the hydroxyl group at the N1 position can vary. One approach involves the use of an appropriate hydroxylating agent.

  • Finally, remove the N-protecting group under conditions that do not induce racemization (e.g., hydrogenolysis for a Cbz group or mild acid treatment for a Boc group) to yield (R)-(+)-HA-966.

Protocol for Determination of Enantiomeric Excess by Chiral HPLC

Objective: To determine the enantiomeric purity of a synthesized batch of HA-966.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

Mobile Phase:

  • A mixture of n-hexane and isopropanol is commonly used. The exact ratio should be optimized to achieve baseline separation of the enantiomers. A typical starting point is 90:10 (n-hexane:isopropanol).

  • For basic compounds like HA-966, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and resolution.

Procedure:

  • Sample Preparation: Prepare a standard solution of racemic HA-966 and a solution of the synthesized (R)-(+)-HA-966 in the mobile phase at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 210 nm

  • Analysis:

    • Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.

    • Inject the synthesized sample.

    • Integrate the peak areas for both enantiomers in the chromatogram of the synthesized sample.

  • Calculation of Enantiomeric Excess (ee):

    • ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

Racemization_Pathway R_HA966 (R)-(+)-HA-966 (Chirally Pure) Enolate Planar Enolate Intermediate R_HA966->Enolate + Base - H+ Enolate->R_HA966 + H+ Racemic Racemic HA-966 (50% R, 50% S) Enolate->Racemic + H+ (Non-selective protonation)

Caption: Mechanism of base-catalyzed racemization of HA-966.

Troubleshooting_Workflow Start Low Enantiomeric Excess (ee) Observed Check_Base Is a strong base used? Start->Check_Base Change_Base Switch to a weaker base (e.g., NMM, collidine) Check_Base->Change_Base Yes Check_Temp Is the reaction temperature elevated? Check_Base->Check_Temp No End Improved Enantiomeric Excess Change_Base->End Lower_Temp Reduce reaction temperature (e.g., 0°C to RT) Check_Temp->Lower_Temp Yes Check_Time Is the reaction time prolonged? Check_Temp->Check_Time No Lower_Temp->End Optimize_Time Monitor reaction and quench upon completion Check_Time->Optimize_Time Yes Check_Time->End No Optimize_Time->End

Caption: Decision tree for troubleshooting low enantiomeric excess.

Technical Support Center: Enhancing Blood-Brain Barrier Penetration of HA-966 Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the blood-brain barrier (BBB) penetration of HA-966 analogues.

Frequently Asked Questions (FAQs)

Q1: My HA-966 analogue shows good in vitro efficacy but has poor brain uptake in vivo. What are the likely reasons?

A1: This is a common challenge in CNS drug development. Several factors could be contributing to this discrepancy:

  • Low Passive Permeability: The analogue may possess physicochemical properties that hinder its ability to cross the lipophilic BBB. Key parameters to evaluate are its LogP (lipophilicity), polar surface area (PSA), molecular weight, and number of hydrogen bond donors and acceptors.[1][2][3]

  • Active Efflux: The compound may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp), which actively pump it out of the brain.[1]

  • Rapid Metabolism: The analogue might be quickly metabolized in the periphery, reducing the concentration available to cross the BBB.

  • High Plasma Protein Binding: Extensive binding to plasma proteins can limit the free fraction of the drug available to partition into the brain.[1]

Q2: What are the initial steps to improve the BBB penetration of a polar HA-966 analogue?

A2: A common initial strategy is to increase the lipophilicity of the molecule. This can be achieved through several medicinal chemistry approaches:

  • Prodrug Strategy: Masking polar functional groups with lipophilic moieties that can be cleaved in the brain to release the active drug is a widely used technique.[4][5][6][7] For example, esterifying a hydroxyl group or amidating a carboxylic acid can significantly increase lipophilicity.[8]

  • Lipidization: Covalently attaching lipid carriers, such as fatty acids, to the drug molecule can enhance its ability to cross the BBB.[5]

  • Structural Modifications: Systematically modifying the core structure of the HA-966 analogue to reduce its PSA and hydrogen bonding capacity can improve passive diffusion.

Q3: How can I determine if my HA-966 analogue is a substrate for P-glycoprotein?

A3: Several in vitro assays can be used to assess whether your compound is a P-gp substrate. A common method is the bidirectional transport assay using cell lines that overexpress P-gp, such as MDCK-MDR1 cells. In this assay, the transport of the compound is measured in both the apical-to-basolateral and basolateral-to-apical directions. A significantly higher efflux ratio (B-A/A-B) indicates that the compound is a substrate for P-gp.

Q4: What in vitro BBB model is most suitable for screening a series of HA-966 analogues?

A4: The choice of the in vitro BBB model depends on the screening throughput required and the level of biological complexity needed.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that assesses passive permeability across an artificial lipid membrane. It is useful for early-stage screening of a large number of compounds to rank them based on their lipophilicity and passive diffusion potential.[9][10][11]

  • Cell-based Transwell Models: These models utilize a monolayer of brain endothelial cells cultured on a semi-permeable membrane. They provide a more biologically relevant system to study both passive and active transport mechanisms. Co-culture models that include astrocytes and pericytes can further enhance the barrier properties of the endothelial cells.

Q5: My in vitro BBB model shows low and inconsistent Trans-endothelial Electrical Resistance (TEER) values. What could be the cause?

A5: Low and variable TEER values are a common issue and can be caused by several factors:

  • Incomplete Cell Monolayer Confluence: Ensure that the cells have reached full confluence before starting the experiment.

  • Cell Passage Number: Use cells within a consistent and low passage number range, as barrier properties can diminish with repeated passaging.

  • Culture Conditions: Optimize culture media components, as factors like serum and specific supplements can significantly impact TEER.[12]

  • Measurement Technique: Ensure consistent electrode placement and proper equilibration of the measurement device.[13][14]

Troubleshooting Guides

Troubleshooting Poor In Vivo Brain Penetration
Problem Possible Cause Recommended Solution
Low Brain-to-Plasma Ratio Poor passive permeability due to low lipophilicity or high polar surface area.Increase lipophilicity through prodrug strategies or structural modifications. Aim for a LogP between 1.5 and 2.5 and a PSA below 90 Ų.[3]
Active efflux by transporters like P-glycoprotein.Conduct a P-gp substrate assay. If positive, design analogues that are not recognized by the transporter or co-administer a P-gp inhibitor in preclinical studies.
High plasma protein binding.Measure the fraction of unbound drug in plasma. Modify the compound to reduce its affinity for plasma proteins.[1]
Rapid Disappearance from Brain Tissue High clearance from the brain.Investigate potential active efflux from the brain or rapid metabolism within the brain tissue.
Instability of the compound in the brain.Assess the metabolic stability of the compound in brain homogenates.
Troubleshooting In Vitro BBB Permeability Assays
Problem Possible Cause Recommended Solution
Low TEER Values in Transwell Model Sub-optimal cell culture conditions.Optimize cell seeding density, media composition, and culture duration. Consider co-culture with astrocytes or pericytes to enhance barrier tightness.[12]
Inconsistent measurement technique.Ensure consistent electrode placement and temperature during measurements. Use a blank insert to subtract background resistance.[13][14]
High Variability in PAMPA Results Inconsistent lipid membrane formation.Ensure proper and consistent application of the lipid solution to the filter plate.
Compound precipitation in the donor well.Check the solubility of the compound in the assay buffer. If necessary, adjust the concentration or add a co-solvent.
Time-sensitive assay steps not being followed.Adhere strictly to incubation times and the timing of sample transfers to analysis plates.[15]
Poor Correlation Between In Vitro and In Vivo Data The in vitro model lacks key biological components.Consider using a more complex in vitro model, such as a microfluidic "organ-on-a-chip" system, which can incorporate shear stress and multiple cell types.
Species differences in transporters or metabolism.If possible, use human-derived cells in your in vitro models to better predict human BBB penetration.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a method for rapidly assessing the passive permeability of HA-966 analogues.[9][10]

Materials:

  • 96-well filter plates with a PVDF membrane

  • 96-well acceptor plates

  • Phospholipid solution (e.g., 2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • HA-966 analogues dissolved in a suitable solvent (e.g., DMSO)

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Prepare the Donor Plate: Add 5 µL of the phospholipid solution to each well of the filter plate and allow the solvent to evaporate.

  • Prepare the Acceptor Plate: Fill each well of the acceptor plate with 300 µL of PBS.

  • Prepare the Donor Solutions: Dissolve the HA-966 analogues in PBS to the desired concentration (typically 100-200 µM) with a final DMSO concentration of less than 1%.

  • Start the Assay: Carefully place the filter plate on top of the acceptor plate, ensuring no air bubbles are trapped. Add 150 µL of the donor solution to each well of the filter plate.

  • Incubation: Incubate the plate assembly at room temperature for 4-16 hours.

  • Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).

  • Calculate Permeability: The effective permeability (Pe) can be calculated using the following equation: Pe = (V_A / (Area * Time)) * ln(1 - [Drug]_acceptor / [Drug]_equilibrium)

Protocol 2: In Vivo Microdialysis for Brain Pharmacokinetic Studies

This protocol allows for the continuous sampling of the unbound concentration of an HA-966 analogue in the brain extracellular fluid of a freely moving animal.[16][17][18][19]

Materials:

  • Microdialysis probes

  • Stereotaxic apparatus

  • Syringe pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • Anesthesia and surgical tools

  • LC-MS/MS system for sample analysis

Procedure:

  • Surgical Implantation: Anesthetize the animal and place it in the stereotaxic apparatus. Implant the microdialysis probe into the target brain region (e.g., striatum or hippocampus).

  • Probe Perfusion: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 0.5-2 µL/min) using a syringe pump.

  • Stabilization: Allow the animal to recover from surgery and the probe to stabilize for at least 2-4 hours before drug administration.

  • Drug Administration: Administer the HA-966 analogue via the desired route (e.g., intravenous or intraperitoneal).

  • Dialysate Collection: Collect dialysate samples at regular intervals (e.g., every 15-30 minutes) using a fraction collector.

  • Sample Analysis: Analyze the concentration of the HA-966 analogue in the dialysate samples using a validated LC-MS/MS method.[20][21][22][23][24]

  • Data Analysis: Plot the brain concentration-time profile and calculate key pharmacokinetic parameters such as Cmax, Tmax, and the area under the curve (AUC). The brain-to-plasma concentration ratio can be determined by concurrently collecting blood samples.[25]

Quantitative Data Summary

The following tables provide representative data for physicochemical properties and BBB permeability of CNS drugs, which can be used as a benchmark for the development of HA-966 analogues.

Table 1: Physicochemical Properties Influencing BBB Penetration

PropertyGenerally Favorable for BBB PenetrationReference
Molecular Weight (Da) < 450[3]
LogP 1.5 - 2.5[3]
Polar Surface Area (PSA) (Ų) < 90[3]
Hydrogen Bond Donors ≤ 3[3]
Hydrogen Bond Acceptors ≤ 7[3]

Table 2: In Vitro BBB Permeability of Selected NMDA Receptor Antagonists

CompoundApparent Permeability (Papp) (10⁻⁶ cm/s)In Vitro ModelReference
Memantine 33.77Co-culture of bovine brain capillary endothelial cells and rat astrocytes[26]
MK-801 21.34Co-culture of bovine brain capillary endothelial cells and rat astrocytes[26]
5,7-DCKA 3.52Co-culture of bovine brain capillary endothelial cells and rat astrocytes[26]

Visualizations

experimental_workflow cluster_design Analogue Design & Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation design Design Analogues (e.g., Prodrugs) synthesis Chemical Synthesis design->synthesis pampa PAMPA Assay synthesis->pampa Initial Permeability Screen transwell Transwell BBB Model pampa->transwell pgp P-gp Substrate Assay transwell->pgp pk Pharmacokinetic Studies (Brain Microdialysis) pgp->pk Lead Candidate Selection pd Pharmacodynamic Studies pk->pd pd->design Optimization Cycle

Caption: A typical experimental workflow for improving the BBB penetration of HA-966 analogues.

signaling_pathway cluster_bbb Blood-Brain Barrier Endothelial Cell nmda_r NMDA Receptor rhoa RhoA Activation nmda_r->rhoa Non-ionotropic signaling rock ROCK Activation rhoa->rock mlc Myosin Light Chain Phosphorylation rock->mlc cytoskeleton Cytoskeletal Rearrangement mlc->cytoskeleton permeability Increased Paracellular Permeability cytoskeleton->permeability ha966 HA-966 Analogue ha966->nmda_r Antagonist

Caption: Potential signaling pathway involved in modulating BBB permeability via endothelial NMDA receptors.[27][28][29]

References

Validation & Comparative

Comparative Analysis of Analytical Techniques for the Characterization of 3-Amino-1-hydroxypyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

NMR and Mass Spectrometry Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the expected mass spectrometric data for 3-Amino-1-hydroxypyrrolidin-2-one.

Table 1: Predicted ¹H NMR Data (500 MHz, D₂O)

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
H33.8 - 4.2ddJ = 8.5, 4.5
H4α2.2 - 2.5m
H4β1.9 - 2.2m
H5α3.4 - 3.7m
H5β3.1 - 3.4m
NH₂4.8 (exchangeable)s
OH4.8 (exchangeable)s

Note: Predicted values are generated using online NMR prediction tools and may vary from experimental results. Chemical shifts of NH₂ and OH protons are highly dependent on solvent and concentration and may exchange with D₂O.

Table 2: Predicted ¹³C NMR Data (125 MHz, D₂O)

Carbon AtomPredicted Chemical Shift (ppm)
C2 (C=O)175 - 180
C355 - 60
C428 - 33
C545 - 50

Note: Predicted values are generated using online NMR prediction tools and may vary from experimental results.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

IonCalculated m/z
[M+H]⁺117.0608
[M+Na]⁺139.0427
[M-H]⁻115.0462

Calculations are based on the monoisotopic mass of C₄H₈N₂O₂.

Table 4: Expected ESI-MS/MS Fragmentation

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral Loss
117.0608100.0553NH₃
117.060888.0393H₂NCO
117.060872.0448H₂O + HCN
117.060856.0495H₂NCO + NH₃

Fragmentation patterns are proposed based on the analysis of similar pyrrolidinone structures.

Experimental Protocols

Detailed methodologies for acquiring the NMR and mass spectrometry data are provided below.

2.1 NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 500 MHz NMR Spectrometer

Sample Preparation:

  • Weigh 5-10 mg of this compound.

  • Dissolve the sample in 0.6 mL of deuterium oxide (D₂O).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 3.98 s

  • Spectral Width: 20.5 ppm

¹³C NMR Acquisition Parameters:

  • Pulse Program: zgpg30

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.09 s

  • Spectral Width: 240 ppm

2.2 Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the accurate mass and fragmentation pattern of the molecule.

Instrumentation: High-Resolution Time-of-Flight (TOF) Mass Spectrometer coupled with a Liquid Chromatography (LC) system.

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in water or methanol.

  • Dilute the stock solution to a final concentration of 10 µg/mL with the mobile phase.

LC-MS Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry Parameters:

  • Ionization Mode: ESI Positive and Negative

  • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative)

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Mass Range: 50-500 m/z

  • Collision Energy (for MS/MS): Ramped from 10-40 eV

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the characterization of this compound using NMR and MS.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition cluster_interpretation Data Interpretation Sample This compound Dissolve_NMR Dissolve in D2O Sample->Dissolve_NMR Dissolve_MS Dissolve in Water/MeOH Sample->Dissolve_MS NMR NMR Spectroscopy Dissolve_NMR->NMR MS Mass Spectrometry Dissolve_MS->MS H1_NMR 1H NMR NMR->H1_NMR C13_NMR 13C NMR NMR->C13_NMR HRMS_spec HRMS MS->HRMS_spec MSMS_spec MS/MS MS->MSMS_spec Structure Structural Elucidation H1_NMR->Structure C13_NMR->Structure Formula Molecular Formula Confirmation HRMS_spec->Formula Fragmentation Fragmentation Pathway MSMS_spec->Fragmentation Structure->Formula Fragmentation->Structure

Analytical Workflow for Characterization

Comparison with Alternative Techniques

While NMR and MS are primary tools for structural elucidation, other techniques can provide complementary information, especially concerning stereochemistry and purity.

4.1 Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) to separate enantiomers of a chiral molecule.[1] Since this compound possesses a stereocenter at the C3 position, resolving its enantiomers is crucial for pharmaceutical applications.

Advantages:

  • Quantitative Enantiomeric Purity: Provides accurate determination of the enantiomeric excess (ee).[2]

  • Preparative Separation: Can be scaled up to isolate individual enantiomers.

  • High Sensitivity: Can detect and quantify low levels of the undesired enantiomer.

Disadvantages:

  • Method Development: Finding a suitable chiral stationary phase and mobile phase can be time-consuming.

  • Cost: Chiral columns are generally more expensive than standard HPLC columns.

Table 5: Comparison of Analytical Techniques

TechniqueInformation ProvidedSample AmountThroughputPrimary Application
NMR Spectroscopy Detailed structural information (connectivity, stereochemistry)mgLowStructure Elucidation
Mass Spectrometry Molecular weight, elemental composition, fragmentationµg - ngHighMolecular Formula, Identification
Chiral HPLC Enantiomeric purity, separation of stereoisomersµgMediumChiral Separation and Quantification
Circular Dichroism Absolute configuration, secondary structure of chiral moleculesµgHighStereochemical Analysis

4.2 Circular Dichroism (CD) Spectroscopy

Principle: CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules.[3] The resulting spectrum is characteristic of the molecule's absolute configuration and conformation.

Advantages:

  • Determination of Absolute Configuration: Can be used to assign the absolute stereochemistry (R/S) by comparing the experimental spectrum to theoretical calculations or known standards.

  • Conformational Analysis: Sensitive to changes in the three-dimensional structure of the molecule in solution.

  • Non-destructive: The sample can be recovered after analysis.

Disadvantages:

  • Requires a Chromophore: The molecule must have a chromophore that absorbs in the UV-Vis region to produce a CD signal. The amide bond in this compound is expected to provide a suitable chromophore.

  • Interpretation can be complex: Relating the CD spectrum to a specific conformation can require computational modeling.

Conclusion

The comprehensive characterization of this compound requires a multi-technique approach. NMR and mass spectrometry are indispensable for determining the chemical structure and molecular formula. However, for a complete understanding of its properties, especially for pharmaceutical development, complementary techniques such as chiral HPLC and circular dichroism are essential to determine enantiomeric purity and absolute configuration. The data and protocols presented in this guide provide a solid foundation for researchers to develop robust analytical methods for this and similar molecules.

References

A Comparative Analysis of the Biological Activity of HA-966 Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of the enantiomers of 3-amino-1-hydroxypyrrolidin-2-one (HA-966): (R)-(+)-HA-966 and (S)-(-)-HA-966. The distinct pharmacological profiles of these stereoisomers, particularly their opposing effects at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor, present a compelling case study in stereospecific drug action. This document synthesizes experimental data to highlight these differences, offering valuable insights for neuropharmacology research and the development of targeted therapeutics for neurological disorders.

Contrasting Pharmacodynamics at the NMDA Receptor

The central nervous system effects of the HA-966 enantiomers are starkly different. (R)-(+)-HA-966 is a selective antagonist at the strychnine-insensitive glycine co-agonist site of the NMDA receptor.[1][2][3] This antagonistic action is the basis for its observed anticonvulsant properties.[1][2][3] In contrast, (S)-(-)-HA-966 exhibits only weak antagonist activity at the glycine/NMDA receptor site.[1][2] Instead, it produces potent sedative and muscle relaxant effects, believed to be mediated through a disruption of striatal dopaminergic mechanisms, similar to the action of gamma-butyrolactone.[1][4]

The differential affinity of the enantiomers for the glycine binding site has been quantified through radioligand binding assays. These studies reveal a significantly higher affinity of the (+)-enantiomer for the receptor compared to the (-)-enantiomer.[1][2] Electrophysiological studies further corroborate these findings, demonstrating that (+)-HA-966 is substantially more potent in antagonizing NMDA receptor-mediated responses.[1][2] Interestingly, even at high concentrations, (+)-HA-966 does not completely abolish NMDA responses, suggesting it may act as a low-efficacy partial agonist.[1][5]

In Vivo Manifestations of Enantiomeric Differences

The distinct molecular activities of the HA-966 enantiomers translate into divergent in vivo effects. The anticonvulsant properties of racemic HA-966 are almost entirely attributable to the (R)-(+)-enantiomer.[1][3] Conversely, the sedative and ataxic effects are predominantly caused by the (S)-(-)-enantiomer, which is over 25 times more potent in this regard than its counterpart.[1]

Data Presentation

The following tables summarize the quantitative data comparing the biological activities of the HA-966 enantiomers.

Table 1: In Vitro Activity at the Glycine/NMDA Receptor

Parameter(R)-(+)-HA-966(S)-(-)-HA-966Reference
IC50 for [3H]glycine binding (rat cerebral cortex) 12.5 µM339 µM[1][2]
IC50 for inhibition of glycine-potentiated NMDA responses (cultured cortical neurons) 13 µM708 µM[1][5]
pKb (glycine potentiation of NMDA responses) 5.6Not reported[2][5]

Table 2: In Vivo Effects in Rodent Models

Effect(R)-(+)-HA-966(S)-(-)-HA-966Reference
Anticonvulsant Activity ActiveIneffective[1][3]
Sedative/Ataxic Effect WeakPotent (>25-fold more than (+)-enantiomer)[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Protocol 1: Strychnine-Insensitive [3H]Glycine Binding Assay

Objective: To determine the binding affinity (IC50) of HA-966 enantiomers to the glycine modulatory site of the NMDA receptor in rat cerebral cortex synaptic membranes.

Materials:

  • Rat cerebral cortex synaptic membranes

  • [3H]glycine (radioligand)

  • (R)-(+)-HA-966 and (S)-(-)-HA-966

  • HEPES buffer (pH 7.4)

  • Strychnine hydrochloride

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare synaptic membranes from rat cerebral cortex using standard subcellular fractionation techniques.

  • Assay Setup: In a microcentrifuge tube, combine the synaptic membrane preparation (typically 50-100 µg of protein), a fixed concentration of [3H]glycine (e.g., 10 nM), and varying concentrations of the unlabeled HA-966 enantiomer (e.g., from 10⁻⁹ M to 10⁻³ M) in HEPES buffer. Include strychnine (e.g., 1 µM) to block binding to strychnine-sensitive glycine receptors.

  • Incubation: Incubate the mixture at 4°C for a predetermined time (e.g., 30 minutes) to reach binding equilibrium.

  • Termination of Binding: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.

  • Washing: Rapidly wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the HA-966 enantiomer that inhibits 50% of the specific [3H]glycine binding (IC50) by non-linear regression analysis of the competition binding data.

Protocol 2: Electrophysiological Recording of NMDA Receptor Currents

Objective: To measure the inhibitory effect (IC50) of HA-966 enantiomers on NMDA receptor-mediated currents in cultured cortical neurons.

Materials:

  • Primary cortical neuron culture

  • Patch-clamp electrophysiology setup

  • External recording solution (containing NMDA and glycine)

  • Internal pipette solution

  • (R)-(+)-HA-966 and (S)-(-)-HA-966

Procedure:

  • Cell Culture: Culture primary cortical neurons on glass coverslips.

  • Recording Setup: Place a coverslip with cultured neurons in the recording chamber of the patch-clamp setup and perfuse with external recording solution.

  • Whole-Cell Patch-Clamp: Establish a whole-cell patch-clamp recording from a single neuron.

  • Application of Agonists: Apply a solution containing NMDA (e.g., 100 µM) and a potentiating concentration of glycine (e.g., 1 µM) to elicit an inward current.

  • Application of Antagonists: Co-apply varying concentrations of the HA-966 enantiomer with the NMDA and glycine solution.

  • Data Acquisition: Record the current responses at each antagonist concentration.

  • Data Analysis: Measure the peak amplitude of the NMDA-induced current in the presence of each concentration of the HA-966 enantiomer. Normalize these values to the control response (NMDA and glycine alone) and plot a concentration-response curve to determine the IC50 value.

Protocol 3: In Vivo Assessment of Anticonvulsant Activity (NMDLA-induced Seizures)

Objective: To evaluate the ability of HA-966 enantiomers to protect against seizures induced by N-methyl-DL-aspartic acid (NMDLA).

Materials:

  • Male mice (e.g., Swiss Webster)

  • (R)-(+)-HA-966 and (S)-(-)-HA-966

  • N-methyl-DL-aspartic acid (NMDLA)

  • Vehicle (e.g., saline)

  • Intracerebroventricular (i.c.v.) injection apparatus

Procedure:

  • Animal Preparation: Acclimatize mice to the experimental conditions.

  • Drug Administration: Administer the HA-966 enantiomer or vehicle via i.c.v. injection at various doses.

  • Induction of Seizures: After a predetermined pretreatment time (e.g., 15 minutes), administer a convulsant dose of NMDLA (i.c.v.).

  • Observation: Immediately place the mouse in an observation chamber and record the occurrence and latency of tonic-clonic seizures for a defined period (e.g., 30 minutes).

  • Data Analysis: Determine the dose of the HA-966 enantiomer that protects 50% of the animals from seizures (ED50).

Protocol 4: In Vivo Assessment of Sedative/Ataxic Effects (Rotarod Test)

Objective: To assess the motor coordination and sedative effects of HA-966 enantiomers.

Materials:

  • Male mice or rats

  • Rotarod apparatus

  • (R)-(+)-HA-966 and (S)-(-)-HA-966

  • Vehicle (e.g., saline)

Procedure:

  • Training: Train the animals to remain on the rotating rod of the rotarod apparatus for a set period (e.g., 60 seconds).

  • Drug Administration: Administer the HA-966 enantiomer or vehicle intraperitoneally (i.p.) at various doses.

  • Testing: At predetermined time points after drug administration (e.g., 30, 60, 90 minutes), place the animal on the rotarod and measure the latency to fall.

  • Data Analysis: Compare the latency to fall for the drug-treated groups with the vehicle-treated group. A significant decrease in the time spent on the rod indicates motor impairment or sedation.

Mandatory Visualization

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine Glycine->NMDA_Receptor Binds to GluN1 (Co-agonist) (+)-HA-966 (+)-HA-966 (+)-HA-966->NMDA_Receptor Antagonist at Glycine Site (-)-HA-966 (-)-HA-966 Dopamine_System Dopaminergic System Modulation (-)-HA-966->Dopamine_System Disrupts Ca_influx Ca²⁺ Influx NMDA_Receptor->Ca_influx Channel Opening Signaling_Cascades Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Signaling_Cascades Cellular_Response Cellular Response (LTP, Neuroprotection, etc.) Signaling_Cascades->Cellular_Response Sedation Sedation/ Ataxia Dopamine_System->Sedation

Caption: Signaling pathways affected by HA-966 enantiomers.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Binding_Assay Radioligand Binding Assay ([³H]glycine) Electrophysiology Patch-Clamp Electrophysiology (NMDA currents) Data_Analysis_InVitro In Vitro Data Comparison Binding_Assay->Data_Analysis_InVitro Determine IC50 (Binding Affinity) Electrophysiology->Data_Analysis_InVitro Determine IC50 (Functional Antagonism) Anticonvulsant_Test Anticonvulsant Models (e.g., NMDLA-induced seizures) Sedative_Test Sedative/Ataxic Models (e.g., Rotarod) Data_Analysis_InVivo In Vivo Data Comparison Anticonvulsant_Test->Data_Analysis_InVivo Determine ED50 (Anticonvulsant Potency) Sedative_Test->Data_Analysis_InVivo Assess Motor Impairment HA966_Enantiomers (+)-HA-966 vs (-)-HA-966 HA966_Enantiomers->Binding_Assay HA966_Enantiomers->Electrophysiology HA966_Enantiomers->Anticonvulsant_Test HA966_Enantiomers->Sedative_Test Final_Comparison Comparative Analysis of Biological Activity Data_Analysis_InVitro->Final_Comparison Data_Analysis_InVivo->Final_Comparison

Caption: Experimental workflow for comparing HA-966 enantiomers.

References

A Comparative Guide to the Anticonvulsant Properties of HA-966 Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticonvulsant activities of the R-(+) and S-(-) enantiomers of HA-966, presenting supporting experimental data, detailed methodologies, and visualizations of the proposed mechanisms of action.

Introduction

HA-966, a molecule with a unique profile of activity at the N-methyl-D-aspartate (NMDA) receptor, has demonstrated anticonvulsant effects in preclinical models. As a racemic mixture, its properties are a composite of its two stereoisomers, the R-(+)- and S-(-)-enantiomers, which exhibit markedly different pharmacological activities. This guide dissects the anticonvulsant properties of each enantiomer, providing a clear comparison of their efficacy and underlying mechanisms.

Quantitative Comparison of Anticonvulsant Activity

The anticonvulsant efficacy of the HA-966 enantiomers has been evaluated in various animal models of seizures. The following tables summarize the key quantitative data from these studies, focusing on the median effective dose (ED50) required to produce an anticonvulsant effect.

Table 1: Anticonvulsant Activity of HA-966 Enantiomers in the Low-Intensity Electroshock Seizure Model in Mice [1]

CompoundED50 (mg/kg, i.v.)
Racemic HA-96613.2
R-(+)-HA-966105.9
S-(-)-HA-9668.8

Table 2: Anticonvulsant Activity of R-(+)-HA-966 in Chemically and Auditorily-Induced Seizure Models in Mice [2]

Seizure ModelED50 (mg/kg)Route of Administration
Sound-induced52.6i.p.
NMDLA-induced900i.v.

Table 3: In Vitro Activity of HA-966 Enantiomers at the NMDA Receptor [2]

CompoundIC50 (µM) for inhibiting [3H]glycine bindingIC50 (µM) for inhibiting glycine-potentiated NMDA responses
R-(+)-HA-96612.513
S-(-)-HA-966339708

Distinct Mechanisms of Action

The two enantiomers of HA-966 achieve their anticonvulsant effects through different mechanisms.

R-(+)-HA-966: A Glycine/NMDA Receptor Antagonist

The R-(+)-enantiomer of HA-966 exerts its anticonvulsant effect by acting as a selective antagonist at the glycine modulatory site of the NMDA receptor.[1][2][3] This site must be occupied by glycine or a related agonist for the NMDA receptor to be fully activated by glutamate. By binding to this site, R-(+)-HA-966 reduces the overall activity of the NMDA receptor, thereby dampening excessive neuronal excitation that can lead to seizures.[3] Evidence suggests that R-(+)-HA-966 is a low-efficacy partial agonist at this site.[2]

S-(-)-HA-966: A Non-NMDA Receptor-Mediated Mechanism

In contrast to its R-(+) counterpart, the S-(-)-enantiomer is a weak antagonist at the NMDA receptor.[2] Its more potent anticonvulsant and sedative effects are thought to be mediated through a mechanism that involves the disruption of striatal dopaminergic mechanisms, similar to the action of gamma-butyrolactone.[2][4] The precise molecular targets and signaling pathways for the anticonvulsant action of S-(-)-HA-966 are still under investigation but are distinct from the glycine antagonist mechanism of the R-(+)-enantiomer.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Low-Intensity Electroshock Seizure Model

This model is used to evaluate the ability of a compound to prevent the tonic extensor component of a seizure induced by a minimal electrical stimulus.

  • Animals: Male mice are commonly used.

  • Apparatus: An electroconvulsive shock generator with corneal electrodes.

  • Procedure:

    • Animals are administered the test compound (racemic HA-966, R-(+)-HA-966, or S-(-)-HA-966) or vehicle intravenously.

    • At a predetermined time after drug administration, a low-intensity electrical stimulus is delivered via corneal electrodes.

    • Animals are observed for the presence or absence of a tonic hindlimb extension seizure.

    • The ED50, the dose that protects 50% of the animals from the tonic extensor seizure, is calculated.[1]

Sound-Induced Seizure Model

This model is used to assess the efficacy of a compound against seizures triggered by a loud auditory stimulus in susceptible strains of mice.

  • Animals: A strain of mice susceptible to audiogenic seizures is used.

  • Apparatus: A sound-proof chamber equipped with a sound source capable of producing a high-intensity stimulus.

  • Procedure:

    • Animals are administered the test compound (R-(+)-HA-966) or vehicle intraperitoneally.

    • After a set time, individual mice are placed in the chamber and exposed to a high-intensity auditory stimulus for a defined period.

    • The mice are observed for the occurrence of characteristic seizure behaviors (wild running, clonic seizures, tonic seizures).

    • The ED50, the dose that prevents seizures in 50% of the animals, is determined.[2]

NMDLA-Induced Seizure Model

This model assesses a compound's ability to antagonize seizures induced by the direct administration of N-methyl-DL-aspartic acid (NMDLA), a potent NMDA receptor agonist.

  • Animals: Male mice.

  • Procedure:

    • The test compound (R-(+)-HA-966) or vehicle is administered intravenously.

    • NMDLA is administered to induce seizures.

    • The ability of the test compound to prevent or delay the onset of seizures is recorded.

    • The ED50, the dose that protects 50% of the animals from NMDLA-induced seizures, is calculated.[2]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for R-(+)-HA-966 and the general experimental workflow for validating anticonvulsant activity.

R_HA_966_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to Glutamate site Glycine Glycine Glycine->NMDA_Receptor Binds to Glycine site (Co-agonist) R_HA_966 R-(+)-HA-966 R_HA_966->NMDA_Receptor Antagonizes Glycine site Ca_Influx Ca²+ Influx Seizure_Activity Seizure Activity R_HA_966->Seizure_Activity Inhibition NMDA_Receptor->Ca_Influx Channel Opening Neuronal_Excitation Neuronal Excitation Ca_Influx->Neuronal_Excitation Leads to Neuronal_Excitation->Seizure_Activity Excessive Excitation Leads to Anticonvulsant_Validation_Workflow start Start: Compound Synthesis (R-(+)-HA-966 & S-(-)-HA-966) in_vitro In Vitro Screening (e.g., Receptor Binding Assays) start->in_vitro in_vivo In Vivo Anticonvulsant Models (e.g., MES, Sound-induced) in_vitro->in_vivo data_analysis Data Analysis (ED50, IC50 Calculation) in_vivo->data_analysis comparison Comparison with Standard Anticonvulsants data_analysis->comparison conclusion Conclusion on Anticonvulsant Profile comparison->conclusion

References

A Comparative Guide to the Synthesis of 3-Amino-1-hydroxypyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-Amino-1-hydroxypyrrolidin-2-one, a key intermediate in the development of various pharmaceuticals, can be approached through several distinct routes. This guide provides a comparative analysis of three primary synthetic strategies: chiral synthesis from L-methionine, resolution of a racemic mixture, and cyclization of a functionalized butane derivative. The selection of an optimal route depends on factors such as desired enantiopurity, scalability, and the availability of starting materials.

Comparison of Synthesis Routes

Parameter Route 1: Chiral Synthesis from L-Methionine Route 2: Resolution of Racemic Mixture Route 3: Cyclization of Functionalized Butane Derivative
Starting Material L-MethionineRacemic this compound(R)-2-(Benzyloxycarbonylamino)-1,4-butanediol dimethanesulfonate
Key Steps 1. Conversion of L-methionine to an N-protected γ-lactone. 2. Hydroxamate formation. 3. Cyclization and deprotection.1. Racemic synthesis of this compound. 2. Formation of diastereomeric derivatives (e.g., with bis-Boc-L-Phe). 3. Separation of diastereomers. 4. Removal of the chiral auxiliary.1. Cyclization with hydroxylamine hydrochloride in the presence of a base.
Overall Yield ModerateLow to Moderate (due to loss in resolution)High
Enantiomeric Purity High (derived from chiral pool)High (after resolution)High (if starting from an enantiopure precursor)
Scalability ModerateCan be challenging and costly to scale up the resolution step.Potentially high, suitable for industrial scale.
Reagents & Conditions Multi-step, involves standard organic transformations.Requires a suitable chiral resolving agent and multiple separation steps.One-pot cyclization, requires careful control of reaction conditions.
Reaction Time Multi-day synthesisCan be lengthy due to the resolution process.Relatively shorter reaction time for the key cyclization step.

Experimental Protocols

Route 1: Chiral Synthesis of (S)-3-Amino-1-hydroxypyrrolidin-2-one from L-Methionine

This method leverages the inherent chirality of L-methionine to produce the corresponding (S)-enantiomer of the target molecule.

Step 1: Synthesis of N-Boc-L-methionine methyl ester L-Methionine is first protected with a tert-butyloxycarbonyl (Boc) group and then esterified to the methyl ester using standard procedures.

Step 2: Conversion to N-Boc-L-homoserine lactone The protected methionine derivative is treated with a methylating agent followed by cyclization to form the corresponding γ-lactone.

Step 3: Ring opening and hydroxamate formation The lactone is opened with hydroxylamine to form the corresponding hydroxamic acid.

Step 4: Cyclization and Deprotection The hydroxamic acid is cyclized, typically using a carbodiimide reagent, to form the N-hydroxy-pyrrolidinone ring. Finally, the Boc protecting group is removed under acidic conditions to yield (S)-3-Amino-1-hydroxypyrrolidin-2-one.

Route 2: Resolution of Racemic this compound

This route involves the non-stereoselective synthesis of the racemic compound, followed by separation of the enantiomers.

Step 1: Racemic Synthesis A suitable achiral starting material is used to synthesize racemic this compound.

Step 2: Formation of Diastereomeric Derivatives The racemic amine is reacted with an enantiomerically pure chiral resolving agent, such as the N-hydroxysuccinimide ester of bis-Boc-L-phenylalanine, to form a mixture of diastereomers.

Step 3: Separation of Diastereomers The diastereomeric mixture is separated using techniques like fractional crystallization or chromatography.

Step 4: Removal of Chiral Auxiliary The chiral auxiliary is cleaved from the separated diastereomers to yield the individual (R)- and (S)-enantiomers of this compound.

Route 3: Cyclization of (R)-2-(Benzyloxycarbonylamino)-1,4-butanediol dimethanesulfonate

This approach involves the formation of the pyrrolidinone ring through an intramolecular cyclization reaction.[1]

Step 1: Preparation of the Starting Material (R)-2-(Benzyloxycarbonylamino)-1,4-butanediol is converted to its dimethanesulfonate derivative.

Step 2: Cyclization with Hydroxylamine Hydrochloride A solution of (R)-2-(benzyloxycarbonylamino)-1,4-dimethanesulfonyloxybutane in a polar aprotic solvent, such as dimethylsulfoxide, is treated with hydroxylamine hydrochloride and a base, like triethylamine. The reaction mixture is heated to facilitate the cyclization.[1]

Step 3: Workup and Purification The reaction is quenched, and the product is extracted and purified by chromatography to yield the N-Cbz protected this compound. The Cbz group can then be removed by hydrogenolysis to afford the final product.

Visualization of Synthesis Strategies

Synthesis_Comparison cluster_0 Route 1: Chiral Synthesis cluster_1 Route 2: Resolution cluster_2 Route 3: Cyclization L-Methionine L-Methionine Protected Methionine Protected Methionine L-Methionine->Protected Methionine Protection gamma-Lactone gamma-Lactone Protected Methionine->gamma-Lactone Cyclization Hydroxamic Acid Hydroxamic Acid gamma-Lactone->Hydroxamic Acid Ring Opening Target 1 (S)-3-Amino-1-hydroxy pyrrolidin-2-one Hydroxamic Acid->Target 1 Cyclization & Deprotection Racemic Mixture Racemic 3-Amino-1-hydroxy pyrrolidin-2-one Diastereomers Diastereomers Racemic Mixture->Diastereomers Derivatization Separated Enantiomers Separated Enantiomers Diastereomers->Separated Enantiomers Separation Target 2 (R/S)-3-Amino-1-hydroxy pyrrolidin-2-one Separated Enantiomers->Target 2 Deprotection Butane Derivative (R)-2-(Cbz-amino)-1,4- butanediol dimethanesulfonate Target 3 (R)-3-Amino-1-hydroxy pyrrolidin-2-one Butane Derivative->Target 3 Cyclization with Hydroxylamine

Caption: Comparison of three synthesis routes for this compound.

References

Spectroscopic Characterization of Novel HA-966 Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While the parent compound (±)-3-amino-1-hydroxypyrrolidin-2-one (HA-966) has been a subject of significant interest for its unique pharmacological profile, particularly the distinct activities of its enantiomers, the public domain lacks extensive reports on the synthesis and detailed spectroscopic characterization of novel derivatives. The (R)-(+)-enantiomer is a notable antagonist at the glycine modulatory site of the NMDA receptor, exhibiting neuroprotective and anticonvulsant properties.[1][2] In contrast, the (S)-(-)-enantiomer displays potent sedative and muscle relaxant effects.[1][2]

This guide provides a framework for the spectroscopic characterization of hypothetical novel HA-966 derivatives, offering a comparative analysis against the parent compound. The methodologies and expected spectral data outlined herein serve as a foundational resource for researchers engaged in the development and analysis of new chemical entities based on the HA-966 scaffold.

Comparative Spectroscopic Data

The following table summarizes the expected spectroscopic data for a hypothetical novel HA-966 derivative, designated as Derivative X , in comparison to the parent compound HA-966. For the purpose of this guide, "Derivative X" is postulated to have a substituent, for example, a phenyl group, attached to the amine at the C3 position.

Spectroscopic TechniqueHA-966 (Parent Compound)Derivative X (Hypothetical Phenyl-Substituted)Key Differences and Rationale
¹H NMR δ (ppm): ~3.0-3.5 (m, 2H, C4-H₂), ~3.8-4.0 (t, 1H, C3-H), ~2.0-2.5 (m, 2H, C5-H₂)δ (ppm): ~3.1-3.6 (m, 2H, C4-H₂), ~4.2-4.5 (m, 1H, C3-H), ~2.1-2.6 (m, 2H, C5-H₂), ~6.5-7.5 (m, 5H, Ar-H)The introduction of the phenyl group would lead to the appearance of aromatic protons in the downfield region (6.5-7.5 ppm). The C3-H proton would likely experience a downfield shift due to the electronic effects of the phenyl group.
¹³C NMR δ (ppm): ~25-30 (C5), ~45-50 (C4), ~55-60 (C3), ~170-175 (C2=O)δ (ppm): ~25-30 (C5), ~45-50 (C4), ~60-65 (C3), ~170-175 (C2=O), ~110-130 (Ar-C), ~140-145 (Ar-C, ipso)The spectrum for Derivative X would show additional signals in the aromatic region (110-145 ppm). The C3 carbon would be shifted downfield due to the attachment of the phenyl group.
FT-IR ν (cm⁻¹): ~3300-3400 (N-H stretch), ~3200-3300 (O-H stretch), ~1680 (C=O stretch, amide)ν (cm⁻¹): ~3300-3400 (N-H stretch, secondary amine), ~3200-3300 (O-H stretch), ~1680 (C=O stretch, amide), ~3030 (Ar C-H stretch), ~1600, 1495 (C=C stretch, aromatic)Derivative X would exhibit additional peaks corresponding to the aromatic C-H and C=C stretching vibrations. The N-H stretch would be characteristic of a secondary amine.
Mass Spec (ESI-MS) m/z: [M+H]⁺ = 117.06m/z: [M+H]⁺ = 193.09The molecular ion peak for Derivative X would be significantly higher, reflecting the addition of the phenyl group (an increase of 76 mass units).

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are generalized and may require optimization based on the specific properties of the synthesized derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent will depend on the solubility of the derivative.

  • ¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) or the residual solvent peak.

  • ¹³C NMR: Acquire the spectrum on the same instrument. A proton-decoupled sequence is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid may be added to promote ionization.

  • Data Acquisition: Use an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight). The analysis is typically performed in positive ion mode to observe the protonated molecule [M+H]⁺. The mass spectrum is a plot of relative intensity versus the mass-to-charge ratio (m/z).

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the general workflow for spectroscopic characterization and the known signaling pathway of HA-966.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Comparison Synthesis Synthesis of HA-966 Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR IR FT-IR Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Comparison Comparison with Parent Compound Structure_Elucidation->Comparison

Caption: General workflow for the synthesis and spectroscopic characterization of novel compounds.

HA966_Signaling_Pathway cluster_receptor NMDA Receptor Complex cluster_ligands Ligands cluster_cellular_response Cellular Response NMDA_Receptor NMDA Receptor Ion_Channel_Opening Ion Channel Opening NMDA_Receptor->Ion_Channel_Opening Glycine_Site Glycine Co-agonist Site Glycine_Site->Ion_Channel_Opening Glutamate Glutamate Glutamate->NMDA_Receptor Binds Glycine Glycine / D-Serine Glycine->Glycine_Site Binds R_HA966 (R)-(+)-HA-966 R_HA966->Glycine_Site Antagonizes Ca_Influx Ca²⁺ Influx Ion_Channel_Opening->Ca_Influx Neuronal_Activity Neuronal Activity Ca_Influx->Neuronal_Activity

References

A Comparative Guide to the Cross-reactivity of 3-Amino-1-hydroxypyrrolidin-2-one with Other Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor binding profile of 3-Amino-1-hydroxypyrrolidin-2-one (HA-966), a well-characterized antagonist of the N-methyl-D-aspartate (NMDA) receptor. The information presented herein is supported by experimental data to offer a clear overview for research and drug development purposes.

Introduction

This compound, commonly known as HA-966, is a chiral molecule that has been extensively studied for its effects on the central nervous system. It acts primarily at the glycine modulatory site of the NMDA receptor.[1][2] The activity of HA-966 is stereoselective, with the (R)-(+)-enantiomer being a more potent antagonist at the glycine site, responsible for its neuroprotective and anticonvulsant properties.[3][4] In contrast, the (S)-(-)-enantiomer is significantly less active at the NMDA receptor but contributes to sedative and ataxic effects.[5][3][4] This guide focuses on the cross-reactivity of HA-966, particularly the more active (R)-(+)-enantiomer, with other receptor systems.

Quantitative Comparison of Receptor Binding Affinity

The following table summarizes the in vitro binding affinities and functional inhibitory concentrations of racemic and enantiomeric HA-966 at its primary target and various off-target receptors. The data highlights the compound's selectivity for the NMDA receptor glycine site.

Receptor/SiteLigand/EnantiomerAssay TypePreparationIC50 / KiReference(s)
Primary Target
NMDA Receptor (Glycine Site)Racemic HA-966[³H]glycine BindingRat cerebral cortex synaptic membranes17.5 µM[1][2]
NMDA Receptor (Glycine Site)(R)-(+)-HA-966[³H]glycine BindingRat cerebral cortex synaptic membranes12.5 µM[5][3][4]
NMDA Receptor (Glycine Site)(S)-(-)-HA-966[³H]glycine BindingRat cerebral cortex synaptic membranes339 µM[5][3][4]
NMDA Receptor (Functional)(R)-(+)-HA-966Electrophysiology (inhibition of glycine-potentiated NMDA response)Cultured rat cortical neurons13 µM[5][3]
NMDA Receptor (Functional)(S)-(-)-HA-966Electrophysiology (inhibition of glycine-potentiated NMDA response)Cultured rat cortical neurons708 µM[5][3]
Off-Target Receptors
NMDA Receptor (Transmitter Site)Racemic HA-966Radioligand BindingRat cerebral cortex synaptic membranes> 1 mM[1]
Quisqualate ReceptorRacemic HA-966Radioligand BindingRat cerebral cortex synaptic membranes> 1 mM[1][6]
Kainate ReceptorRacemic HA-966Radioligand BindingRat cerebral cortex synaptic membranes> 1 mM[1][6]
Glycine Receptor (Strychnine-sensitive)Racemic HA-966[³H]strychnine BindingRat spinal cord/brain stem membranes> 1 mM[1][6]
GABA-A Receptor(S)-(-)-HA-966Not specifiedNot specifiedNo affinity

Note: The data clearly indicates that HA-966 and its enantiomers are highly selective for the glycine modulatory site of the NMDA receptor, with significantly lower or no affinity for the NMDA transmitter site, other ionotropic glutamate receptors, and the strychnine-sensitive glycine receptor.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

NMDA_Receptor_Signaling NMDA Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor (NR1/NR2) Glutamate->NMDA_R Binds to NR2 Glycine Glycine / D-Serine Glycine->NMDA_R Binds to NR1 (Co-agonist) HA966 This compound ((+)-HA-966) HA966->NMDA_R Antagonist at Glycine Site (NR1) Ca_ion Ca²⁺ NMDA_R->Ca_ion Channel Opening CaM Calmodulin Ca_ion->CaM Activates CaMKII CaMKII CaM->CaMKII Activates NOS nNOS CaM->NOS Activates Downstream Downstream Signaling (e.g., LTP, LTD, Gene Expression) CaMKII->Downstream NO Nitric Oxide NOS->NO NO->Downstream

Caption: NMDA Receptor Signaling Pathway and Site of Action for this compound.

Experimental_Workflow General Experimental Workflow for Receptor Cross-reactivity cluster_binding Radioligand Binding Assay cluster_functional Electrophysiology Assay (Whole-Cell Voltage Clamp) prep_mem 1. Prepare Synaptic Membranes incubate 2. Incubate Membranes with Radioligand and Test Compound prep_mem->incubate filter 3. Separate Bound and Free Ligand (Rapid Filtration) incubate->filter count 4. Quantify Radioactivity filter->count analyze_binding 5. Calculate IC50/Ki count->analyze_binding prep_cell 1. Prepare Cultured Neurons or Brain Slices patch 2. Obtain Whole-Cell Configuration prep_cell->patch apply_agonist 3. Apply NMDA Receptor Agonists (NMDA + Glycine) patch->apply_agonist record_current 4. Record Baseline Current apply_agonist->record_current apply_compound 5. Co-apply Test Compound record_current->apply_compound record_inhibition 6. Record Inhibited Current apply_compound->record_inhibition analyze_functional 7. Calculate IC50 record_inhibition->analyze_functional

Caption: Workflow for Radioligand Binding and Electrophysiology Assays.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay for Strychnine-Insensitive [³H]glycine Site

This protocol is adapted from studies characterizing binding at the NMDA receptor glycine modulatory site.[1][7]

  • Preparation of Synaptic Membranes:

    • Rat cerebral cortices are homogenized in ice-cold 0.32 M sucrose solution.

    • The homogenate is centrifuged at 1,000 x g for 10 minutes to remove nuclei and cellular debris.

    • The resulting supernatant is further centrifuged at 20,000 x g for 20 minutes to pellet crude synaptic membranes.

    • The pellet is resuspended in a hypotonic buffer and subjected to osmotic shock to lyse synaptosomes.

    • The membranes are washed multiple times by resuspension and centrifugation to remove endogenous ligands.

    • The final pellet is resuspended in the assay buffer, and protein concentration is determined.

  • Binding Assay:

    • The assay is conducted in a total volume of 0.5 mL containing 50 mM Tris-acetate buffer (pH 7.4).

    • Synaptic membranes (approximately 100-200 µg of protein) are incubated with a fixed concentration of [³H]glycine (e.g., 10-20 nM).

    • For competition assays, varying concentrations of this compound are included.

    • Incubation is carried out for 30 minutes at 4°C.

    • Non-specific binding is determined in the presence of a saturating concentration of unlabeled glycine (e.g., 1 mM).

  • Separation and Quantification:

    • The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) under vacuum.

    • The filters are washed rapidly with ice-cold assay buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • IC50 values are determined by non-linear regression analysis of the competition binding data.

Whole-Cell Voltage-Clamp Electrophysiology

This protocol is a generalized method for assessing the functional antagonism of NMDA receptors in cultured neurons.[8][9][10][11][12]

  • Cell Preparation:

    • Primary cortical or hippocampal neurons are cultured on glass coverslips.

    • Coverslips are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external recording solution (e.g., artificial cerebrospinal fluid).

  • Recording Setup:

    • Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with an internal solution.

    • The internal solution typically contains a cesium-based salt to block potassium channels and a calcium chelator (e.g., BAPTA).

  • Whole-Cell Recording:

    • A gigaohm seal is formed between the patch pipette and the neuron membrane.

    • The cell membrane is ruptured to achieve the whole-cell configuration.

    • The neuron is voltage-clamped at a holding potential of -60 to -70 mV.

  • Drug Application and Data Acquisition:

    • NMDA receptor-mediated currents are evoked by the rapid application of a solution containing NMDA (e.g., 100 µM) and a co-agonist, glycine (e.g., 10 µM).

    • After recording a stable baseline response, this compound is co-applied with the agonists at various concentrations.

    • The resulting inhibition of the NMDA receptor-mediated current is recorded.

  • Data Analysis:

    • The peak amplitude of the inward current is measured before and after the application of the test compound.

    • The percentage of inhibition is calculated for each concentration, and an IC50 value is determined by fitting the concentration-response data to a sigmoidal function.

Conclusion

The available experimental data robustly demonstrates that this compound is a selective antagonist of the glycine modulatory site on the NMDA receptor. Its cross-reactivity with other tested ionotropic glutamate receptors and the strychnine-sensitive glycine receptor is minimal. The (R)-(+)-enantiomer is the primary contributor to this selective NMDA receptor antagonism. This high degree of selectivity makes (R)-(+)-HA-966 a valuable pharmacological tool for investigating the role of the NMDA receptor glycine site in various physiological and pathological processes. Further comprehensive screening against a wider panel of receptors would be beneficial to fully characterize its off-target profile.

References

A Comparative Analysis of Glycine Site Antagonists in the Fight Against Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the N-methyl-D-aspartate (NMDA) receptor presents a compelling, albeit complex, therapeutic target in the battle against a spectrum of neurodegenerative diseases. Overactivation of this receptor, a phenomenon known as excitotoxicity, is a key pathological mechanism in conditions such as Alzheimer's, Parkinson's, and Huntington's disease, as well as in acute neuronal injury like stroke. A promising strategy to mitigate this excitotoxicity is the antagonism of the NMDA receptor's glycine co-agonist site. This guide provides a comparative overview of several glycine site antagonists, summarizing their performance based on available experimental data.

The NMDA receptor, a crucial player in synaptic plasticity and memory, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. Antagonists targeting the glycine site offer a potentially more nuanced approach to modulating NMDA receptor activity compared to direct glutamate site antagonists or channel blockers, with the hope of a better side-effect profile.[1] This guide will delve into the binding affinities, preclinical efficacy in various disease models, and clinical trial outcomes of key glycine site antagonists.

Quantitative Comparison of Glycine Site Antagonists

The following tables summarize the available quantitative data for several glycine site antagonists, providing a snapshot of their biochemical and preclinical performance. Direct comparison is challenging due to variations in experimental conditions across studies.

Table 1: Binding Affinity of Glycine Site Antagonists for the NMDA Receptor

CompoundChemical ClassKi (nM)Species/TissueRadioligandReference
Licostinel (ACEA-1021) Quinoxalinedione~5 (Kb)Rat Cerebral Cortex[3H]Glycine[2]
Gavestinel (GV150526A) Indole-2-carboxylate3.2Rat Cerebral Cortex[3H]Glycine[3]
L-701,324 4-Hydroxyquinolin-2-one----
AV-101 (4-Cl-KYN) Kynurenic acid derivativeProdrug for 7-Cl-KYNA--[4]
Rapastinel (GLYX-13) TetrapeptideBinds to a distinct site--[5]

Note: Ki represents the inhibition constant, indicating the concentration of the antagonist required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity. Kb represents the dissociation constant of the antagonist. Data for some compounds were not consistently available in the reviewed literature.

Table 2: Preclinical Efficacy of Glycine Site Antagonists in Neurodegenerative Disease Models

CompoundDisease ModelAnimal ModelKey FindingsReference
Licostinel (ACEA-1021) Focal Cerebral IschemiaRat (MCAO)~40% reduction in total infarct volume.[6]
Gavestinel (GV150526A) Focal Cerebral IschemiaAnimal modelsNeuroprotective effects observed.[3]
Glycine Site Antagonists (General) Parkinson's DiseaseRat (6-OHDA)Glycine uptake inhibitors (enhancing co-agonist availability) showed promotion of dopaminergic sprouting.[7][8]
AV-101 (4-Cl-KYN) Huntington's DiseaseAnimal modelsShowed efficacy in a Huntington's disease animal model.[4]
Novel GlycineB Antagonists Alzheimer's Disease ModelRat (Basal forebrain lesion)Neuroprotective against glutamate-induced cholinergic neuron degeneration.[9]

Note: MCAO (Middle Cerebral Artery Occlusion) is a common model for stroke. 6-OHDA (6-hydroxydopamine) is a neurotoxin used to create models of Parkinson's disease.

Clinical Trial Outcomes

The translation of preclinical promise to clinical efficacy for glycine site antagonists has been challenging, with several high-profile trials failing to meet their primary endpoints.

Gavestinel (GV150526) , a selective glycine site antagonist, was investigated in two large Phase III clinical trials for acute ischemic stroke, the GAIN International and GAIN Americas trials.[3] Unfortunately, treatment with gavestinel within 6 hours of stroke onset did not result in improved functional outcomes compared to placebo.[10] An MRI substudy of the GAIN trials also showed no effect of gavestinel on infarct volume.[11]

Licostinel (ACEA-1021) also showed neuroprotective effects in animal models of cerebral ischemia.[2] However, its clinical development for stroke was discontinued.[2]

AV-101 (4-Cl-KYN) , a prodrug of the glycine site antagonist 7-chlorokynurenic acid, has been investigated in early-phase clinical trials for several CNS indications, including neuropathic pain and depression.[4][12] While preclinical studies showed efficacy in a Huntington's disease model, clinical trial data in this specific neurodegenerative disease is still in early stages.[4][12]

Signaling Pathways and Mechanism of Action

The therapeutic rationale for glycine site antagonists stems from their ability to modulate NMDA receptor-mediated excitotoxicity. The overactivation of these receptors leads to excessive calcium (Ca2+) influx, triggering a cascade of neurotoxic events. However, the story is more complex, with the subcellular location of the NMDA receptor playing a critical role in determining its downstream signaling.

NMDA_Signaling cluster_synaptic Synaptic NMDA Receptor cluster_extrasynaptic Extrasynaptic NMDA Receptor sNMDAR Synaptic NMDAR sCa Ca2+ Influx sNMDAR->sCa Activation CREB CREB Activation sCa->CREB BDNF BDNF Expression CREB->BDNF Survival Neuronal Survival and Plasticity BDNF->Survival eNMDAR Extrasynaptic NMDAR eCa Excessive Ca2+ Influx eNMDAR->eCa Overactivation Calpain Calpain Activation eCa->Calpain Apoptosis Apoptotic Pathways Calpain->Apoptosis Death Neuronal Death (Excitotoxicity) Apoptosis->Death Glycine_Antagonist Glycine Site Antagonist Glycine_Antagonist->eNMDAR Inhibits

Synaptic vs. Extrasynaptic NMDA Receptor Signaling

As the diagram illustrates, activation of synaptic NMDA receptors is linked to pro-survival pathways, including the activation of CREB (cAMP response element-binding protein) and the expression of brain-derived neurotrophic factor (BDNF).[13][14] In contrast, the overactivation of extrasynaptic NMDA receptors is coupled to cell death pathways, involving the activation of enzymes like calpains and subsequent apoptotic cascades.[13][14] The therapeutic goal of glycine site antagonists is to preferentially dampen the pathological activation of extrasynaptic NMDA receptors, thereby reducing excitotoxicity while preserving the physiological functions of synaptic NMDA receptors.

Experimental Protocols

The preclinical evaluation of glycine site antagonists relies on well-established animal models that mimic key aspects of neurodegenerative diseases.

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This widely used model involves the stereotaxic injection of the neurotoxin 6-OHDA into the substantia nigra or the medial forebrain bundle of one hemisphere of the rat brain. This leads to the progressive degeneration of dopaminergic neurons, mimicking the primary pathology of Parkinson's disease.

Six_OHDA_Workflow start Animal Acclimatization surgery Stereotaxic Surgery: Unilateral 6-OHDA injection into substantia nigra or MFB start->surgery post_op Post-operative Care and Recovery surgery->post_op treatment Treatment Administration: Glycine Site Antagonist or Vehicle post_op->treatment behavioral Behavioral Testing: (e.g., apomorphine-induced rotations, cylinder test) treatment->behavioral histology Histological Analysis: Immunohistochemistry for tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss behavioral->histology end Data Analysis histology->end

Workflow for the 6-OHDA Model of Parkinson's Disease
Transient Global Cerebral Ischemia in Gerbils

The Mongolian gerbil is a common model for studying global cerebral ischemia due to its incomplete circle of Willis, which makes it susceptible to brain-wide ischemia following bilateral carotid artery occlusion.

Methodology:

  • Anesthesia: Gerbils are anesthetized.

  • Vessel Exposure: The common carotid arteries are surgically exposed.

  • Occlusion: The arteries are occluded for a defined period (e.g., 5-10 minutes) using micro-aneurysm clips to induce global cerebral ischemia.

  • Reperfusion: The clips are removed to allow for reperfusion of the brain.

  • Treatment: The glycine site antagonist or a vehicle is administered before, during, or after the ischemic insult.

  • Neurological Assessment: Behavioral and neurological deficits are assessed at various time points post-ischemia.

  • Histological Analysis: After a set survival period (e.g., 7 days), the brains are processed for histological staining (e.g., with cresyl violet) to quantify neuronal damage, particularly in vulnerable regions like the hippocampus.[15][16][17]

Conclusion

Glycine site antagonists of the NMDA receptor represent a rational and targeted approach to mitigating excitotoxicity in neurodegenerative diseases. While preclinical studies have demonstrated their neuroprotective potential in various animal models, the translation to clinical success has so far been elusive. The disappointing results of large-scale clinical trials with gavestinel and licostinel in stroke highlight the complexities of treating acute and chronic neurological conditions.

Future research in this area may benefit from a more nuanced understanding of the differential roles of NMDA receptor subtypes and their subcellular localization. The development of antagonists with greater selectivity for extrasynaptic NMDA receptors could potentially offer a better therapeutic window, maximizing neuroprotection while minimizing interference with the physiological functions of synaptic receptors. Furthermore, exploring the therapeutic potential of these agents in earlier stages of neurodegenerative diseases and in combination with other treatment modalities may pave the way for more effective neuroprotective strategies. The journey from promising preclinical data to a clinically effective therapy for neurodegenerative diseases is long and arduous, but the continued investigation of glycine site antagonists remains a valuable endeavor in the quest for disease-modifying treatments.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for 3-Amino-1-hydroxypyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This document provides essential guidance on the operational and disposal plans for 3-Amino-1-hydroxypyrrolidin-2-one.

Immediate Safety and Handling Precautions

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area or with a fume hood.

In the event of exposure, follow these first-aid measures immediately:

  • After inhalation: Move the person to fresh air.

  • After skin contact: Wash off with soap and plenty of water.

  • After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

  • After ingestion: Rinse mouth with water. Do not induce vomiting.

Proper Disposal Procedures

The disposal of this compound and its containers must be conducted in accordance with all applicable local, state, and federal regulations. Improper disposal can pose a significant risk to the environment and public health.

Step-by-Step Disposal Protocol:

  • Waste Identification and Classification:

    • Treat this compound as a hazardous chemical waste.

    • Do not mix with non-hazardous waste.

  • Waste Segregation:

    • Segregate waste containing this compound from other chemical waste streams to avoid incompatible reactions.

  • Containerization:

    • Use a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical.

    • The label should include the words "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage:

    • Store the waste container in a designated satellite accumulation area.

    • Keep the container closed except when adding waste.

    • Ensure the storage area is secure and away from sources of ignition or incompatible materials.

  • Disposal Request:

    • Once the container is full or ready for disposal, contact your institution's EHS department to arrange for pickup and proper disposal by a licensed hazardous waste management company.

Experimental Workflow for Chemical Disposal

The following diagram illustrates the general workflow for the safe disposal of laboratory chemical waste like this compound.

cluster_0 Waste Generation & Collection cluster_1 Temporary Storage cluster_2 Final Disposal A Identify Waste as Hazardous B Select Appropriate Waste Container A->B C Label Container Correctly B->C D Store in Satellite Accumulation Area C->D E Keep Container Closed D->E F Segregate from Incompatibles D->F G Request EHS Waste Pickup F->G H EHS Transports to Central Facility G->H I Licensed Vendor for Final Disposal H->I

General workflow for the disposal of chemical waste.

References

Personal protective equipment for handling 3-Amino-1-hydroxypyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for 3-Amino-1-hydroxypyrrolidin-2-one (CAS No: 70996-07-5).

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.

PPE CategorySpecificationStandard Compliance
Eye Protection Safety glasses with side-shields or goggles.OSHA 29 CFR 1910.133, EN166
Hand Protection Chemical-impermeable gloves. The specific glove material should be selected based on breakthrough time and permeation rate for the substance.
Skin and Body Protection Protective clothing to prevent skin exposure. A lab coat is standard.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][2]NIOSH/MSHA, EN 149

Operational Plan for Handling and Disposal

A systematic approach to handling and disposal is critical to maintaining a safe laboratory environment.

Handling Protocol:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Avoid Contact: Take precautions to avoid contact with skin and eyes.[3][4] Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][5] Do not eat, drink, or smoke in the work area.

  • Spill Management: In case of a spill, avoid dust formation.[4] Remove all sources of ignition.[4] Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[4]

Disposal Plan:

  • Waste Container: Dispose of this compound and any contaminated materials in a designated and approved waste disposal container.

  • Labeling: Clearly label the waste container with the contents.

  • Regulations: Dispose of the waste in accordance with local, state, and federal regulations. This may involve an approved waste disposal plant.[1]

Emergency Procedures

Immediate and appropriate action is vital in case of accidental exposure.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1][2] Remove contact lenses if present and easy to do.[1][5] Seek immediate medical attention.[1]

  • Skin Contact: Take off immediately all contaminated clothing.[1] Wash off with soap and plenty of water.[4][5] If skin irritation occurs, get medical advice/attention.[5]

  • Inhalation: Move the victim to fresh air.[4] If breathing is difficult, give oxygen.[4] If not breathing, give artificial respiration.[4] Seek immediate medical attention.[1]

  • Ingestion: Rinse mouth with water.[4] Do NOT induce vomiting.[1] Call a physician or poison control center immediately.[4]

Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.

cluster_emergency In Case of Exposure A Preparation & Risk Assessment B Don Personal Protective Equipment (PPE) - Eye Protection - Gloves - Lab Coat - Respirator (if needed) A->B C Handling in Ventilated Area (Chemical Fume Hood) B->C D Perform Experimental Work C->D E Decontamination of Work Area & Equipment D->E I Emergency Procedures D->I F Proper Disposal of Waste (Labeled, sealed container) E->F G Doff & Dispose of PPE F->G H Personal Hygiene (Wash hands thoroughly) G->H

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-1-hydroxypyrrolidin-2-one
Reactant of Route 2
3-Amino-1-hydroxypyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.